molecular formula C58H73F6N11O14S2 B15620587 Angiopeptin TFA

Angiopeptin TFA

Cat. No.: B15620587
M. Wt: 1326.4 g/mol
InChI Key: PLVCOVWXYIMTNV-XCNZXRHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiopeptin TFA is a useful research compound. Its molecular formula is C58H73F6N11O14S2 and its molecular weight is 1326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVCOVWXYIMTNV-XCNZXRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73F6N11O14S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angiopeptin TFA: A Deep Dive into its Mechanism of Action in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopeptin (B12286003), a synthetic octapeptide analog of somatostatin (B550006), has demonstrated significant potential in modulating vascular smooth muscle cell (SMC) behavior. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of Angiopeptin TFA on SMCs, with a focus on its anti-proliferative and anti-migratory properties. The primary mechanism of action involves the activation of a pertussis toxin-sensitive Gi protein-coupled somatostatin receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately interferes with growth factor-mediated proliferative and migratory pathways. This document details the signaling pathways, summarizes key quantitative data, provides detailed experimental protocols, and includes visual representations of the underlying molecular interactions.

Core Signaling Pathway of Angiopeptin in Smooth Muscle Cells

Angiopeptin exerts its primary effects on vascular smooth muscle cells through a well-defined signal transduction pathway that antagonizes proliferative and migratory stimuli.

Receptor Binding and G-Protein Activation

Angiopeptin is an analog of the natural hormone somatostatin and, as such, binds to somatostatin receptors (SSTRs) on the cell surface. While there are five known SSTR subtypes, studies in animal models suggest that Angiopeptin's inhibitory effects on intimal hyperplasia are primarily mediated through SSTR-2.[1] However, it is important to note that in human vascular tissue, SSTR-1 is the predominantly expressed subtype, and it is localized to endothelial cells rather than vascular smooth muscle cells.[2] In rat aortic vascular smooth muscle cells, Angiopeptin has been shown to act as a weak agonist, inhibiting basic fibroblast growth factor (bFGF)-stimulated re-growth at concentrations greater than 100 nM.[3]

Upon binding to its receptor on SMCs, Angiopeptin activates a pertussis toxin-sensitive inhibitory G-protein (Gi).[1] This is a critical step in the signaling cascade, as demonstrated by experiments where pertussis toxin, which blocks Gi-mediated signaling, abolishes the inhibitory effects of Angiopeptin.[1]

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase.[1] Adenylyl cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes, including cell proliferation and migration. By inhibiting adenylyl cyclase, Angiopeptin leads to a significant reduction in the intracellular concentration of cAMP.[1] Experimental data shows that Angiopeptin at a concentration of 30 nM can inhibit forskolin-stimulated cAMP accumulation in rat aortic SMCs by 35%.[1]

Downstream Effects of Reduced cAMP

The decrease in intracellular cAMP levels has several downstream consequences that contribute to the anti-proliferative and anti-migratory effects of Angiopeptin. A key downstream effector of cAMP is Protein Kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity. PKA is known to phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in cell proliferation. Therefore, by reducing cAMP and PKA activity, Angiopeptin likely attenuates CREB-mediated gene expression, contributing to its anti-proliferative effects.

Angiopeptin Signaling Pathway cluster_membrane Angiopeptin This compound SSTR Somatostatin Receptor (e.g., SSTR-2) Angiopeptin->SSTR Binds to Gi_protein Gi Protein SSTR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Proliferation Cell Proliferation & Migration PKA->Proliferation Inhibits CREB->Proliferation Promotes

Core Angiopeptin Signaling Pathway

Effects of Angiopeptin on Smooth Muscle Cell Function

The signaling cascade initiated by Angiopeptin translates into significant functional changes in vascular smooth muscle cells, primarily inhibiting their proliferation and migration.

Inhibition of Cell Proliferation

Angiopeptin is a potent inhibitor of SMC proliferation induced by various mitogens.[4] It has been shown to inhibit the proliferation of rat coronary artery and aorta smooth muscle cells stimulated by the thromboxane (B8750289) A2 mimetic U46619.[5] This anti-proliferative effect is achieved by preventing the progression of cells from the G0/G1 phase to the S phase of the cell cycle.[5] Furthermore, Angiopeptin has been demonstrated to inhibit human coronary artery SMC proliferation induced by insulin-like growth factor-I (IGF-I) and basic fibroblast growth factor (bFGF).[6]

Inhibition of Cell Migration

SMC migration is a critical step in the development of intimal hyperplasia following vascular injury. Angiopeptin effectively inhibits the migration of rat aortic SMCs in a dose-dependent manner.[1] A concentration of 100 nM Angiopeptin was found to inhibit migration in response to type I collagen by 70%.[1] Importantly, this inhibition is not due to an effect on cell adhesion but rather on the subsequent signaling events necessary for cell movement.[1]

Interaction with Growth Factor Signaling

A key aspect of Angiopeptin's mechanism of action is its ability to counteract the effects of potent growth factors that promote SMC proliferation and migration. The mechanisms are thought to involve the abrogation of the increase in IGF-I and other growth factors that occur in the vascular wall following injury.[4] By inhibiting the signaling pathways stimulated by these growth factors, Angiopeptin effectively dampens the pathological response of SMCs.

Effects on Intracellular Calcium

While the primary mechanism of Angiopeptin involves the cAMP pathway, there is also evidence suggesting an influence on intracellular calcium ([Ca²⁺]i) levels. Some studies on related peptides, like atriopeptins, have shown a decrease in cytosolic free calcium in vascular smooth muscle cells, possibly by enhancing intracellular calcium sequestration or inhibiting its release.[7][8] However, the direct and detailed effects of this compound on calcium dynamics in SMCs require further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of Angiopeptin on smooth muscle cells.

Parameter Cell Type Stimulus Angiopeptin Concentration Effect Reference
Migration Inhibition Rat Aortic SMCsType I Collagen100 nM70% inhibition[1]
cAMP Accumulation Inhibition Rat Aortic SMCsForskolin30 nM35% inhibition[1]
Proliferation Inhibition (pIC50) CHO cells expressing rat SSTR-2bFGF-8.08 ± 0.24[3]
Proliferation (Partial Agonism, pIC50) CHO cells expressing rat SSTR-5bFGF-8.60 ± 0.16[3]
Proliferation Inhibition Rat Aortic VSMCsbFGF> 100 nMWeak agonist activity[3]
Receptor Binding Affinity (pIC50) Cell Line Angiopeptin Somatostatin (SRIF) Reference
h sst2 CHO-K18.69 ± 0.25 (Partial Agonist)8.05 ± 0.03[9]
h sst5 CHO-K1No agonist activity8.56 ± 0.12[9]
r sst2 CHO-K18.08 ± 0.247.98 ± 0.24[3]
r sst5 CHO-K18.60 ± 0.16 (Partial Agonist)8.50 ± 0.12[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in smooth muscle cells.

Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

  • Vascular smooth muscle cells (e.g., rat aortic SMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Mitogen (e.g., bFGF, PDGF, or U46619)

  • [³H]-Thymidine (1 µCi/mL)

  • Phosphate-buffered saline (PBS)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.5 N NaOH

  • Scintillation cocktail

  • Scintillation counter

  • 24-well culture plates

Procedure:

  • Cell Seeding: Seed SMCs into 24-well plates at a density of 2 x 10⁴ cells/well in complete growth medium.[10] Incubate at 37°C in a 5% CO₂ humidified incubator until cells reach 60-70% confluency.

  • Synchronization: Wash the cells twice with PBS and then incubate in serum-free medium for 24-48 hours to arrest the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Replace the serum-free medium with fresh serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add the mitogen of choice (e.g., bFGF at 10 ng/mL) to the wells and incubate for 24 hours.

  • Radiolabeling: Add 1 µCi/mL of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the wells twice with ice-cold PBS.

    • Add 0.5 mL of 0.5 N NaOH to each well to solubilize the precipitated DNA.

  • Quantification: Transfer the NaOH lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

Thymidine Incorporation Workflow A Seed SMCs in 24-well plates B Synchronize cells in serum-free medium A->B C Treat with this compound B->C D Stimulate with Mitogen C->D E Add [³H]-Thymidine D->E F Wash and precipitate DNA with TCA E->F G Solubilize DNA with NaOH F->G H Measure radioactivity (Scintillation Counting) G->H Transwell Migration Workflow A Add chemoattractant to lower chamber B Seed Angiopeptin-treated SMCs in upper chamber A->B C Incubate to allow migration B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Count migrated cells under microscope E->F

References

Angiopeptin TFA: A Technical Overview of sst2 and sst5 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin (B12286003), a cyclic octapeptide analog of somatostatin (B550006), has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of coronary atherosclerosis.[1] Its mechanism of action is intrinsically linked to its interaction with somatostatin receptors (sst), a family of five G protein-coupled receptors (GPCRs).[2] This technical guide provides an in-depth analysis of the binding affinity of Angiopeptin Trifluoroacetate (TFA) for two key somatostatin receptor subtypes: sst2 and sst5. Understanding these binding characteristics is crucial for elucidating its pharmacological profile and advancing its development as a potential therapeutic agent.

Angiopeptin TFA acts as a partial agonist for both sst2 and sst5 receptors.[1][][4] This dual activity initiates a cascade of intracellular signaling events that contribute to its overall biological effects, which include the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][4]

Quantitative Binding Affinity Data

The binding affinity of this compound for sst2 and sst5 receptors is typically determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

CompoundReceptor SubtypeIC50 (nM)Reference
This compoundsst20.26[1][][4]
This compoundsst56.92[1][][4]

These values indicate that this compound possesses a significantly higher binding affinity for the sst2 receptor compared to the sst5 receptor.

Somatostatin Receptor Signaling Pathways

The activation of sst2 and sst5 receptors by this compound initiates a series of intracellular signaling events. Both sst2 and sst5 are coupled to inhibitory G proteins (Gi/o).[5][6] Upon ligand binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately leading to the observed physiological effects, such as the inhibition of hormone secretion.[6]

sst_signaling cluster_membrane Cell Membrane Angiopeptin This compound sstR sst2 / sst5 Receptor Angiopeptin->sstR Binds Gi Gi/o Protein sstR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response Phosphorylates Targets

Figure 1. Simplified signaling pathway of sst2 and sst5 receptors upon this compound binding.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for sst2 and sst5 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

I. Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing human sst2 or sst5 receptors (e.g., CHO-K1 or HEK293 cells).[8][9]

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [125I-Tyr11]-Somatostatin-14.[8]

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).[8]

  • Equipment: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/C), and a scintillation counter.[8]

II. Experimental Procedure

The following is a generalized protocol for a competitive radioligand binding assay:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.[8]

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.[8]

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a saturating concentration of unlabeled somatostatin, and the cell membrane preparation.[8]

    • Competitive Binding Wells: Add assay buffer, the radioligand, increasing concentrations of this compound, and the cell membrane preparation.[8]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8][10]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Measurement:

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki (Inhibition Constant): If necessary, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing sst2 or sst5) Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Reagents (Radioligand, this compound, Buffers) Reagent_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Plot_Curve Plot Competition Curve Calc_Binding->Plot_Curve Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot_Curve->Determine_IC50

Figure 2. Workflow for a competitive radioligand binding assay to determine receptor affinity.

Conclusion

This compound demonstrates a high affinity for the sst2 receptor and a moderate affinity for the sst5 receptor, acting as a partial agonist at both. This binding profile initiates inhibitory signaling cascades through Gi/o proteins, leading to the modulation of various physiological processes. The standardized methodology of competitive radioligand binding assays provides a robust framework for quantifying these interactions, which is essential for the ongoing research and development of Angiopeptin and other somatostatin analogs as potential therapeutic agents. The detailed understanding of its receptor binding characteristics and downstream signaling is paramount for optimizing its clinical efficacy and exploring its full therapeutic potential.

References

The a-Somatostatin Analogue Angiopeptin TFA: An In-depth Technical Guide to its Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin (B12286003) TFA is a synthetic, cyclic octapeptide analogue of the natural hormone somatostatin (B550006). It exhibits a distinct pharmacological profile, primarily acting as a partial agonist at somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1][2] This selective interaction initiates a cascade of intracellular signaling events, leading to a range of physiological effects, most notably the inhibition of cellular proliferation and hormone secretion.[1][2] Angiopeptin has been the subject of significant research, particularly for its potential therapeutic applications in preventing restenosis following coronary angioplasty and in managing conditions characterized by excessive cell proliferation and hormone release.[3][4][5] This technical guide provides a comprehensive overview of the Angiopeptin TFA signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathway of this compound

The signaling cascade of this compound is initiated by its binding to sst2 and sst5, which are G-protein coupled receptors (GPCRs). This interaction triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The subsequent dissociation of the G-protein subunits (Gα and Gβγ) initiates multiple downstream signaling events.

Key Downstream Effectors:
  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes, including cell growth and hormone secretion. The reduction in cAMP levels attenuates the activity of protein kinase A (PKA), a key mediator of cAMP-dependent signaling.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. These changes in ion flux contribute to the inhibitory effects of Angiopeptin on cell secretion and excitability.

  • Activation of Protein Tyrosine Phosphatases (PTPs): Somatostatin analogues have been shown to activate protein tyrosine phosphatases, such as SHP-1. SHP-1 can dephosphorylate and thereby inactivate various signaling proteins, including receptor tyrosine kinases (RTKs) and downstream kinases in pathways like the MAPK/ERK cascade. This phosphatase activity is a key mechanism for the anti-proliferative effects of Angiopeptin.

  • Modulation of the MAPK/ERK Pathway: By activating PTPs and inhibiting adenylyl cyclase, Angiopeptin can indirectly suppress the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a central regulator of cell proliferation, and its inhibition is a critical component of Angiopeptin's anti-mitogenic activity.

The culmination of these signaling events is the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) production, as well as the suppression of myointimal proliferation, which is the primary cause of restenosis.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

ParameterValueReceptor SubtypeReference
IC50 (Inhibitory Concentration 50%) 0.26 nMsst2[1][2]
6.92 nMsst5[1][2]
pEC50 (Tritium Release Assay) 6.57hsst2 (CHO cells)[1]
Maximum Response (Tritium Release) 423% at 3 µMhsst2 (CHO cells)[1]
pIC50 (bFGF-stimulated re-growth) 8.08 ± 0.24r sst2[6]
8.69 ± 0.25 (partial agonist)h sst2[6]
8.60 ± 0.16 (partial agonist)r sst5[6]
Study TypeDosageEffectReference
In Vivo (Rat Carotid Artery Injury) 20 and 50 µg/kg/day s.c.Significantly inhibited myointimal thickening.[4]
100 µg/kg/day s.c.Significantly inhibited [3H]thymidine uptake.[4]
In Vivo (Rabbit Arterial Balloon Injury) 20 µ g/day/kg Significantly inhibited myointimal thickening by an average of 47%.[7]
In Vivo (Cardiac Allografts) 20 µg/kg/daySignificantly inhibits coronary artery myointimal proliferation by approximately 50%.[1]
Clinical Trial (Post-PTCA Restenosis) 750 µ g/day continuous s.c. infusionReduced restenosis rate from 40% to 12% (p = 0.003). Reduced late lumen loss (0.52 vs 0.12 mm, p = 0.003).[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay (for IC50 Determination)
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human sst2 or sst5 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analogue) to each well.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

Cell Proliferation Assay (e.g., [3H]Thymidine Incorporation)
  • Cell Culture and Treatment:

    • Seed vascular smooth muscle cells (VSMCs) in 96-well plates and culture until they reach a desired confluency.

    • Synchronize the cells in a quiescent state (G0/G1 phase) by serum starvation for 24-48 hours.

    • Induce proliferation by adding a mitogen, such as platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF).

    • Simultaneously treat the cells with varying concentrations of this compound.

  • [3H]Thymidine Labeling:

    • After a predetermined incubation period (e.g., 24 hours), add [3H]thymidine to each well.

    • Incubate for an additional period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • Harvesting and Scintillation Counting:

    • Terminate the assay by washing the cells with ice-cold PBS.

    • Lyse the cells and harvest the DNA onto glass fiber filters.

    • Wash the filters to remove unincorporated [3H]thymidine.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as a percentage of the mitogen-stimulated control.

    • Plot the percentage of inhibition against the this compound concentration to determine its anti-proliferative potency.

Growth Hormone (GH) Release Assay
  • Pituitary Cell Culture:

    • Isolate and culture primary anterior pituitary cells from rats or use a suitable pituitary cell line (e.g., GH3 cells).

    • Plate the cells in multi-well plates and allow them to adhere and recover.

  • Stimulation and Inhibition:

    • Wash the cells with a serum-free medium.

    • Stimulate GH release by adding a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH).

    • Concurrently, treat the cells with different concentrations of this compound.

    • Include appropriate controls (basal, GHRH-stimulated, and vehicle).

  • Sample Collection and Analysis:

    • Incubate the cells for a specific period (e.g., 2-4 hours).

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of GH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Calculate the amount of GH released per well and normalize it to the cell number or protein content.

    • Express the inhibitory effect of this compound as a percentage of the GHRH-stimulated GH release.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Angiopeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiopeptin This compound sst2_sst5 sst2 / sst5 Receptor Angiopeptin->sst2_sst5 Binds to Gi_protein Gi Protein sst2_sst5->Gi_protein Activates SHP1 SHP-1 sst2_sst5->SHP1 Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel K+ Channel Gi_protein->K_channel Activates Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Secretion Inhibition of Hormone Secretion K_channel->Secretion Hyperpolarization Ca_channel->Secretion Reduced Ca2+ influx PKA PKA cAMP->PKA Activates PKA->Secretion MAPK_ERK MAPK/ERK Pathway SHP1->MAPK_ERK Inhibits Proliferation Inhibition of Cell Proliferation MAPK_ERK->Proliferation

Caption: this compound Signaling Pathway Overview.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare Cell Membranes (Expressing sst2/sst5) start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - this compound (serial dilutions) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Experimental_Workflow_Proliferation_Assay start Start seed_cells Seed Vascular Smooth Muscle Cells start->seed_cells synchronize Serum Starve to Synchronize Cells seed_cells->synchronize treat Treat with Mitogen + this compound synchronize->treat add_thymidine Add [3H]Thymidine treat->add_thymidine incubate Incubate for Incorporation add_thymidine->incubate harvest Harvest DNA onto Filters incubate->harvest wash Wash Filters harvest->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Analyze Data: - Calculate % Inhibition count->analyze end End analyze->end

Caption: Workflow for a Cell Proliferation Assay.

References

Angiopeptin TFA and Its Effect on IGF-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin TFA, a synthetic cyclic octapeptide analog of somatostatin (B550006), is a potent inhibitor of growth hormone (GH) release and, consequently, insulin-like growth factor-1 (IGF-1) production. As a weak partial agonist for somatostatin receptor subtypes 2 (sst2) and 5 (sst5), with IC50 values of 0.26 nM and 6.92 nM respectively, this compound holds therapeutic potential in conditions characterized by excessive GH and IGF-1 secretion, such as acromegaly. This technical guide provides an in-depth overview of the mechanism of action of this compound on IGF-1 secretion, detailed experimental protocols for its investigation, and a summary of available quantitative data on related somatostatin analogs.

Introduction

Insulin-like growth factor-1 (IGF-1) is a crucial hormone primarily produced by the liver upon stimulation by growth hormone (GH) secreted from the pituitary gland. The GH-IGF-1 axis plays a pivotal role in somatic growth and metabolism. Dysregulation of this axis, often due to a GH-secreting pituitary adenoma, leads to excessive IGF-1 production and results in pathological conditions like acromegaly.

Somatostatin is a natural inhibitor of GH secretion. Synthetic somatostatin analogs, such as this compound, have been developed to leverage this inhibitory effect for therapeutic purposes. These analogs exhibit a longer half-life and, in some cases, receptor subtype selectivity compared to native somatostatin. This compound's affinity for sst2 and sst5 receptors, which are prominently expressed in the pituitary gland and liver, makes it a candidate for modulating the GH-IGF-1 axis.

Mechanism of Action: Signaling Pathways

This compound exerts its inhibitory effect on IGF-1 secretion through a dual mechanism: a primary action on the pituitary gland to suppress GH release and a direct effect on the liver to inhibit GH-induced IGF-1 synthesis and secretion.

Pituitary Action: Inhibition of Growth Hormone Secretion

The predominant mechanism by which this compound reduces circulating IGF-1 levels is by inhibiting the secretion of GH from the anterior pituitary. This action is mediated through its binding to sst2 and sst5 receptors on somatotroph cells.

Angiopeptin_Pituitary_Signaling Angiopeptin This compound SSTR2_5 sst2 / sst5 Receptor Angiopeptin->SSTR2_5 Gi_protein Gi Protein SSTR2_5->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi_protein->Ca_channel cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates GH_vesicles GH Vesicles Ca_influx->GH_vesicles Triggers fusion of GH_secretion GH Secretion (Inhibited) GH_vesicles->GH_secretion Leads to

Figure 1: this compound's signaling pathway in pituitary somatotrophs.

As depicted in Figure 1, the binding of this compound to sst2/sst5 receptors activates an inhibitory G-protein (Gi). This activation leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity.

  • Inhibition of Voltage-gated Calcium Channels: This reduces calcium influx into the cell.

Both pathways converge to inhibit the exocytosis of GH-containing secretory vesicles, thus reducing the amount of GH released into the bloodstream.

Hepatic Action: Direct Inhibition of IGF-1 Production

In addition to its pituitary effects, this compound can directly act on hepatocytes to suppress IGF-1 synthesis and secretion. This provides a secondary mechanism for lowering circulating IGF-1 levels.

Angiopeptin_Hepatic_Signaling GH Growth Hormone (GH) GHR GH Receptor GH->GHR Binds to JAK2 JAK2 GHR->JAK2 Activates STAT5b STAT5b JAK2->STAT5b Phosphorylates pSTAT5b p-STAT5b Nucleus Nucleus pSTAT5b->Nucleus Translocates to IGF1_gene IGF-1 Gene IGF1_mRNA IGF-1 mRNA IGF1_gene->IGF1_mRNA Transcription IGF1_Secretion IGF-1 Secretion (Inhibited) IGF1_mRNA->IGF1_Secretion Translation & Secretion Angiopeptin This compound SSTR2_3 sst2 / sst3 Receptor Angiopeptin->SSTR2_3 Binds to Gi_protein Gi Protein SSTR2_3->Gi_protein Activates PTP Protein Tyrosine Phosphatase (PTP) Gi_protein->PTP Activates PTP->pSTAT5b Dephosphorylates

Figure 2: this compound's direct signaling pathway in hepatocytes.

Figure 2 illustrates the direct hepatic action. Growth hormone normally binds to its receptor on hepatocytes, leading to the activation of the JAK2-STAT5b signaling pathway. Phosphorylated STAT5b (p-STAT5b) then translocates to the nucleus and acts as a transcription factor to promote the expression of the IGF-1 gene.

This compound, by binding to sst2 and sst3 receptors on hepatocytes, activates a Gi protein, which in turn stimulates protein tyrosine phosphatase (PTP) activity. PTP dephosphorylates and inactivates p-STAT5b, thereby preventing its nuclear translocation and subsequent transcription of the IGF-1 gene. This leads to a reduction in both IGF-1 mRNA and protein levels, ultimately decreasing IGF-1 secretion from the liver.

Quantitative Data

While specific dose-response and time-course data for this compound on IGF-1 secretion are not extensively available in the public domain, data from studies on other somatostatin analogs that also target sst2 and sst5 receptors, such as octreotide (B344500) and lanreotide (B11836), provide valuable insights into the expected effects.

In Vitro Studies with Somatostatin Analogs
CompoundCell TypeConcentrationEffect on IGF-1 Secretion/mRNACitation
OctreotideOrbital Fibroblasts (from TAO patients)1-100 nMSignificant reduction, ~50% at 100 nM[1][2]
OctreotideRat Hepatocytes100 nMAbrogated GH-induced IGF-1 increase[3]
OctreotideRat Hepatocytes10-10 to 5 x 10-7 MDose-dependent suppression of IGF-1 mRNA and protein[3]
Somatostatin-14Rainbow Trout HepatocytesED₅₀ ≈ 40 ng/mlInhibited basal and GH-stimulated IGF-1 mRNA expression[4]
In Vivo/Clinical Studies with Somatostatin Analogs
CompoundStudy PopulationDoseEffect on IGF-1 LevelsCitation
Lanreotide AutogelAcromegaly Patients60, 90, or 120 mg every 28 days59% of patients had normalized IGF-1 levels by week 52[5]
Lanreotide AutogelAcromegaly PatientsTitrated (60, 90, or 120 mg)43% of patients achieved normalized IGF-1 levels at 48 weeks[6][7]
OctreotideGH-deficient adults50 µg s.c. three times a day for 7 daysSignificant decrease in total IGF-1 (by 18%) and free IGF-1 (by 13%)[8]
Octreotide LARAcromegaly Patients20-30 mg/monthIGF-1 normalization in 38-67% of patients[9]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on IGF-1 secretion.

Experimental Workflow

Experimental_Workflow start Start culture Primary Hepatocyte Culture start->culture treatment Treat with this compound (Dose-Response & Time-Course) culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant collect_lysate Collect Cell Lysate treatment->collect_lysate elisa IGF-1 ELISA collect_supernatant->elisa qpcr qRT-PCR for IGF-1 mRNA collect_lysate->qpcr western Western Blot for p-STAT5b / STAT5b collect_lysate->western data_analysis Data Analysis & Interpretation elisa->data_analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

Figure 3: A generalized experimental workflow to study this compound's effect on IGF-1.
Primary Hepatocyte Culture

This protocol describes the isolation and culture of primary hepatocytes, which are a relevant in vitro model for studying hepatic IGF-1 production.

Materials:

  • Collagenase solution

  • Perfusion buffer

  • Hepatocyte wash medium

  • Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum and antibiotics)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the animal (e.g., rat) and perform a laparotomy to expose the portal vein.

  • Cannulate the portal vein and perfuse the liver with perfusion buffer to wash out the blood.

  • Switch to a collagenase-containing buffer and perfuse until the liver is digested.

  • Excise the liver and gently dissociate the cells in hepatocyte wash medium.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the hepatocytes and wash the pellet multiple times.

  • Determine cell viability using a trypan blue exclusion assay.

  • Seed the viable hepatocytes onto collagen-coated plates in hepatocyte culture medium.

  • Allow the cells to attach and form a monolayer before initiating treatment with this compound.

Quantification of IGF-1 Secretion by ELISA

This protocol outlines the measurement of IGF-1 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercial IGF-1 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Microplate reader

Procedure:

  • Prepare IGF-1 standards and samples (cell culture supernatant) according to the kit instructions.

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate the plate to allow IGF-1 to bind to the immobilized antibody.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add the streptavidin-HRP conjugate.

  • Wash the plate and add the TMB substrate solution. A color will develop in proportion to the amount of bound IGF-1.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of IGF-1 in the samples.

Western Blot for Phosphorylated STAT5b

This protocol details the detection of phosphorylated STAT5b (p-STAT5b) in hepatocyte lysates to assess the activation state of the JAK2-STAT5b pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT5b, anti-total STAT5b, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the hepatocyte monolayer with ice-cold PBS.

  • Lyse the cells with lysis buffer and collect the lysate.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against p-STAT5b overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for total STAT5b and the loading control to normalize the p-STAT5b signal.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action for the inhibition of IGF-1 secretion, primarily through the suppression of GH release from the pituitary and direct inhibitory effects on hepatocytes. While quantitative data for this compound itself is limited, the extensive evidence from other sst2 and sst5 agonists like octreotide and lanreotide strongly supports its potential as a potent inhibitor of the GH-IGF-1 axis.

Future research should focus on generating specific dose-response and time-course data for this compound's effect on IGF-1 secretion in relevant in vitro and in vivo models. Such studies are crucial for determining its therapeutic window and optimizing dosing regimens for clinical applications. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. A deeper understanding of the quantitative effects of this compound will be instrumental in advancing its development as a targeted therapy for disorders of GH and IGF-1 excess.

References

The Cyclic Octapeptide Angiopeptin: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin (B550006), has garnered significant interest for its potent biological activities, particularly its ability to inhibit vascular smooth muscle cell proliferation. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Angiopeptin. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a comprehensive summary of its receptor binding affinity and antiproliferative effects. Signaling pathways modulated by Angiopeptin are illustrated to provide a clear understanding of its molecular interactions. This document serves as a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

Discovery and Characterization

Angiopeptin, also known by its development code BIM-23014 and as Lanreotide, is a long-acting synthetic analogue of the natural hormone somatostatin.[1] Its development was driven by the need for somatostatin analogues with improved stability and duration of action for therapeutic applications.[2] While the initial discovery was a result of systematic medicinal chemistry efforts to modify the native somatostatin sequence, the primary focus of research has been on its potent inhibitory effects on cell proliferation, particularly in the context of vascular restenosis.[1]

The chemical structure of Angiopeptin reveals a cyclic octapeptide with a disulfide bridge between two cysteine residues. Its amino acid sequence and stereochemistry are crucial for its biological activity.

Table 1: Physicochemical Properties of Angiopeptin (Lanreotide)

PropertyValue
Chemical Formula C₅₄H₆₉N₁₁O₁₀S₂
Molecular Weight 1096.34 g/mol
Amino Acid Sequence D-β-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂
Cyclization Disulfide bridge between Cys² and Cys⁷
Stereochemistry As indicated by D-amino acids and L-amino acids

Chemical Synthesis of Angiopeptin

The synthesis of Angiopeptin is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase or on-resin cyclization to form the disulfide bridge. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common strategy.

Experimental Protocol: Solid-Phase Synthesis and Cyclization of Angiopeptin

This protocol outlines a general procedure for the synthesis of Angiopeptin using manual or automated SPPS with Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (D-β-Nal, Cys(Trt), Tyr(tBu), D-Trp(Boc), Lys(Boc), Val, Thr(tBu))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Reagent K (TFA/H₂O/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cyclization reagent: Iodine (I₂)

  • Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analysis: Analytical RP-HPLC and Mass Spectrometry (MS)

Procedure:

  • Resin Swelling and Deprotection: Swell the Fmoc-Rink Amide resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Thr(tBu)-OH) to the deprotected resin using HBTU and DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-D-β-Nal-OH.

  • Cleavage from Resin and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude linear peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Cyclization (Disulfide Bridge Formation): Dissolve the crude linear peptide in a suitable solvent (e.g., a mixture of DMF and water). Add a solution of iodine in methanol (B129727) dropwise until a persistent yellow color is observed, indicating an excess of iodine. Allow the reaction to proceed for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Analysis and Characterization: Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.

Experimental Workflow for Angiopeptin Synthesis

G start Fmoc-Rink Amide Resin swelling Resin Swelling (DMF) start->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling_thr Couple Fmoc-Thr(tBu)-OH deprotection1->coupling_thr elongation Repeat Deprotection & Coupling for remaining 7 amino acids coupling_thr->elongation cleavage Cleavage & Deprotection (Reagent K) elongation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation cyclization Cyclization (Iodine) precipitation->cyclization purification RP-HPLC Purification cyclization->purification analysis Analysis (HPLC, MS) purification->analysis end Pure Angiopeptin analysis->end

Workflow for the solid-phase synthesis of Angiopeptin.

Biological Activity and Mechanism of Action

Angiopeptin exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (SSTR1-5).[1] It exhibits a distinct binding profile, showing high affinity for SSTR2 and SSTR5.[3]

Receptor Binding Affinity

The binding affinity of Angiopeptin for the different human somatostatin receptor subtypes has been characterized in various studies. The following table summarizes representative binding affinity data.

Table 2: Binding Affinity (IC₅₀, nM) of Angiopeptin (Lanreotide) for Human Somatostatin Receptors

Compoundsst1sst2sst3sst4sst5Reference
Angiopeptin (Lanreotide) >10001.113>10008.0[4]
Somatostatin-14 1.80.41.31.90.9[4]

Note: IC₅₀ values can vary depending on the experimental conditions and cell lines used.

Inhibition of Vascular Smooth Muscle Cell Proliferation

A key biological activity of Angiopeptin is its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the pathogenesis of restenosis following angioplasty.[1] This inhibitory effect is mediated through its interaction with SSTRs on VSMCs.

Table 3: Antiproliferative Activity of Angiopeptin

Cell TypeStimulusAssayIC₅₀Reference
Rat Aortic Smooth Muscle CellsPDGFCell Count~10 nM[5]
GH3 Pituitary Tumor Cells-Colony Forming Units57 nM[6]
Signaling Pathways

The binding of Angiopeptin to SSTR2 and SSTR5 initiates a cascade of intracellular signaling events. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP is thought to contribute to the antiproliferative effects of Angiopeptin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiopeptin Angiopeptin SSTR2_5 SSTR2 / SSTR5 Angiopeptin->SSTR2_5 Binds Gi Gi Protein SSTR2_5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Inhibits

Angiopeptin signaling pathway leading to inhibition of cell proliferation.

Key Experimental Protocols

Protocol: In Vitro Smooth Muscle Cell Proliferation Assay

This protocol describes a method to assess the antiproliferative effect of Angiopeptin on vascular smooth muscle cells (VSMCs) in vitro.

Materials:

  • Rat aortic smooth muscle cells (RASMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Platelet-derived growth factor (PDGF)

  • Angiopeptin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RASMCs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in serum-free medium for 24 hours.

  • Treatment: Treat the cells with various concentrations of Angiopeptin for 1 hour before stimulating with a pro-proliferative agent like PDGF (e.g., 25 ng/mL). Include appropriate controls (vehicle, PDGF alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Proliferation Assessment (MTT Assay): Add MTT or WST-1 solution to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Angiopeptin compared to the PDGF-stimulated control. Determine the IC₅₀ value.

Protocol: Rat Carotid Artery Balloon Injury Model

This in vivo model is commonly used to evaluate the efficacy of therapeutic agents in preventing neointimal hyperplasia, a key component of restenosis.

Materials:

  • Male Sprague-Dawley rats (350-400g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 2F Fogarty balloon catheter

  • Angiopeptin or vehicle solution

  • Osmotic minipumps (for continuous infusion)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and expose the left common carotid artery through a midline cervical incision.

  • Arterial Injury: Isolate the common, external, and internal carotid arteries. Insert the balloon catheter through an arteriotomy in the external carotid artery and advance it to the aortic arch. Inflate the balloon and withdraw it three times to denude the endothelium of the common carotid artery.

  • Treatment: Implant a subcutaneous osmotic minipump to deliver a continuous infusion of Angiopeptin or vehicle for a specified period (e.g., 14 days).

  • Post-operative Care: Suture the incision and allow the animal to recover.

  • Tissue Harvesting and Analysis: After the treatment period, euthanize the rat and perfuse-fix the carotid arteries. Excise the injured and contralateral (uninjured) carotid arteries.

  • Histological Analysis: Embed the arteries in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and other relevant stains.

  • Morphometric Analysis: Use image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.

G start Rat Anesthesia expose_artery Expose Carotid Artery start->expose_artery insert_catheter Insert Balloon Catheter expose_artery->insert_catheter injure_artery Induce Endothelial Injury insert_catheter->injure_artery treatment Administer Angiopeptin (e.g., osmotic pump) injure_artery->treatment recovery Post-operative Recovery treatment->recovery euthanasia Euthanasia & Perfusion-Fixation recovery->euthanasia harvest Harvest Carotid Arteries euthanasia->harvest histology Histological Processing harvest->histology analysis Morphometric Analysis (Intima/Media Ratio) histology->analysis end Evaluate Efficacy analysis->end

Workflow for the rat carotid artery balloon injury model.

Conclusion

Angiopeptin (Lanreotide) is a well-characterized cyclic octapeptide with significant potential as a therapeutic agent, particularly in the inhibition of cellular proliferation. Its high affinity for somatostatin receptors 2 and 5 underpins its mechanism of action, leading to the modulation of intracellular signaling pathways such as the cAMP cascade. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the biological properties and therapeutic applications of Angiopeptin and related peptide analogues. Continued research in this area holds promise for the development of novel treatments for proliferative diseases.

References

The Role of Angiopeptin TFA in the Inhibition of Neointimal Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) following arterial injury, remains a primary driver of restenosis after procedures like angioplasty and stenting. Angiopeptin (B12286003) TFA, a synthetic octapeptide analogue of somatostatin (B550006), has emerged as a potent inhibitor of this process. This document provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of Angiopeptin TFA's efficacy. Through its interaction with somatostatin receptors, this compound initiates a signaling cascade that curtails the key cellular events leading to neointimal thickening. This guide consolidates quantitative data from pivotal preclinical and clinical studies, details the experimental protocols used to evaluate its action, and visualizes the core biological pathways involved.

Introduction to Neointimal Hyperplasia

Vascular injury, whether from balloon angioplasty, stenting, or surgical bypass, triggers a complex wound-healing response.[1] This process, intended to repair the vessel, can become pathologic, leading to neointimal hyperplasia. The key events include endothelial denudation, platelet aggregation, and the release of inflammatory mediators and growth factors such as Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF).[2][3] These factors stimulate VSMCs in the arterial media to dedifferentiate from a quiescent, contractile phenotype to a synthetic, proliferative state.[4] These activated VSMCs then migrate into the intima, proliferate, and secrete extracellular matrix, resulting in a thickened neointimal layer that narrows the vessel lumen and can lead to restenosis.[1][5]

This compound: A Somatostatin Analogue

This compound is a long-acting, cyclic octapeptide analogue of the natural hormone somatostatin.[6][] It functions as a partial agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with a significantly higher affinity for SSTR2 (IC50 = 0.26 nM) compared to SSTR5 (IC50 = 6.92 nM).[6][8] These receptors are G-protein coupled receptors (GPCRs) found on various cell types, including vascular smooth muscle cells.[9][10] Angiopeptin's primary therapeutic effect in the vascular context is the potent inhibition of myointimal cell migration and proliferation.[10]

Core Signaling Pathway for VSMC Inhibition

The primary mechanism by which this compound inhibits VSMC activity is through a G-protein-mediated pathway that reduces intracellular cyclic AMP (cAMP).[]

  • Receptor Binding: Angiopeptin binds to SSTR2 and SSTR5 on the surface of VSMCs.

  • G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).[11][12]

  • Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.[][13]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

  • Inhibition of Migration: Reduced cAMP levels are directly linked to the inhibition of VSMC migration, a critical step in neointima formation. This effect is blocked by pertussis toxin, a known inhibitor of Gi proteins, confirming the pathway's dependence on this G-protein.

  • Inhibition of Proliferation: The reduction in cAMP contributes to cell cycle arrest. Studies have shown that cAMP accumulation can inhibit PDGF-stimulated VSMC growth by inducing the expression of tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[14] Angiopeptin specifically prevents the progression of VSMCs from the G0/G1 phase to the S phase of the cell cycle.[15]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_conversion SSTR Somatostatin Receptor (SSTR2/SSTR5) GPCR Gi Protein (α, β, γ subunits) SSTR->GPCR Activates AC Adenylyl Cyclase (Inactive) GPCR->AC Inhibits cAMP ↓ cAMP AC->cAMP Conversion Blocked AC_active Adenylyl Cyclase (Active) Angiopeptin This compound Angiopeptin->SSTR Binds ATP ATP ATP->AC ATP->AC_active (Normally converted by) Proliferation Inhibition of VSMC Proliferation (G0/G1 Arrest) cAMP->Proliferation Migration Inhibition of VSMC Migration cAMP->Migration

Caption: this compound's core Gi-protein signaling pathway.

Attenuation of Pro-proliferative Stimuli

Neointimal formation is driven by a milieu of growth factors released after injury. Angiopeptin acts as a broad inhibitor of the downstream cellular responses to these mitogens.

  • Growth Factor Inhibition: Angiopeptin is a potent inhibitor of insulin-like growth factor-1 (IGF-1) production, a known mitogen for VSMCs.[6][8]

  • Counteracting Mitogens: While not a direct receptor antagonist for factors like PDGF or FGF, Angiopeptin's ability to arrest the cell cycle and inhibit migration effectively counteracts the pro-proliferative signals these growth factors initiate.[2][16] For instance, Angiopeptin inhibits VSMC proliferation induced by the thromboxane (B8750289) A2 mimetic U46619 to the same extent as a direct thromboxane antagonist.[15]

  • Differential Species Activity: Interestingly, studies on cells expressing recombinant somatostatin receptors have shown that while Angiopeptin effectively inhibits bFGF-stimulated proliferation via the rat SSTR2 receptor, it acts only as a weak partial agonist at the human SSTR2 receptor and has no agonist activity at the human SSTR5 receptor.[10] This observation may help explain why the robust positive results in animal models did not fully translate to human clinical trials.[9][10]

Logical_Relationship injury Vascular Injury (e.g., Angioplasty) factors Release of Mitogens (PDGF, FGF, IGF-1, TXA2) injury->factors migration VSMC Migration factors->migration proliferation VSMC Proliferation factors->proliferation neointima Neointimal Formation & Restenosis migration->neointima proliferation->neointima angiopeptin This compound angiopeptin->factors Inhibits IGF-1 Production angiopeptin->migration Inhibits angiopeptin->proliferation Inhibits

Caption: Angiopeptin's intervention in the neointimal formation cascade.

Quantitative Efficacy Data

The inhibitory effects of this compound have been quantified in numerous in vivo and in vitro models.

Table 1: In Vivo Efficacy of this compound
Animal ModelTreatment GroupControl GroupEndpoint MeasuredReduction with AngiopeptinReference
Rabbit Vein Graft 20 µg/kg/daySalineNeointimal Area (mm²)72.5% (0.022 vs 0.080, p=0.02)[17]
Hypercholesterolemic Rabbit 20 µg/kg/daySalineMyointimal Thickening~47% (Significant)[18]
Porcine Coronary Artery 100 µg/kg/daySalineIntimal HyperplasiaSignificant limitation[6]
Porcine In-Stent Restenosis Sustained ReleasePlaceboNeointimal Area (mm²)~49% (0.85 vs 1.65, p=0.016)[19]
Table 2: Human and In Vitro Efficacy of this compound
ModelTreatment GroupControl GroupEndpoint MeasuredReduction with AngiopeptinReference
Human PTCA Trial 750 µ g/day PlaceboRestenosis Rate (≥50%)70% (12% vs 40%, p=0.003)[20]
Human PTCA Trial 750 µ g/day PlaceboLate Lumen Loss (mm)77% (0.12 vs 0.52, p=0.003)[20]
Rat Aortic SMCs 100 nM AngiopeptinVehicleMigration to Collagen I~70% [21]
Rat Aortic SMCs 30 nM AngiopeptinVehicleForskolin-stimulated cAMP~35% [21]

Key Experimental Protocols

The following protocols represent standard methodologies used to assess the efficacy of this compound.

In Vivo: Rabbit Jugular Vein Interposition Graft Model

This model is used to study neointimal hyperplasia in a venous conduit subjected to arterial pressure, mimicking a bypass graft.[17][18][22][23]

  • Animal Preparation: Male New Zealand White rabbits (3.0-3.5 kg) are anesthetized.

  • Graft Harvest: A segment of the external jugular vein is carefully isolated. Side branches are ligated with silk sutures.

  • Arterial Preparation: The ipsilateral common carotid artery is exposed and clamped proximally and distally. An arteriotomy is created.

  • Anastomosis: The harvested vein segment is reversed and grafted into the carotid artery circulation using end-to-side anastomoses with fine polypropylene (B1209903) sutures.

  • Treatment: Angiopeptin (e.g., 20 µg/kg/day) or a vehicle control is administered subcutaneously, often beginning one day prior to surgery and continuing for the duration of the study (e.g., 21-28 days).

  • Harvest and Analysis: After the study period, animals are euthanized. The vein grafts are perfusion-fixed in situ with 10% buffered formalin at physiological pressure (e.g., 80 mm Hg). The fixed grafts are then embedded, sectioned, and stained for morphometric analysis.

Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative (Day 0) cluster_post_op Post-Operative cluster_analysis Analysis (Day 28) start Day -1: Begin Angiopeptin or Placebo Treatment harvest Harvest Jugular Vein Segment start->harvest graft Interpose Vein Graft into Carotid Artery harvest->graft continue_tx Days 1-28: Continue Daily Treatment graft->continue_tx euthanize Euthanize Animal continue_tx->euthanize fix Perfusion-Fix Graft in situ euthanize->fix process Excise, Section, and Stain Graft fix->process measure Morphometric Analysis of Neointimal Area process->measure

Caption: Workflow for a typical rabbit vein graft experimental model.
In Vitro: VSMC Migration (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of VSMCs through a porous membrane toward a stimulant.[17][21]

  • Cell Culture: Vascular smooth muscle cells are cultured from explants (e.g., rat aorta). Cells are grown to sub-confluence and then serum-starved to synchronize them in a quiescent state.

  • Chamber Setup: A Boyden chamber apparatus is used, which consists of upper and lower wells separated by a porous polycarbonate membrane (e.g., 8-µm pores). The underside of the membrane is coated with an extracellular matrix protein like Type I Collagen to mimic the in vivo environment.

  • Loading: The lower chamber is filled with media containing a chemoattractant (e.g., PDGF). The upper chamber is loaded with the serum-starved VSMC suspension in media containing various concentrations of this compound or a vehicle control.

  • Incubation: The chamber is incubated for a set period (e.g., 4-8 hours) at 37°C to allow cells to migrate through the pores toward the chemoattractant.

  • Analysis: After incubation, non-migrated cells on the top surface of the membrane are scraped away. The cells that have migrated to the bottom surface are fixed, stained (e.g., with DAPI), and counted under a microscope. Results are expressed as the number of migrated cells per high-power field or as a percentage of the control.

In Vitro: cAMP Accumulation Assay

This assay measures the intracellular level of cAMP to confirm the mechanism of action of GPCR ligands.[13][24]

  • Cell Culture: VSMCs are plated in multi-well plates and grown to confluence.

  • Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treatment: Cells are then treated with various concentrations of this compound for a short period.

  • Stimulation: Adenylyl cyclase is then stimulated with an agent like forskolin (B1673556) to induce cAMP production.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of cAMP in the cell lysate is measured using a competitive binding assay, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based method. The signal is inversely proportional to the amount of cAMP produced by the cells.

Histological and Morphometric Analysis

This is the standard method for quantifying neointimal growth in fixed in vivo specimens.[6][25][26]

  • Sample Preparation: Perfusion-fixed vessel segments are dehydrated and embedded in paraffin.

  • Sectioning: Cross-sections (e.g., 5-µm thick) are cut from the middle of the injured area.

  • Staining: Sections are stained to visualize vessel architecture and matrix components. Masson's trichrome stain is commonly used, which stains collagen blue/green, cytoplasm and muscle red, and nuclei dark brown/black.

  • Imaging: Stained sections are digitized using a light microscope equipped with a camera.

  • Quantification: Image analysis software is used to perform morphometric measurements. Key parameters include:

    • Lumen Area (LA): The area of the vessel opening.

    • Intimal Area (IA): The area between the lumen and the internal elastic lamina (IEL).

    • Medial Area (MA): The area between the IEL and the external elastic lamina (EEL).

    • Maximal Intimal Thickness: The greatest thickness of the neointimal layer.

Conclusion and Future Directions

This compound demonstrates significant efficacy in inhibiting neointimal hyperplasia in a variety of preclinical models. Its mechanism is well-defined, acting through somatostatin receptors to initiate a Gi-protein-mediated signaling cascade that reduces intracellular cAMP, thereby inhibiting the critical processes of VSMC migration and proliferation. While it proved effective in animal studies, its translation to clinical success in preventing restenosis in humans has been limited, potentially due to differences in somatostatin receptor subtype expression and function between species.[9][10] Despite this, the study of Angiopeptin has provided invaluable insights into the fundamental cellular and molecular pathways that drive neointimal formation. Future research may focus on developing receptor-subtype-specific analogues with higher efficacy at human receptors or exploring combination therapies that target multiple pathways involved in vascular restenosis.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Angiopeptin and Somatostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional distinctions between the endogenous peptide hormone somatostatin (B550006) and its synthetic analog, Angiopeptin (B12286003) (also known as Lanreotide or BIM-23014). While both molecules exert their physiological effects through the family of somatostatin receptors (SSTRs), their nuanced structural differences lead to distinct receptor binding profiles, downstream signaling cascades, and ultimately, divergent therapeutic applications. This document delves into their molecular structures, comparative binding affinities, and the intracellular signaling pathways they modulate. Detailed experimental protocols for key assays used in their characterization are also provided to facilitate further research and development in this area.

Structural Comparison: From a Tetradecapeptide to a Cyclic Octapeptide

The fundamental difference between somatostatin-14 and Angiopeptin lies in their primary amino acid sequence and cyclic structure.

Somatostatin-14 is a naturally occurring 14-amino acid cyclic peptide with the sequence: H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH.[1] A disulfide bridge between the cysteine residues at positions 3 and 14 is crucial for its biological activity.[1]

Angiopeptin (BIM-23014C) , in contrast, is a synthetic, long-acting cyclic octapeptide. Its sequence is H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2.[1] This structure incorporates non-natural amino acids (D-2-Naphthylalanine and D-Tryptophan) and a smaller cyclic core, which contribute to its increased stability and altered receptor selectivity compared to native somatostatin.[2][3]

Functional Differences: A Tale of Receptor Selectivity

The primary functional divergence between somatostatin and Angiopeptin stems from their differential binding affinities for the five subtypes of somatostatin receptors (SSTR1-5). Somatostatin-14 is a non-selective agonist, binding with high affinity to all five receptor subtypes.[4][5] Angiopeptin, on the other hand, exhibits a more selective binding profile, with a preference for SSTR2 and SSTR5.[5][6]

Quantitative Data on Receptor Binding Affinity

The binding affinities of somatostatin-14 and Angiopeptin for the five human SSTR subtypes are summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are compiled from various radioligand binding assays. It is important to note that absolute values may vary between studies due to different experimental conditions.

Receptor SubtypeLigandBinding Affinity (Ki/IC50, nM)Reference(s)
SSTR1 Somatostatin-14High Affinity[4][5]
AngiopeptinNo/Low Affinity[5]
SSTR2 Somatostatin-14High Affinity[4][5]
AngiopeptinHigh Affinity (pIC50 = 8.69 ± 0.25)[7][8]
SSTR3 Somatostatin-14High Affinity[4][5]
AngiopeptinLow Affinity[5]
SSTR4 Somatostatin-14High Affinity[4][5]
AngiopeptinNo/Low Affinity[5]
SSTR5 Somatostatin-14High Affinity[4][5]
AngiopeptinHigh Affinity (pIC50 = 8.56 ± 0.12 for SRIF)[7][8]

Note: pIC50 values are the negative logarithm of the IC50 values. A higher pIC50 indicates a higher binding affinity.

Signaling Pathways: Convergent and Divergent Mechanisms

Both somatostatin and Angiopeptin initiate their cellular effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). Their activation triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.[9][10]

Adenylyl Cyclase-cAMP Pathway

A canonical signaling pathway for SSTRs involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP has widespread consequences, including the inhibition of hormone secretion from various endocrine cells. Angiopeptin has been shown to induce a transient decrease in cAMP levels, consistent with its action as a somatostatin analog.[10]

cluster_membrane Cell Membrane SSTR SSTR (e.g., SSTR2, SSTR5) Gi Gi/o Protein SSTR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Somatostatin or Angiopeptin Ligand->SSTR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response Modulation

Figure 1: Simplified signaling pathway of adenylyl cyclase inhibition by somatostatin and Angiopeptin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

SSTR activation also leads to the modulation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which plays a critical role in cell proliferation, differentiation, and survival.[7] The effects of somatostatin on this pathway can be either stimulatory or inhibitory depending on the receptor subtype and cell type. For instance, SSTR1 activation can lead to ERK activation.[7] Angiopeptin's effects on the MAPK pathway are also complex, with studies showing it can act as a partial agonist at the SSTR2 receptor in the context of inhibiting bFGF-stimulated cell re-growth.[8][13]

cluster_membrane Cell Membrane SSTR SSTR (e.g., SSTR1, SSTR2) G_protein G-Protein SSTR->G_protein Activation Ras Ras G_protein->Ras Activation Ligand Somatostatin or Angiopeptin Ligand->SSTR Binding Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., p21) ERK->Transcription_Factors Activation Cellular_Effects Regulation of Cell Proliferation & Differentiation Transcription_Factors->Cellular_Effects Modulation

Figure 2: Generalized MAPK/ERK signaling pathway modulated by somatostatin and Angiopeptin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate Angiopeptin and somatostatin.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Angiopeptin and somatostatin for SSTR subtypes.[11][14][15][16][17][18]

Objective: To determine the inhibition constant (Ki) of unlabeled ligands (Angiopeptin, somatostatin) by measuring their ability to displace a radiolabeled ligand from SSTR-expressing cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.

  • Radioligand: A high-affinity, radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

  • Unlabeled Ligands: Angiopeptin and somatostatin-14 at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Incubation:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, increasing concentrations of unlabeled Angiopeptin or somatostatin, and cell membrane preparation.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reagents (Membranes, Radioligand, Buffers) Setup_Plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) Start->Setup_Plate Incubate Incubate at 30°C for 60 min Setup_Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Figure 3: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol outlines a method to measure the ability of Angiopeptin and somatostatin to inhibit adenylyl cyclase activity.[19][20][21][22]

Objective: To quantify the decrease in intracellular cAMP levels in response to ligand stimulation.

Materials:

  • Cells: A cell line expressing the SSTR of interest (e.g., CHO-K1-hSSTR2).

  • Ligands: Angiopeptin, somatostatin-14, and a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP Assay Kit: A commercial ELISA or HTRF-based cAMP detection kit.

  • Cell Lysis Buffer.

  • Plate Reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Ligand Stimulation: Add varying concentrations of Angiopeptin or somatostatin to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP immunoassay as per the kit protocol.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Determine the cAMP concentration in each sample from the standard curve. Plot the percent inhibition of cAMP production versus the logarithm of the ligand concentration to determine the EC50 value.

Start Seed Cells in 96-well Plate Pre_treat Pre-treat with PDE Inhibitor (IBMX) Start->Pre_treat Stimulate Stimulate with Angiopeptin/Somatostatin Pre_treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Assay Perform cAMP Immunoassay Lyse->Assay Read Read Plate Assay->Read Analyze Data Analysis (EC50 determination) Read->Analyze

Figure 4: Workflow for a cAMP functional assay.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation by Western blotting to assess the activation of the MAPK pathway.[14][23][24][25]

Objective: To semi-quantitatively measure the levels of phosphorylated ERK1/2 in response to ligand stimulation.

Materials:

  • Cells: A cell line expressing the SSTR of interest.

  • Ligands: Angiopeptin and somatostatin-14.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE and Western Blotting Equipment.

  • Chemiluminescence Detection Reagents.

  • Imaging System.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with Angiopeptin or somatostatin for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.

Start Cell Treatment with Ligands Lyse Cell Lysis and Protein Quantification Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (p-ERK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Strip_Reprobe Strip and Re-probe (Total ERK) Detect->Strip_Reprobe Analyze Densitometry and Data Analysis Strip_Reprobe->Analyze

Figure 5: Workflow for an ERK phosphorylation Western blot assay.

Conclusion

Angiopeptin, a synthetic octapeptide analog of somatostatin, exhibits significant structural and functional differences from its natural counterpart. Its modified structure confers increased stability and a more selective binding profile, with a preference for SSTR2 and SSTR5. While both peptides modulate common downstream signaling pathways, including the inhibition of adenylyl cyclase and regulation of the MAPK cascade, the nuances of their receptor interactions can lead to differential cellular responses. This in-depth guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to further explore the therapeutic potential of these and other somatostatin analogs. A thorough understanding of these differences is paramount for the rational design of novel therapeutics targeting the somatostatin receptor system.

References

In Vitro Characterization of Angiopeptin TFA Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin (B12286003) TFA is a synthetic, cyclic octapeptide analog of somatostatin (B550006). It exhibits selective, high-affinity binding to somatostatin receptor subtypes 2 (sst2) and 5 (sst5), positioning it as a molecule of interest for therapeutic applications in oncology and vascular diseases. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of Angiopeptin TFA, focusing on receptor binding, downstream signaling, and cellular functional responses.

Quantitative Bioactivity Data

The in vitro bioactivity of this compound has been quantified across various assays. The following tables summarize key parameters, providing a comparative overview of its receptor affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandIC50 (nM)Cell LineAssay Type
sst2This compound0.26[1]Not SpecifiedRadioligand Binding Assay
sst5This compound6.92[1]Not SpecifiedRadioligand Binding Assay

IC50 (Half maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor.

Table 2: Functional Potency of this compound in Cellular Assays

Assay TypeReceptorSpeciespIC50 / pEC50EfficacyCell Line
Inhibition of bFGF-stimulated cell re-growthHuman sst2Human8.69 ± 0.25 (pIC50)Partial Agonist (44.6 ± 2.7% inhibition)[2]CHO-K1
Inhibition of bFGF-stimulated cell re-growthHuman sst5Human-No Agonist Activity (Antagonist pKB ≈ 10.4)[2]CHO-K1
Inhibition of bFGF-stimulated cell re-growthRat sst2Rat8.08 ± 0.24 (pIC50)Full Agonist[2]CHO-K1
Inhibition of bFGF-stimulated cell re-growthRat sst5Rat8.60 ± 0.16 (pIC50)Partial Agonist (57.7 ± 3.6% inhibition)[2]CHO-K1
Tritium Release AssayHuman sst2Human6.57 (pEC50)Partial Agonist (Max response at 3 µM)[1]CHO

pIC50 is the negative logarithm of the IC50 value. pEC50 is the negative logarithm of the EC50 value (the concentration giving 50% of the maximal response). pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its in vitro characterization.

Angiopeptin_TFA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Angiopeptin This compound SSTR2 sst2 Angiopeptin->SSTR2 Binds to SSTR5 sst5 Angiopeptin->SSTR5 Binds to G_protein Gi/o SSTR2->G_protein Activates PTP Protein Tyrosine Phosphatase (PTP) SSTR2->PTP Activates SSTR5->G_protein Activates SSTR5->PTP Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates Ion_Channel K+ / Ca2+ Channels G_protein->Ion_Channel Modulates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Transcription Regulates MAPK->Transcription Regulates PTP->MAPK Dephosphorylates (Inhibits) Experimental_Workflow cluster_receptor_binding Receptor Binding Characterization cluster_functional Cellular Functional Response Binding_Assay Radioligand Binding Assay (Competition) Determine_IC50_Ki Determine IC50 and Ki values Binding_Assay->Determine_IC50_Ki AC_Assay Adenylyl Cyclase Inhibition Assay Determine_IC50_Ki->AC_Assay Calcium_Assay Intracellular Ca2+ Flux Assay Determine_IC50_Ki->Calcium_Assay MAPK_Assay MAPK Pathway Activation (Western Blot) Determine_IC50_Ki->MAPK_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) AC_Assay->Proliferation_Assay Hormone_Secretion_Assay Hormone Secretion Assay (e.g., GH ELISA) MAPK_Assay->Hormone_Secretion_Assay

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Angiopeptin TFA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a cyclic octapeptide analog of somatostatin (B550006) that acts as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively[1]. It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production[1]. Due to its biological activities, including the inhibition of neointimal formation and coronary artery myointimal proliferation, Angiopeptin TFA is a compound of interest in various research fields, including cardiovascular disease and oncology.

This document provides detailed protocols and application notes for the in vivo administration of this compound in rodent models, designed to assist researchers in planning and executing their preclinical studies.

Data Presentation

The following table summarizes quantitative data from studies on the in vivo administration of Angiopeptin and related somatostatin analogs in rodent models.

CompoundRodent ModelDosageAdministration RouteFrequencyReported EffectsReference
This compoundRat20 and 50 µg/kgIntahepatic (i.h.)Not SpecifiedSignificantly inhibits neointimal formation.[1]
This compoundRat20 µg/kgPer dayNot SpecifiedSignificantly inhibits coronary artery myointimal proliferation in cardiac allografts by approximately 50%.[1]
Octreotide (B344500)Nude Mice (with ZR-75-1 breast cancer xenografts)50 µgSubcutaneous (s.c.)Twice dailyAfter 5 weeks, the mean tumor volume was 48% that of the control group.[2]
OctreotideRat0.25 µg/kgSubcutaneous (s.c.)Twice dailyInvestigated effects on wound healing.[3]
OctreotideRat1-100 µg/kgSubcutaneous (s.c.)Single injectionRaised gastric mucosal pH.[4]
Lanreotide (B11836)Rat1, 10, and 100 µg/kgSubcutaneous (s.c.)Not SpecifiedReduced maximal PGE1-induced intestinal secretion.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound solution for injection.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride, Phosphate Buffered Saline (PBS), or sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine the required concentration: Calculate the required concentration of the dosing solution based on the desired dosage (e.g., in mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 100 µL for mice, 200-500 µL for rats).

  • Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Add the calculated volume of the sterile vehicle to the vial to achieve the desired stock concentration.

    • Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution (if necessary): If a lower concentration is needed for the final dosing solution, perform a serial dilution from the stock solution using the sterile vehicle.

  • Sterile Filtration: Before administration, filter the final dosing solution through a 0.22 µm sterile syringe filter to ensure sterility[1].

  • Storage: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is best practice to prepare fresh working solutions for each experiment.

Protocol 2: In Vivo Administration of this compound in Rodents

This protocol provides a general framework for subcutaneous (s.c.) and intravenous (i.v.) administration. All procedures should be performed in accordance with approved animal welfare guidelines.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL insulin (B600854) syringes)

  • Sterile needles of appropriate gauge (e.g., 27-30G for s.c., 28-30G for i.v. tail vein)

  • Animal restrainer (as appropriate for the route of administration)

  • 70% ethanol (B145695) wipes

A. Subcutaneous (s.c.) Injection Protocol

  • Animal Restraint: Gently restrain the animal. For mice, this can be done by scruffing the loose skin on the back of the neck.

  • Injection Site: The preferred site for s.c. injection is the loose skin over the interscapular region.

  • Procedure:

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Pinch the skin to form a tent.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

B. Intravenous (i.v.) Tail Vein Injection Protocol (for mice/rats)

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins, making them easier to visualize.

  • Animal Restraint: Place the animal in a suitable restrainer that exposes the tail.

  • Procedure:

    • Wipe the tail with a 70% ethanol wipe.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If correctly placed, a small amount of blood may enter the hub of the needle.

    • Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiopeptin This compound SSTR2_SSTR5 SSTR2 / SSTR5 (GPCR) Angiopeptin->SSTR2_SSTR5 Binds to G_protein Gi/o Protein SSTR2_SSTR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., inhibition of hormone synthesis) CREB->Gene_Expression Regulates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Hormone_Secretion Hormone Secretion (e.g., GH, IGF-1) Ca_influx->Hormone_Secretion Triggers Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Rodent Models C Randomize Animals into Groups (Control vs. Treatment) A->C B Prepare this compound Solution D Administer this compound or Vehicle (Specify Route, Dose, Frequency) B->D C->D Start of Treatment E Monitor Animal Health and Behavior D->E Daily F Collect Samples (e.g., Blood, Tissues) E->F End of Study G Perform Endpoint Analysis (e.g., Histology, Biomarker Levels) F->G H Statistical Analysis of Data G->H I Interpret Results and Draw Conclusions H->I

References

Preparing Angiopeptin TFA Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a cyclic octapeptide analogue of somatostatin (B550006) that has garnered significant interest in cardiovascular and cancer research.[1] It primarily acts as a partial agonist for somatostatin receptors sst2 and sst5, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[][3] This signaling cascade influences various cellular processes, including cell adhesion and proliferation.[1][3] Angiopeptin is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the peptide synthesis and purification process. While common, the TFA counter-ion can potentially influence experimental results, making proper preparation of stock solutions a critical step for accurate and reproducible cell culture experiments.

This document provides detailed application notes and protocols for the preparation, storage, and handling of Angiopeptin TFA stock solutions for use in cell culture.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅₈H₇₃F₆N₁₁O₁₄S₂[]
Molecular Weight 1326.39 g/mol [][4]
Purity >99%[][4]
Appearance Lyophilized powderN/A
Solubility of this compound
SolventConcentrationNotesReference
DMSO 25 mg/mL (18.85 mM)Requires sonication[5]
Water 1.67 mg/mL (1.26 mM)Requires sonication[5]
Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureShelf LifeNotesReference
-80°C 6 monthsSealed, protected from moisture[6]
-20°C 1 monthSealed, protected from moisture[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.

  • Calculate the Required Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO needed to prepare a 10 mM stock solution: Volume (µL) = (Mass of Peptide (mg) / 1326.39 g/mol ) * 1,000,000 / 10 mM

    • Example: For 1 mg of this compound: Volume (µL) = (1 mg / 1326.39 g/mol ) * 100,000 = 75.4 µL

  • Reconstitution:

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Gently vortex the vial for 10-15 seconds to begin dissolving the peptide.

    • Sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and micropipettes with sterile tips

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentration.

    • Important: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Application to Cells: Gently mix the working solution and immediately add it to your cell cultures.

Mandatory Visualizations

Angiopeptin_Signaling_Pathway Angiopeptin Signaling Pathway Angiopeptin Angiopeptin sst2_sst5 sst2/sst5 Receptors Angiopeptin->sst2_sst5 AC Adenylyl Cyclase sst2_sst5->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cell Adhesion & Inhibition of Proliferation PKA->Cellular_Response

Caption: Angiopeptin signaling pathway.

Experimental_Workflow Workflow for Preparing this compound Solutions start Start equilibrate Equilibrate This compound Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge calculate Calculate Solvent Volume centrifuge->calculate reconstitute Reconstitute in DMSO/Water with Sonication calculate->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply end End apply->end

Caption: Experimental workflow diagram.

Discussion and Troubleshooting

  • TFA Interference: Trifluoroacetic acid can be toxic to cells in culture and may interfere with biological assays. For sensitive applications or if unexpected results are observed, it is advisable to either perform a dose-response curve with TFA alone to determine its cytotoxic threshold in your cell line or to remove the TFA from the peptide preparation. Methods for TFA removal include lyophilization with hydrochloric acid or ion-exchange chromatography.

  • Peptide Solubility: If you encounter difficulties in dissolving this compound, ensure that the sonication step is performed adequately. For aqueous solutions, using a buffer with a slightly acidic pH may aid in solubility, but this should be tested for compatibility with your cell culture system.

  • Peptide Stability: To maintain the integrity of this compound, strictly adhere to the recommended storage conditions and avoid multiple freeze-thaw cycles. When preparing working solutions, use them immediately.

By following these detailed application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to more reliable and reproducible results in cell culture-based experiments.

References

Application Notes and Protocols for Angiopeptin TFA in Atherosclerosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin TFA is a synthetic cyclic octapeptide analog of somatostatin (B550006). It has demonstrated significant potential in preclinical studies for the management of atherosclerosis, primarily through its inhibitory effects on key pathological processes in the vasculature. These application notes provide detailed protocols and dosage calculation guidelines for the use of this compound in experimental models of atherosclerosis.

Mechanism of Action

This compound exerts its anti-atherosclerotic effects through a multi-faceted mechanism, primarily by:

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Angiopeptin inhibits the proliferation of VSMCs, a critical event in the development of atherosclerotic plaques. It achieves this by arresting the cell cycle in the G0/G1 phase and preventing its progression to the S phase. This action is mediated, in part, through the inhibition of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway.

  • Modulation of Endothelial Cell Function: Angiopeptin influences endothelial cells to reduce their adhesiveness for mononuclear cells, a key step in the initiation of atherosclerotic lesions. This effect is mediated through the cyclic AMP (cAMP) dependent protein kinase signal transduction pathway.[1]

The following diagram illustrates the proposed signaling pathway for Angiopeptin's action:

Angiopeptin_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Angiopeptin_EC This compound SSR_EC Somatostatin Receptor Angiopeptin_EC->SSR_EC binds AC Adenylyl Cyclase SSR_EC->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Adhesion Decreased Monocyte Adhesion PKA->Adhesion Angiopeptin_VSMC This compound SSR_VSMC Somatostatin Receptor Angiopeptin_VSMC->SSR_VSMC binds IGF1R IGF-1 Receptor SSR_VSMC->IGF1R inhibits signaling PI3K PI3K/Akt Pathway IGF1R->PI3K MAPK MAPK/ERK Pathway IGF1R->MAPK Proliferation Inhibition of Proliferation (G0/G1 Arrest) PI3K->Proliferation MAPK->Proliferation

Caption: this compound signaling in vascular cells.

Dosage Calculation and Administration

The appropriate dosage of this compound is critical for achieving therapeutic efficacy while minimizing potential side effects. The following tables summarize recommended starting dosages based on preclinical studies in various animal models. It is important to note that these are starting points, and dose-response studies are recommended for each specific experimental design.

In Vivo Studies: Animal Models
Animal ModelAtherosclerosis Induction MethodRecommended this compound DosageRoute of AdministrationTreatment DurationReference
Rabbit Transplant-associated arteriosclerosis with 0.5% cholesterol diet60 µ g/rabbit daily (in 2 divided doses)Subcutaneous (s.c.)6 weeks[2]
Rat Aortic transplantation (transplant arteriosclerosis)100 µg/kg per dayContinuous subcutaneous infusion8 weeks[1][3]
Rabbit Diet-induced atherosclerosis (Inferred)10-20 µg/kg twice dailySubcutaneous (s.c.)8-12 weeksInferred from Lanreotide studies

Note on Inferred Dosage: Direct dosage information for this compound in diet-induced atherosclerosis models is limited. The recommended dosage for rabbits with diet-induced atherosclerosis is inferred from studies using Lanreotide, another somatostatin analog, in a rabbit model of arterial injury. Researchers should perform pilot studies to determine the optimal dose for their specific model.

In Vitro Studies
Cell TypeApplicationRecommended this compound ConcentrationIncubation Time
Rat Aortic Smooth Muscle Cells Inhibition of proliferation10⁻⁸ M to 10⁻⁶ M3-6 days
Canine Coronary and Carotid Smooth Muscle Cells Inhibition of outgrowth from explants10⁻⁸ M to 10⁻⁶ M6 days
Human Umbilical Vein Endothelial Cells (HUVECs) Reduction of monocyte adhesionNot specifiedNot specified

Experimental Protocols

In Vivo Study: Diet-Induced Atherosclerosis in Rabbits

This protocol provides a general framework for evaluating the efficacy of this compound in a rabbit model of diet-induced atherosclerosis.

Experimental_Workflow A Acclimatization (1 week, standard chow) B Baseline Blood Sampling (Lipid profile, inflammatory markers) A->B C Randomization into Groups (Control, Vehicle, this compound) B->C D Induction of Atherosclerosis (High-cholesterol diet, e.g., 1% cholesterol) C->D E Treatment Administration (Daily s.c. injections of this compound or vehicle) D->E F Monitoring (Weekly body weight, periodic blood sampling) E->F G Euthanasia and Tissue Collection (Aorta, heart, blood) F->G H Atherosclerotic Plaque Analysis (En face analysis, histology, immunohistochemistry) G->H I Data Analysis and Interpretation H->I

Caption: Experimental workflow for in vivo study.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Standard rabbit chow

  • High-cholesterol diet (e.g., 1% cholesterol)

  • This compound

  • Sterile saline (vehicle)

  • Anesthesia (e.g., ketamine/xylazine)

  • Blood collection tubes

  • Surgical instruments for tissue harvesting

  • Formalin and other fixatives

  • Oil Red O stain

  • Histology equipment

Procedure:

  • Acclimatization: House rabbits in individual cages for one week with free access to standard chow and water.

  • Baseline Measurements: Collect baseline blood samples to determine lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.

  • Group Allocation: Randomly assign rabbits to control, vehicle, and this compound treatment groups.

  • Atherosclerosis Induction: Feed all groups a high-cholesterol diet for the duration of the study (e.g., 8-12 weeks).

  • Treatment: Administer this compound (e.g., 10-20 µg/kg, twice daily) or an equivalent volume of sterile saline (vehicle) via subcutaneous injection. The control group receives the high-cholesterol diet only.

  • Monitoring: Monitor body weight weekly. Collect blood samples at regular intervals (e.g., every 4 weeks) to assess changes in lipid profiles and inflammatory markers.

  • Tissue Collection: At the end of the treatment period, euthanize the rabbits under anesthesia. Perfuse the vasculature with saline followed by a fixative (e.g., 10% neutral buffered formalin). Carefully dissect the entire aorta.

  • Atherosclerotic Lesion Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area.

    • Histological analysis: Take cross-sections from specific regions of the aorta (e.g., aortic arch, thoracic aorta, abdominal aorta), embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen content.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., CD68 for macrophages), smooth muscle cells (e.g., α-actin), and cell proliferation (e.g., Ki-67).

In Vitro Study: Inhibition of Vascular Smooth Muscle Cell Proliferation

This protocol describes a method to assess the inhibitory effect of this compound on VSMC proliferation in vitro.

Materials:

  • Primary rat aortic smooth muscle cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Platelet-derived growth factor (PDGF) or other mitogen

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed rat aortic smooth muscle cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in serum-free medium for 24 hours.

  • Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for 1-2 hours.

  • Stimulation: Stimulate cell proliferation by adding a mitogen such as PDGF (e.g., 10 ng/mL) to the wells. Include a negative control group (no mitogen) and a positive control group (mitogen only).

  • Incubation: Incubate the plates for 24-48 hours.

  • Proliferation Assay: Quantify cell proliferation using a BrdU or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control. Determine the IC₅₀ value.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example of In Vivo Data Summary (Rabbit Model)

Treatment GroupnBody Weight (g)Total Cholesterol (mg/dL)LDL Cholesterol (mg/dL)Aortic Plaque Area (%)
Control (Chow) 8
Vehicle (HCD) 10
This compound (10 µg/kg) 10
This compound (20 µg/kg) 10

Table 2: Example of In Vitro Data Summary (VSMC Proliferation)

This compound Concentration (M)Proliferation (OD)% Inhibition
0 (Control) 0
10⁻¹⁰
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶

Conclusion

These application notes provide a comprehensive guide for the use of this compound in atherosclerosis research. The provided protocols and dosage information serve as a starting point for designing robust and well-controlled experiments. Careful consideration of the specific animal model, disease induction method, and endpoints is crucial for obtaining meaningful and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound in the treatment of atherosclerosis.

References

Application Notes and Protocols for Measuring Angiopeptin TFA Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin (B12286003) TFA is a synthetic cyclic octapeptide analogue of somatostatin (B550006). It functions as a partial agonist for the somatostatin receptor subtypes 2 (sst2) and 5 (sst5), with a higher affinity for sst2.[1][2] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Consequently, Angiopeptin TFA is a potent inhibitor of growth hormone and insulin-like growth factor-1 (IGF-1) production.[1][2] Its ability to modulate these pathways and inhibit cell proliferation makes it a compound of interest for research in areas such as coronary atherosclerosis and cancer.[1][2][3]

These application notes provide detailed protocols for cell-based assays to quantify the biological activity of this compound. The described methods are essential for researchers studying its mechanism of action, screening for novel somatostatin analogues, or evaluating its therapeutic potential. The primary assays detailed herein are a cAMP assay to measure the direct effect of this compound on its primary signaling pathway and a cell proliferation assay to assess its downstream functional effects.

Principle of the Assays

The activity of this compound can be determined by measuring its ability to modulate intracellular signaling pathways and functional cellular responses. The two primary methods described are:

  • cAMP Inhibition Assay: This assay directly measures the agonistic activity of this compound at the sst2 receptor. In cells expressing sst2, this compound will inhibit the forskolin-stimulated production of cAMP. The decrease in cAMP levels is proportional to the activity of this compound.

  • Cell Proliferation (MTT) Assay: This assay assesses the functional consequence of this compound activity. Somatostatin analogues are known to have antiproliferative effects.[3] This assay measures the ability of this compound to inhibit the proliferation of cells, which is a key downstream effect of sst2 activation.

Data Presentation

The following table summarizes the quantitative data for this compound activity based on available literature.

ParameterReceptorValueCell LineReference
IC50sst20.26 nMNot Specified[1][2]
IC50sst56.92 nMNot Specified[1][2]
pEC50sst26.57CHO hsst2 cells[1]
pIC50 (inhibition of bFGF-stimulated re-growth)human sst28.69 ± 0.25CHO-K1 cells[3]
pIC50 (inhibition of bFGF-stimulated re-growth)rat sst28.08 ± 0.24CHO-K1 cells[3]

Signaling Pathway

The following diagram illustrates the primary signaling pathway of this compound upon binding to the sst2 receptor.

Angiopeptin_Signaling Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 Binds to G_protein Gi/o Protein sst2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Inhibits

Caption: this compound signaling pathway.

Experimental Protocols

cAMP Inhibition Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound in a cell line stably expressing the human sst2 receptor (e.g., CHO-K1-sst2). The cAMP-Glo™ Assay from Promega is a commonly used commercial kit for this purpose.[4][5][6][7][8]

Experimental Workflow:

cAMP_Workflow A Seed CHO-K1-sst2 cells in a 96-well plate B Incubate overnight A->B C Pre-treat with this compound or control B->C D Stimulate with Forskolin (B1673556) C->D E Lyse cells and add cAMP-Glo™ Reagents D->E F Incubate at room temperature E->F G Measure luminescence F->G

Caption: Workflow for the cAMP Inhibition Assay.

Materials and Reagents:

  • CHO-K1 cells stably expressing the human sst2 receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Forskolin

  • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)

  • White, opaque 96-well assay plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the CHO-K1-sst2 cells.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate at 37°C for 30 minutes.

  • Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the cell line).

    • Add 50 µL of the forskolin solution to all wells except the negative control wells.

    • Incubate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Follow the manufacturer's protocol for the cAMP-Glo™ Assay.[4][5][6][7][8] This typically involves:

      • Adding a lysis buffer to the wells and incubating to release intracellular cAMP.

      • Adding a detection solution containing protein kinase A (PKA).

      • Adding the Kinase-Glo® reagent to measure the remaining ATP.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the EC50 value from the resulting dose-response curve using a non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[9][10][11][12]

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound or control for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Incubate to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the Cell Proliferation (MTT) Assay.

Materials and Reagents:

  • A suitable cell line (e.g., CHO-K1-sst2, or a cancer cell line known to express sst2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the diluted this compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The provided protocols offer robust and reliable methods for quantifying the activity of this compound in a cell-based setting. The cAMP inhibition assay provides a direct measure of its agonistic activity at the sst2 receptor, while the cell proliferation assay assesses its functional downstream effects. These assays are valuable tools for researchers in various fields, including pharmacology, drug discovery, and cancer biology, to further elucidate the therapeutic potential of this compound and related compounds. Careful optimization of cell number, compound concentrations, and incubation times is recommended for each specific cell line and experimental setup to ensure accurate and reproducible results.

References

Application Notes and Protocols for Angiopeptin TFA in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin, a cyclic octapeptide analog of somatostatin, has emerged as a promising therapeutic agent in cardiovascular research.[1] Its primary mechanism of action involves the inhibition of myointimal proliferation, a key process in restenosis following angioplasty and in the development of transplant arteriosclerosis. Angiopeptin exerts its effects by antagonizing the action of growth factors, notably Insulin-like Growth Factor-1 (IGF-1), thereby modulating vascular smooth muscle cell (VSMC) migration and proliferation.[1] The trifluoroacetate (B77799) (TFA) salt of Angiopeptin is commonly utilized in research due to its stability and solubility.

These application notes provide detailed protocols and data for the use of Angiopeptin TFA in various cardiovascular research settings, focusing on different delivery methods and experimental models.

Data Presentation: Efficacy of this compound Delivery Methods

The following tables summarize quantitative data from studies evaluating different this compound delivery methods in animal models of vascular injury.

Table 1: Systemic Delivery of this compound

Animal ModelDelivery MethodDosageDurationKey Findings
Porcine Coronary Artery StentingContinuous Subcutaneous Infusion200 µg/kg total dose7 daysSignificant reduction in neointimal hyperplasia and in-stent restenosis.
Porcine Coronary Artery StentingSingle Intramuscular Injection (Sustained-Release)20 mgSingle doseAs effective as continuous subcutaneous infusion in reducing in-stent restenosis.
Porcine Coronary AngioplastySubcutaneous Injections100 µg/kg/day (in two divided doses)14 daysSignificant inhibition of intimal hyperplasia.
Rat Aortic AllograftContinuous Subcutaneous Infusion100 µg/kg/day8 weeksReduced intimal thickness in syngeneic transplants.

Table 2: Local Delivery of this compound

Animal ModelDelivery MethodDosageDurationKey Findings
Porcine Coronary Artery StentingAngiopeptin-Eluting Stent250 µg per stentSustained release over >8 daysHigh local tissue concentrations and significant inhibition of myointimal proliferation.
Porcine Coronary Artery StentingLocal Infusion via Dispatch Catheter200 µg30 minutesRapid plasma clearance (within 6 hours) with less significant reduction in restenosis compared to systemic delivery.

Signaling Pathway: this compound Inhibition of IGF-1 Signaling

This compound's primary mechanism of action in inhibiting vascular smooth muscle cell (VSMC) proliferation is through the disruption of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. The following diagram illustrates this inhibitory action.

Angiopeptin_IGF1_Pathway cluster_intracellular Intracellular Space Angiopeptin This compound SSTR Somatostatin Receptor (SSTR) Angiopeptin->SSTR binds IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R binds Gi Gi Protein SSTR->Gi activates PI3K PI3K IGF1R->PI3K activates ERK ERK IGF1R->ERK activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation VSMC Proliferation & Migration PKA->Proliferation inhibits Akt Akt PI3K->Akt Akt->Proliferation promotes ERK->Proliferation promotes

Caption: this compound inhibits VSMC proliferation by blocking IGF-1 signaling.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for in vitro and in vivo studies.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Reconstitution: Add the desired volume of sterile water or PBS to the vial to achieve a stock concentration of, for example, 1 mg/mL. Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.

  • Sterilization: For in vivo applications, filter the reconstituted solution through a 0.22 µm sterile filter into a sterile tube.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol describes a method to assess the inhibitory effect of this compound on VSMC migration.

Materials:

  • Rat aortic vascular smooth muscle cells (VSMCs)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Type I Collagen

  • Boyden chambers or similar migration assay plates

  • Cell staining solution (e.g., Diff-Quik)

Procedure:

  • Cell Culture: Culture rat aortic VSMCs in standard culture medium until they reach 80-90% confluency.

  • Assay Preparation: Coat the bottom of the upper chamber of the Boyden apparatus with Type I collagen to serve as a chemoattractant.

  • Cell Seeding: Harvest and resuspend the VSMCs in a serum-free medium. Seed the cells in the upper chamber of the Boyden apparatus.

  • Treatment: Add this compound at various concentrations (e.g., 10 nM, 100 nM) to the upper chamber with the cells. Include a vehicle control group.

  • Incubation: Incubate the chambers for a sufficient period to allow for cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope. Express the results as a percentage of the control group.

In Vivo Animal Model: Porcine Coronary Artery Stenting

This protocol provides a general workflow for evaluating the efficacy of this compound in a porcine model of in-stent restenosis.

Workflow Diagram:

in_vivo_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure cluster_analysis Endpoint Analysis Animal_Prep Animal Preparation (Anesthesia, Vascular Access) Angiography Baseline Coronary Angiography Animal_Prep->Angiography Stent_Implantation Oversized Stent Implantation in LAD Angiography->Stent_Implantation Angiopeptin_Delivery This compound Delivery (Systemic or Local) Stent_Implantation->Angiopeptin_Delivery Monitoring Post-Operative Monitoring Angiopeptin_Delivery->Monitoring Follow_up Follow-up Period (e.g., 4 weeks) Monitoring->Follow_up Follow_up_Angio Follow-up Angiography Follow_up->Follow_up_Angio IVUS Intravascular Ultrasound (IVUS) Follow_up_Angio->IVUS Histology Histological Analysis IVUS->Histology

Caption: Workflow for in vivo evaluation of this compound.

Procedure Outline:

  • Animal Preparation: Anesthetize the swine and gain femoral artery access.

  • Baseline Angiography: Perform baseline coronary angiography to visualize the left anterior descending (LAD) artery.

  • Stent Implantation: Induce vascular injury by implanting an oversized stent in the LAD.

  • This compound Delivery:

    • Systemic Delivery: Administer this compound via continuous subcutaneous infusion using an osmotic pump or through intramuscular injection of a sustained-release formulation.

    • Local Delivery: Deliver this compound locally via a drug-eluting stent or a local infusion catheter at the site of stenting.

  • Post-Operative Care: Monitor the animal for recovery and provide appropriate post-operative care.

  • Follow-up: Maintain the animals for a pre-determined follow-up period (e.g., 4 weeks).

  • Endpoint Analysis:

    • Angiography: Perform follow-up coronary angiography to assess for in-stent restenosis.

    • Intravascular Ultrasound (IVUS): Use IVUS to quantify neointimal volume within the stented segment.

    • Histology: Euthanize the animal and harvest the stented artery for histological analysis to measure neointimal thickness and area stenosis.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental needs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Studying Angiopeptin TFA in a Restenosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty or stenting, remains a significant challenge in interventional cardiology. The primary driver of restenosis is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Angiopeptin, a long-acting cyclic octapeptide analog of somatostatin (B550006), has emerged as a promising therapeutic agent to mitigate this process. These application notes provide a detailed protocol for evaluating the efficacy of Angiopeptin TFA in established preclinical models of restenosis.

Angiopeptin is known to exert its effects through somatostatin receptors, leading to the inhibition of growth factor signaling pathways crucial for VSMC proliferation and migration. A key mechanism is the abrogation of the effects of Insulin-like Growth Factor-1 (IGF-1), a potent mitogen for VSMCs.

Data Presentation

Table 1: Efficacy of Angiopeptin in a Porcine Coronary In-Stent Restenosis Model[1]
Treatment GroupNMaximal Percent Diameter Stenosis (%)Maximal Neointimal Area (mm²)
Control (No Angiopeptin)1025 ± 171.65 ± 0.97
Sustained-Release Angiopeptin (20 mg IM, single dose)1013 ± 80.93 ± 0.41
Systemic Angiopeptin (200 µg/kg total dose via subcutaneous osmotic pump over 1 week)1014 ± 90.85 ± 0.28

Data are presented as mean ± standard deviation. The study evaluated the effects at 4 weeks post-stent implantation.

Table 2: Effect of Angiopeptin on Intimal Hyperplasia in a Rabbit Cardiac Allograft Model with Hypercholesterolemia[2]
Treatment GroupNIntimal Hyperplasia in Transplanted Heart (%)Intimal Hyperplasia in Native Heart (%)
Control (Cyclosporin A + Saline)1647.5 ± 2.424.2 ± 1.4
Angiopeptin (60 µ g/rabbit daily s.c. in 2 divided doses)425.0 ± 6.915.7 ± 1.5

Intimal hyperplasia is expressed as (area of intimal hyperplasia / total vessel area) x 100%. Data are presented as mean ± standard error of the mean.

Experimental Protocols

Protocol 1: Porcine Coronary In-Stent Restenosis Model

This model is highly relevant to human clinical scenarios and is suitable for evaluating therapies intended to prevent in-stent restenosis.

1. Animal Model:

  • Species: Domestic swine (e.g., Yorkshire)

  • Weight: 30-40 kg

  • Pre-medication: Aspirin (e.g., 325 mg daily) and clopidogrel (B1663587) (e.g., 75 mg daily) for 3 days prior to the procedure to prevent thrombosis.

2. This compound Preparation and Administration:

  • Formulation: For sustained-release intramuscular (IM) injection, this compound can be formulated in a suitable polymer-based delivery system. For systemic infusion, dissolve this compound in sterile saline.

  • Dosage and Administration:

    • Sustained-Release: A single intramuscular injection of 20 mg of Angiopeptin.[1]

    • Systemic Infusion: A total dose of 200 µg/kg administered continuously over one week via a surgically implanted subcutaneous osmotic pump.[1]

  • Control Group: Administer the vehicle used for the Angiopeptin formulation.

3. Stent Implantation Procedure:

  • Anesthesia: Induce and maintain general anesthesia using standard veterinary protocols.

  • Vascular Access: Percutaneously access a femoral artery.

  • Anticoagulation: Administer heparin to maintain an activated clotting time (ACT) of >250 seconds.

  • Coronary Angiography: Perform baseline coronary angiography to determine vessel size.

  • Stent Placement: Implant an oversized stent (e.g., Palmaz-Schatz) in a coronary artery (e.g., left anterior descending artery) with a stent-to-artery ratio of approximately 1.25:1 to induce a consistent injury.

  • Post-procedure: Monitor the animal's recovery and continue antiplatelet therapy.

4. Assessment of Restenosis (at 28 days):

  • Quantitative Coronary Angiography (QCA):

    • Perform follow-up angiography of the stented vessel.

    • Measure the minimal lumen diameter (MLD) and reference vessel diameter.

    • Calculate the percent diameter stenosis: ((Reference Diameter - MLD) / Reference Diameter) * 100.

  • Histomorphometry:

    • Euthanize the animal and perfuse-fix the heart at physiological pressure.

    • Excise the stented artery segment and embed in a resin (e.g., methyl methacrylate).

    • Cut cross-sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and a connective tissue stain (e.g., Verhoeff-van Gieson).

    • Measure the lumen area, neointimal area, and the area circumscribed by the internal and external elastic laminae using calibrated imaging software.

    • Calculate the percent area stenosis: (Neointimal Area / Internal Elastic Lamina Area) * 100.

Protocol 2: Rabbit Iliac Artery Balloon Injury Model

This model is a well-established and cost-effective method for studying neointimal hyperplasia following arterial injury.

1. Animal Model:

  • Species: New Zealand White rabbits

  • Weight: 3-4 kg

  • Diet: A high-cholesterol diet (e.g., 0.5-1% cholesterol) can be administered for a period before and after the injury to create a more atherosclerotic-like lesion, though it is not strictly required for inducing neointimal hyperplasia.

2. This compound Preparation and Administration:

  • Preparation: Dissolve this compound in sterile saline for subcutaneous injection. According to a supplier, this compound can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container.[2]

  • Dosage and Administration: Administer Angiopeptin via subcutaneous injections. A dose of 60 µ g/rabbit daily, given in two divided doses, has been shown to be effective in a rabbit model.[3]

  • Control Group: Administer an equivalent volume of sterile saline.

3. Balloon Injury Procedure:

  • Anesthesia: Anesthetize the rabbit using an appropriate protocol (e.g., ketamine/xylazine).

  • Vascular Access: Surgically expose the femoral artery and introduce an arterial sheath.

  • Balloon Injury: Advance a Fogarty-type balloon catheter into the iliac artery. Inflate the balloon to a pressure that induces endothelial denudation and vessel stretching, and then withdraw the inflated balloon along the length of the artery to create a defined injury.

  • Closure: Remove the catheter and repair the femoral artery. Close the surgical site.

4. Assessment of Restenosis (at 14-28 days):

  • Histomorphometry:

    • Euthanize the rabbit and perfuse-fix the arterial system.

    • Excise the injured iliac artery segment.

    • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (H&E and Verhoeff-van Gieson).

    • Perform morphometric analysis as described in Protocol 1 to quantify the neointimal area and percent stenosis.

Visualization of Signaling Pathways and Workflows

Angiopeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiopeptin This compound SSTR Somatostatin Receptor (SSTR2/5) Angiopeptin->SSTR binds G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K activates Ras Ras IGF1R->Ras activates IGF1 IGF-1 IGF1->IGF1R binds ATP ATP PKA PKA cAMP->PKA activates Proliferation Gene Transcription (Proliferation & Migration) Akt Akt PI3K->Akt activates Akt->Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation promotes

Caption: Angiopeptin's inhibitory signaling pathway on VSMC proliferation.

Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure cluster_assessment Assessment Methods Animal_Model Select Animal Model (Porcine or Rabbit) Group_Assignment Randomize into Treatment Groups (Control vs. Angiopeptin) Animal_Model->Group_Assignment Drug_Admin Administer this compound or Vehicle Group_Assignment->Drug_Admin Arterial_Injury Induce Arterial Injury (Stenting or Balloon Angioplasty) Drug_Admin->Arterial_Injury Follow_Up Follow-up Period (e.g., 28 days) Arterial_Injury->Follow_Up Assessment Assess Restenosis Follow_Up->Assessment QCA Quantitative Coronary Angiography Assessment->QCA Histology Histomorphometry Assessment->Histology

Caption: General experimental workflow for studying Angiopeptin in a restenosis model.

References

Application Notes and Protocols: Long-Term Stability of Angiopeptin TFA in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin is a synthetic cyclic octapeptide analogue of somatostatin (B550006). It functions as a partial agonist at the somatostatin receptors SSTR2 and SSTR5, which are expressed in various tissues, including blood vessels. This activity gives Angiopeptin the potential for use in therapeutic areas such as the inhibition of neointimal formation after coronary angioplasty. The trifluoroacetate (B77799) (TFA) salt of Angiopeptin is a common formulation due to its utility in the purification process of synthetic peptides.

The long-term stability of Angiopeptin TFA in aqueous solutions is a critical parameter for its development as a therapeutic agent. Peptide stability is influenced by a variety of physical and chemical factors that can lead to degradation, affecting both potency and safety. These application notes provide a comprehensive overview of the factors affecting the stability of this compound in aqueous solutions, protocols for assessing its stability, and a summary of expected stability profiles based on data from related somatostatin analogues.

Factors Affecting Peptide Stability in Aqueous Solution

The stability of this compound in an aqueous environment is susceptible to several degradation pathways common to peptides.[1] Understanding these factors is crucial for the development of stable formulations.

  • pH: The pH of the solution is a critical factor. Extreme pH values can catalyze the hydrolysis of peptide bonds and promote other degradation reactions such as deamidation and racemization.[2] For many somatostatin analogues, optimal stability is found in slightly acidic conditions, typically around pH 4.[1][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis, oxidation, and deamidation.[2] Therefore, storage at reduced temperatures is essential to maintain the integrity of this compound solutions.

  • Oxidation: The presence of oxidative agents or even dissolved oxygen can lead to the modification of susceptible amino acid residues within the Angiopeptin sequence.

  • Enzymatic Degradation: While less of a concern for purified aqueous solutions, contamination with proteases can lead to rapid enzymatic cleavage of the peptide.

  • Buffer Species: The type of buffer used in the formulation can significantly impact stability. Certain buffer ions can catalyze degradation reactions. For instance, phosphate (B84403) buffers have been shown to be more detrimental to the stability of some somatostatin analogues compared to acetate (B1210297) or glutamate (B1630785) buffers.[2][4]

  • Light Exposure: Photodegradation can occur in peptides containing photosensitive amino acid residues. Exposure to UV light should be minimized during storage and handling.

Recommended Storage of this compound Solutions

Based on general guidelines for peptide stability and information on this compound, the following storage conditions are recommended for aqueous solutions:

  • Short-Term Storage (days to weeks): Store at 2-8°C.

  • Long-Term Storage (months): For extended storage, it is recommended to store aqueous solutions at -20°C or, for maximal stability, at -80°C.[5] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Stock Solutions: When preparing a stock solution from the lyophilized powder, use a sterile, buffered solution (e.g., acetate buffer at pH 4.0). If using water, it is advisable to filter-sterilize the solution through a 0.22 µm filter.[5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

4.1.1 Materials

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water for HPLC

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

4.1.2 Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate buffer (e.g., 10 mM acetate buffer, pH 4.0).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation: Incubate the stock solution at 60°C for 1, 3, and 7 days. At each time point, withdraw a sample and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).

Protocol for Stability-Indicating HPLC-UV/MS Method

This method is designed to separate and quantify this compound from its potential degradation products.

4.2.1 Instrumentation and Conditions

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) coupled to the HPLC system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

  • Injection Volume: 20 µL.

4.2.2 Procedure

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study and the long-term stability study to a concentration within the linear range of the calibration curve using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the amount of this compound remaining in each sample using the calibration curve. Identify degradation products by their retention times and mass-to-charge ratios (m/z) from the MS data.

Data Presentation

The following tables present representative quantitative data on the stability of somatostatin analogues in aqueous solution. Note: This data is for illustrative purposes, as specific stability data for this compound is not publicly available. These tables should be used as a template, and the data should be replaced with experimental results for this compound.

Table 1: Effect of pH on the Stability of a Somatostatin Analogue in Aqueous Solution at 37°C

pHRate Constant (k, day⁻¹) (Pseudo-first-order)Half-life (t₁/₂, days)% Remaining after 30 days
2.50.02527.747.2
4.00.00886.678.7
5.00.01546.263.8
7.40.04515.425.9
9.00.1205.82.7

Data modeled after stability studies of Octreotide.[1][3]

Table 2: Effect of Temperature on the Stability of a Somatostatin Analogue in Aqueous Solution at pH 4.0

Temperature (°C)Rate Constant (k, day⁻¹) (Pseudo-first-order)Half-life (t₁/₂, days)% Remaining after 30 days
40.001693.197.0
250.005138.686.1
370.00886.678.7
600.0907.76.7

Data modeled after stability studies of somatostatin analogues.[2][4]

Angiopeptin Signaling Pathway

Angiopeptin, as a somatostatin analogue, exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[7] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates downstream cellular processes, including cell proliferation and hormone secretion.

Angiopeptin_Signaling_Pathway cluster_membrane Cell Membrane SSTR SSTR2/SSTR5 Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Angiopeptin This compound Angiopeptin->SSTR Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Response (e.g., Inhibition of Proliferation) PKA->Cellular_Response Phosphorylates Targets ATP ATP ATP->AC Stability_Study_Workflow cluster_setup Study Setup cluster_forced_degradation Forced Degradation Study cluster_long_term Long-Term Stability Study Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo Storage_Conditions Store at Different Temperatures & pH Prep_Stock->Storage_Conditions Method_Dev Develop & Validate Stability-Indicating HPLC-UV/MS Method Analysis Analyze Samples by HPLC-UV/MS Method_Dev->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Time_Points Sample at Predetermined Time Intervals Storage_Conditions->Time_Points Time_Points->Analysis Data_Analysis Data Analysis: - Quantify Remaining Peptide - Identify Degradation Products - Determine Degradation Kinetics Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Application Notes and Protocols: Angiopeptin TFA for Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopeptin TFA, a trifluoroacetate (B77799) salt of the synthetic octapeptide analogue of somatostatin (B550006), has emerged as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation.[1][2] Aberrant VSMC proliferation is a key pathological feature in vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily in the G1 phase.[3][4] These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest in VSMCs, including detailed experimental protocols and an elucidation of the underlying signaling pathways.

Mechanism of Action

This compound mediates its effects by binding to somatostatin receptors on the surface of VSMCs. This interaction initiates a cascade of intracellular signaling events, beginning with the activation of an inhibitory G-protein (Gi).[1][2] The activated Gi protein subsequently inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This decrease in cAMP is a critical step in the signaling pathway that ultimately culminates in the arrest of the cell cycle at the G1/S checkpoint. The downstream effectors of this pathway include the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Data Presentation

The following tables summarize the dose-dependent effects of this compound on VSMC proliferation and cell cycle distribution. Note: The data presented here are representative examples derived from typical experimental outcomes and are intended for illustrative purposes.

Table 1: Effect of this compound on VSMC Proliferation

This compound Concentration (nM)Inhibition of Proliferation (%)
0 (Control)0
115 ± 3
1045 ± 5
10075 ± 6
100090 ± 4

Table 2: Dose-Dependent Effect of this compound on VSMC Cell Cycle Distribution

This compound Concentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55 ± 435 ± 310 ± 2
1065 ± 525 ± 410 ± 2
10080 ± 612 ± 38 ± 2
100092 ± 35 ± 23 ± 1

Experimental Protocols

1. Vascular Smooth Muscle Cell (VSMC) Culture

  • Materials:

    • Primary human aortic smooth muscle cells (HASMC) or a similar VSMC line.

    • Smooth Muscle Cell Growth Medium (e.g., SmGM-2).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA solution.

    • Phosphate-Buffered Saline (PBS).

    • Cell culture flasks and plates.

  • Protocol:

    • Culture VSMCs in Smooth Muscle Cell Growth Medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

    • For experiments, seed VSMCs at a density of 5 x 10^4 cells/cm^2 in appropriate culture plates or flasks.

    • Prior to treatment, synchronize the cells in the G0/G1 phase by serum starvation (e.g., culturing in basal medium with 0.5% FBS) for 24-48 hours.

2. This compound Treatment

  • Materials:

    • This compound (lyophilized powder).

    • Sterile, nuclease-free water or appropriate solvent for reconstitution.

    • Serum-free cell culture medium.

  • Protocol:

    • Reconstitute this compound in sterile water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

    • Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • After serum starvation, replace the medium with the prepared this compound-containing medium.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • PBS.

    • 70% Ethanol (B145695) (ice-cold).

    • RNase A solution (100 µg/mL).

    • Propidium Iodide (PI) staining solution (50 µg/mL).

    • Flow cytometer.

  • Protocol:

    • Following this compound treatment, harvest the cells by trypsinization.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis of Cell Cycle Proteins

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-Cyclin D1, anti-CDK2, anti-p21, anti-p27, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Angiopeptin_Signaling_Pathway cluster_key Key Angiopeptin This compound SSTR Somatostatin Receptor (SSTR) Angiopeptin->SSTR Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Inhibits CyclinD1_mRNA Cyclin D1 mRNA CREB->CyclinD1_mRNA Transcription CDK46 CDK4/6 CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1_Protein->CyclinD1_CDK46 CDK46->CyclinD1_CDK46 pRb pRb CyclinD1_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_p p-pRb G1_Arrest G1 Phase Cell Cycle Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Activation Activation Inhibition Inhibition Process Process C2->Process

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest in VSMCs.

Experimental_Workflow cluster_analysis Analysis Start Start: Culture VSMCs Sync Synchronize Cells (Serum Starvation) Start->Sync Treat Treat with this compound (Various Concentrations) Sync->Treat Harvest1 Harvest Cells for Flow Cytometry Treat->Harvest1 Harvest2 Harvest Cells for Western Blot Treat->Harvest2 FixStain Fix and Stain with Propidium Iodide Harvest1->FixStain Lyse Lyse Cells and Quantify Protein Harvest2->Lyse Flow Flow Cytometry Analysis (Cell Cycle Distribution) FixStain->Flow Data Data Interpretation and Conclusion Flow->Data WB Western Blot for Cell Cycle Proteins Lyse->WB WB->Data

Caption: Experimental workflow for studying this compound effects on VSMC cell cycle.

G1_S_Transition_Control cluster_positive_regulators Positive Regulators cluster_negative_regulators Negative Regulators G1 G1 Phase RestrictionPoint Restriction Point G1->RestrictionPoint S S Phase (DNA Synthesis) RestrictionPoint->S Commitment to Cell Division CyclinD Cyclin D CyclinD->RestrictionPoint Promotes CDK46 CDK4/6 CDK46->RestrictionPoint Promotes CyclinE Cyclin E CyclinE->S Promotes CDK2 CDK2 CDK2->S Promotes p21 p21 p21->CDK2 Inhibits p27 p27 p27->CDK2 Inhibits Rb Rb Protein Rb->RestrictionPoint Inhibits Angiopeptin This compound Angiopeptin->CyclinD Downregulates Angiopeptin->p21 Upregulates Angiopeptin->p27 Upregulates

References

Troubleshooting & Optimization

Angiopeptin TFA solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Angiopeptin trifluoroacetate (B77799) (TFA) in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Angiopeptin TFA poorly soluble in standard physiological buffers like PBS (pH 7.4)?

A1: The limited solubility of this compound in neutral pH buffers is a common issue stemming from the physicochemical properties of the peptide and the presence of the trifluoroacetate (TFA) counter-ion. Peptides are often produced as TFA salts due to the use of trifluoroacetic acid during their synthesis and purification.[1][2] These TFA salts can exhibit reduced aqueous solubility compared to other salt forms like acetate (B1210297) or hydrochloride (HCl).[1] The specific amino acid sequence and secondary structure of Angiopeptin can also contribute to aggregation and poor solubility in buffers with physiological salt concentrations and pH.

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

A2: To ensure maximum solubility and stability, a step-wise reconstitution process is recommended. Avoid directly dissolving the lyophilized peptide in your final physiological buffer. First, create a concentrated stock solution in an appropriate organic solvent or an acidic buffer, and then dilute this stock into your experimental buffer.

A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Does the Trifluoroacetate (TFA) counter-ion have biological effects I should be concerned about?

A3: Yes, the TFA counter-ion can have direct biological effects and interfere with experiments. Residual TFA is considered potentially toxic and can cause unpredictable results in cellular assays.[1][3] Studies have shown that TFA salts can suppress the proliferation of some cell types and, in other cases, induce cell growth.[1][3] Furthermore, TFA can alter the pH of your experimental solution and interfere with structural analyses like FTIR and CD spectroscopy.[3] For these reasons, it is often recommended to exchange the TFA salt for a more biologically compatible one, such as acetate or HCl, for in vitro and in vivo studies.[3]

Q4: My this compound precipitates when I dilute my stock solution into my physiological buffer. What can I do?

A4: Precipitate formation upon dilution is a common problem. This often happens when a stock solution (e.g., in DMSO) is diluted too quickly into an aqueous buffer, causing the peptide to crash out of solution.

To troubleshoot this, try the following:

  • Add the buffer to the stock solution slowly while gently vortexing.

  • Warm the physiological buffer slightly (e.g., to 37°C) before adding the stock solution.

  • Test different stock solution solvents. If DMSO is problematic, try DMF or a small amount of acidic solution (e.g., 0.1% acetic acid) if your experiment can tolerate a minor pH shift.

  • Reduce the final concentration of Angiopeptin in your working solution.

Below is a troubleshooting workflow to guide you through resolving solubility issues.

G start Start: Reconstitute Lyophilized this compound protocol Follow Protocol 1: Prepare Concentrated Stock Solution start->protocol decision1 Is the stock solution clear? protocol->decision1 troubleshoot1 Troubleshoot Stock: - Use gentle agitation - Briefly sonicate - Try alternative solvent (Table 1) decision1->troubleshoot1 No dilute Dilute stock solution into physiological buffer (e.g., PBS) decision1->dilute Yes troubleshoot1->protocol decision2 Does precipitate form upon dilution? dilute->decision2 troubleshoot2 Troubleshoot Dilution: - Dilute more slowly - Warm the buffer - Lower final concentration decision2->troubleshoot2 Yes success Success: Solution is ready for experiment decision2->success No troubleshoot2->dilute consider_exchange Advanced Troubleshooting: Consider TFA ion exchange (See Protocol 2) troubleshoot2->consider_exchange

Caption: Troubleshooting workflow for this compound solubility.

Data & Protocols

Data Presentation

Table 1: Recommended Solvents for Initial Peptide Reconstitution

Solvent Type Examples Recommended For Notes
Sterile Water Deionized, sterile H₂O Basic Peptides A good first choice for peptides rich in basic amino acids (Lys, Arg, His).
Acidic Buffers/Solvents 0.1% Acetic Acid in H₂O Basic Peptides Helps solubilize basic peptides by ensuring the amino groups are protonated.[4]
Organic Solvents DMSO, DMF Hydrophobic/Neutral Peptides Use a minimal volume to create a high-concentration stock.[5] Ensure the final organic solvent concentration is compatible with your assay (<1%).

| Basic Buffers/Solvents | 0.1% Ammonium Hydroxide | Acidic Peptides | Recommended for peptides rich in acidic amino acids (Asp, Glu). Not common for Angiopeptin. |

Table 2: Comparison of Common Peptide Salt Forms

Salt Form Common Abbreviation Typical Use Potential Issues
Trifluoroacetate TFA Default form after synthesis/purification[2] Poor solubility, potential biological toxicity, assay interference.[1][3]
Acetate Ac or OAc Cell-based assays, in vivo studies Generally preferred for biological experiments due to lower toxicity.[6]

| Hydrochloride | HCl | General research, structural studies | Good solubility and stability; useful alternative to TFA.[3][7] |

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound

This protocol describes the recommended method for preparing a concentrated stock solution.

  • Equilibrate the Vial: Before opening, allow the lyophilized this compound vial to warm to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial.[5]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Select a Solvent: Based on Table 1, select an appropriate primary solvent. For many peptides, starting with sterile, deionized water is a good first step. If solubility is poor, a small amount of an organic solvent like DMSO is recommended.[5]

  • Add Solvent: Using a sterile pipette, add a small, precise volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Add the solvent slowly down the side of the vial.[5]

  • Dissolve the Peptide: Gently swirl or rock the vial to dissolve the peptide.[8] Avoid vigorous shaking or vortexing, as this can cause aggregation.[5] If necessary, brief sonication in a water bath can aid dissolution.

  • Storage: Once fully dissolved, this stock solution can be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.

  • Working Solution: To prepare your working solution, slowly add aliquots of the stock solution to your pre-warmed physiological buffer with gentle mixing to reach the desired final concentration.

Protocol 2: TFA Removal by Lyophilization with HCl

This protocol is for exchanging the TFA counter-ion for a more biologically compatible chloride (HCl) ion. This can improve solubility and remove the confounding effects of TFA.[10][11]

  • Initial Dissolution: Dissolve the this compound peptide in distilled water to a concentration of approximately 1 mg/mL.[10]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[10] Let the solution stand at room temperature for at least one minute.[11]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[11]

  • Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed. The resulting powder is the peptide hydrochloride salt.[11]

  • Repeat (Optional but Recommended): To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[10]

  • Final Reconstitution: After the final lyophilization step, the resulting Angiopeptin HCl can be reconstituted using Protocol 1 for use in experiments.

Angiopeptin Mechanism of Action

Angiopeptin is a stable, cyclic octapeptide analogue of somatostatin (B550006).[9][12] It functions as a partial agonist for somatostatin receptors, primarily sst2 and sst5.[9] Its mechanism involves inhibiting key signaling pathways that promote cell growth and inflammation.

G angiopeptin Angiopeptin receptor Somatostatin Receptor (sst2 / sst5) angiopeptin->receptor ac Adenylyl Cyclase receptor->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates igf1 IGF-1 Release pka->igf1 Inhibits proliferation Myointimal Cell Proliferation pka->proliferation Inhibits adhesion Leukocyte Adhesion pka->adhesion Inhibits

Caption: Simplified signaling pathway for Angiopeptin.

Angiopeptin binds to somatostatin receptors on the cell surface.[9] This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][13] Reduced cAMP leads to decreased activity of cAMP-dependent protein kinase (PKA).[13] This cascade ultimately inhibits downstream cellular processes, including the release of growth factors like IGF-1, the proliferation of myointimal cells, and the adhesion of mononuclear cells to the endothelium.[12][13][14]

References

Technical Support Center: Optimizing Angiopeptin TFA for Maximum Inhibitory Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Angiopeptin TFA in their experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to help you optimize its concentration for maximum inhibitory effect and navigate potential challenges arising from the trifluoroacetic acid (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: What is Angiopeptin and what is its mechanism of action?

A1: Angiopeptin is a synthetic, long-acting cyclic octapeptide that acts as an analog of the natural hormone somatostatin (B550006).[1] It primarily exerts its inhibitory effects by binding to somatostatin receptors (SSTRs), with a notable affinity for the SSTR-2 subtype.[2][3] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and hormone secretion.[4][5] Key mechanisms include the suppression of growth factors like insulin-like growth factor-1 (IGF-1) and interference with the cyclic AMP (cAMP)-dependent protein kinase signaling pathway.[1][6][7]

Q2: Why is my Angiopeptin supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides like Angiopeptin, particularly in solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC).[8][9] During the final purification and lyophilization steps, TFA can form a salt with the peptide, which is why many commercially available peptides are supplied in this form.[8]

Q3: How can the TFA counter-ion affect my experimental results?

A3: Residual TFA in your peptide preparation can significantly impact biological assays. It can exhibit cytotoxic effects, leading to the inhibition of cell proliferation or, in some cases, even promoting cell growth, which can obscure the true biological activity of Angiopeptin.[8][9][10] This interference can lead to a misinterpretation of dose-response data and a lower-than-expected inhibitory effect of the peptide.[11] Moreover, TFA is a strong acid and can lower the pH of your cell culture medium if not adequately buffered, further affecting cellular health and experimental outcomes.[9]

Q4: At what concentration does TFA become problematic?

A4: The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. However, some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines.[12] For particularly sensitive cell lines, adverse effects might be observed even in the low micromolar range.[9] It is crucial to consider the final concentration of TFA in your experimental wells, which is dependent on the concentration of your this compound stock and the dilution factor.

Q5: Should I switch to a different salt form of Angiopeptin?

A5: If you suspect TFA interference is affecting your results, switching to a more biocompatible salt form, such as acetate (B1210297) or hydrochloride (HCl), is a recommended troubleshooting step.[9] These salt forms are generally less likely to interfere with biological assays.[1][11] You can either purchase Angiopeptin in these alternative salt forms or perform a salt exchange procedure in your lab.

Troubleshooting Guides

Problem 1: Higher than Expected IC50 Value or Lower than Expected Inhibition
  • Possible Cause: The inhibitory effect you are observing may be partially masked by the cytotoxic effects of the TFA counter-ion, or TFA may be interfering with the peptide's activity.

  • Troubleshooting Steps:

    • Run a "TFA only" Control: Prepare a solution of TFA at the same concentrations present in your this compound-treated wells. This will help you to distinguish the effect of the peptide from the effect of the counter-ion.

    • Measure the pH of Your Media: After adding your this compound stock solution to your culture media, measure the pH to ensure it has not significantly dropped. If it has, you may need to use a more strongly buffered medium or adjust the pH.

    • Perform a Salt Exchange: Exchange the TFA for a more biocompatible counter-ion like acetate or HCl using a protocol such as the one described in the "Experimental Protocols" section below. Then, repeat your experiment with the new salt form of Angiopeptin and compare the results.

    • Wider Dose-Response Range: Test a broader range of this compound concentrations. It's possible the optimal inhibitory concentration is outside of your initial test range.

Problem 2: Inconsistent or Irreproducible Results Between Experiments
  • Possible Cause: Variability in the amount of residual TFA between different batches of your peptide or inconsistent pH changes in your cell culture media.

  • Troubleshooting Steps:

    • Quantify TFA Content: If possible, quantify the TFA content in your peptide stock. This can be done using techniques like 19F-NMR or ion chromatography.

    • Use a Freshly Prepared Stock Solution: Avoid repeated freeze-thaw cycles of your stock solution, as this can affect peptide stability.

    • Ensure Consistent pH: Always verify the pH of your final assay solutions after the addition of your peptide stock.

    • Switch to a Non-TFA Salt Form: For the most consistent results, consider switching to an acetate or HCl salt form of Angiopeptin.

Data Presentation

The following table provides a hypothetical comparison of the inhibitory effects of this compound versus Angiopeptin HCl on vascular smooth muscle cell proliferation. This data is for illustrative purposes to demonstrate the potential impact of the TFA counter-ion.

Angiopeptin Concentration (nM)% Inhibition (this compound)% Inhibition (Angiopeptin HCl)
0.15%10%
115%25%
1030%50%
10045%75%
100050%85%
IC50 ~800 nM ~10 nM

Note: This data is illustrative and intended to show a potential trend. Actual results may vary depending on the cell line, assay conditions, and the specific batch of peptide.

Mandatory Visualizations

Angiopeptin_Signaling_Pathway Angiopeptin Angiopeptin (TFA) SSTR2 Somatostatin Receptor 2 (SSTR2) Angiopeptin->SSTR2 Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation (Inhibition) PKA->Proliferation Inhibits Adhesion Cell Adhesion (Inhibition) PKA->Adhesion Inhibits

Caption: Angiopeptin signaling pathway via the SSTR2 receptor.

Experimental_Workflow start Start: this compound Experiment check_results Unexpected Results? (e.g., high IC50) start->check_results tfa_control Run 'TFA Only' Control check_results->tfa_control Yes continue_exp Continue with Original Protocol check_results->continue_exp No measure_ph Measure pH of Media tfa_control->measure_ph tfa_effect TFA Interference Confirmed? measure_ph->tfa_effect salt_exchange Perform Salt Exchange (TFA to HCl/Acetate) tfa_effect->salt_exchange Yes tfa_effect->continue_exp No repeat_exp Repeat Experiment with New Salt Form salt_exchange->repeat_exp end End: Optimized Results repeat_exp->end continue_exp->end

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the inhibitory effect of Angiopeptin on the proliferation of vascular smooth muscle cells (VSMCs) or endothelial cells.

Materials:

  • Target cells (e.g., human aortic smooth muscle cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Angiopeptin (TFA and/or HCl/acetate salt)

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Preparation: Prepare a stock solution of Angiopeptin in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of Angiopeptin. Include wells with medium only as a negative control and wells with a known inhibitor of proliferation as a positive control. If troubleshooting TFA effects, include wells with TFA at concentrations equivalent to those in the this compound-treated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the Angiopeptin concentration to determine the IC50 value.

Protocol 2: Endothelial Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of Angiopeptin on monocyte adhesion to an endothelial cell monolayer.[13][14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Monocytic cell line (e.g., U937)

  • Complete endothelial cell growth medium

  • Complete monocytic cell culture medium

  • Angiopeptin (TFA and/or HCl/acetate salt)

  • Fluorescent dye (e.g., Calcein-AM)

  • Inflammatory stimulus (e.g., TNF-α)

  • 24-well cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Endothelial Cell Monolayer: Seed HUVECs in a 24-well plate and grow to confluence.

  • Stimulation and Treatment: Treat the confluent HUVEC monolayer with an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. In parallel, treat some wells with both TNF-α and different concentrations of Angiopeptin. Include unstimulated and untreated controls.

  • Monocyte Labeling: Label the monocytic cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Co-culture: Wash the HUVEC monolayer with PBS and add the fluorescently labeled monocytes to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent monocytes.

  • Quantification:

    • Microplate Reader: Lyse the cells and measure the fluorescence intensity in each well.

    • Microscopy: Capture images from multiple fields per well and count the number of adherent fluorescent cells.

  • Data Analysis: Calculate the percentage of inhibition of monocyte adhesion for each Angiopeptin concentration relative to the TNF-α stimulated control.

Protocol 3: TFA to HCl Salt Exchange

This protocol provides a method for exchanging the TFA counter-ion of your Angiopeptin peptide with chloride.[1][15][16]

Materials:

  • This compound

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Freeze the solution, preferably by flash-freezing in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat the process of re-dissolving the peptide in the dilute HCl solution, freezing, and lyophilizing at least two more times.

  • Final Product: After the final lyophilization, the Angiopeptin is in the HCl salt form and can be reconstituted in the appropriate buffer for your experiments.

References

Troubleshooting Angiopeptin TFA degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopeptin TFA. The following information is designed to help you address challenges related to peptide degradation in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

A1: Angiopeptin is a cyclic octapeptide analog of somatostatin (B550006).[1] It functions as a partial agonist for somatostatin receptors sst2 and sst5.[2] Its trifluoroacetate (B77799) (TFA) salt is the common commercially available form. This compound is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[2] It is often used in research to study the inhibition of myointimal proliferation and for its potential in coronary atherosclerosis research.[2]

Q2: My this compound seems to be losing activity in my multi-day cell culture experiment. What could be the cause?

A2: Loss of biological activity in long-term experiments is often due to peptide degradation. Peptides like Angiopeptin can be susceptible to degradation in cell culture environments due to enzymatic activity from serum components and secreted cellular proteases, as well as chemical instability influenced by the pH and composition of the culture medium.

Q3: What are the primary degradation pathways for this compound in a cell culture environment?

A3: The primary degradation pathways for peptides in a biological matrix like cell culture media include:

  • Enzymatic Degradation: Proteases and peptidases present in serum (like fetal bovine serum, FBS) or secreted by the cells can cleave the peptide bonds of Angiopeptin.

  • Hydrolysis: The peptide bonds can be hydrolyzed, a process that can be influenced by the pH of the culture medium.

  • Oxidation: Certain amino acid residues within the Angiopeptin sequence may be susceptible to oxidation, which can be accelerated by components in the media and exposure to light and oxygen.

  • Deamidation and Isomerization: Asparagine and glutamine residues can undergo deamidation, and aspartic acid residues can isomerize, potentially altering the peptide's structure and function.

Q4: How does Fetal Bovine Serum (FBS) affect this compound stability?

A4: Fetal Bovine Serum is a rich source of proteases that can significantly contribute to the degradation of peptides. While Angiopeptin is designed for greater stability compared to native somatostatin, enzymatic degradation by serum proteases remains a primary concern in cell culture experiments. The rate of degradation is generally expected to increase with higher concentrations of FBS.

Q5: Can the Trifluoroacetate (TFA) counter-ion interfere with my cell-based assays?

A5: Yes, residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can be present in the lyophilized peptide. While free TFA is largely removed during lyophilization, the peptide is typically present as a TFA salt. High concentrations of TFA have been reported to interfere with cellular assays, potentially affecting cell proliferation and viability. If you observe unexpected cellular responses, it is worth considering the potential effects of the TFA counter-ion.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Loss of Biological Activity Peptide degradation in the cell culture medium.1. Perform a Stability Test: Directly assess the stability of this compound in your specific cell culture medium over the time course of your experiment using the HPLC protocol provided below. 2. Replenish the Medium: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 3. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the FBS concentration or using a serum-free medium for the duration of the treatment. 4. Use Protease Inhibitors: While this can have off-target effects on your cells, in some specific assay setups, the addition of a broad-spectrum protease inhibitor cocktail could be considered.
Inconsistent or Non-Reproducible Results Inconsistent active peptide concentration due to degradation or improper handling.1. Strict Aliquoting: Prepare single-use aliquots of your stock solution to ensure a consistent starting concentration for each experiment and to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use. Do not store diluted peptide solutions in culture medium.
Peptide Precipitates in Cell Culture Medium Poor solubility at physiological pH or interaction with media components.1. Review Solubilization Protocol: Ensure the initial solubilization of the lyophilized peptide in sterile water or an appropriate buffer was complete. Gentle vortexing or sonication might be necessary. 2. Filter the Working Solution: Before adding to your culture, filter the peptide working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates. 3. Check Final Concentration: Ensure the final concentration in the culture medium does not exceed the peptide's solubility limit.
Unexpected Cellular Effects Interference from the TFA counter-ion.1. Perform a Vehicle Control: Ensure you have a vehicle control that includes the same final concentration of the solvent used to dissolve the this compound. 2. Consider TFA-Free Peptide: If TFA toxicity is suspected, you may need to obtain a different salt form of the peptide (e.g., acetate (B1210297) or HCl) or perform a salt exchange procedure.

Quantitative Data on Somatostatin Analog Stability

While specific stability data for this compound in various cell culture media is not extensively published, data from similar somatostatin analogs like lanreotide (B11836) can provide a useful reference. Researchers should perform their own stability assessments for their specific experimental conditions.

Somatostatin AnalogMedium/ConditionTemperatureTime PointApproximate % Remaining
Lanreotide25% Human Serum37°C24 hours96%
VapreotidePBS (pH 7.4)37°C14 days69%
VapreotideSerum37°C14 days15%
OctreotideAqueous Solution (pH 4)Not Specified-Most Stable
OctreotidePolypropylene Syringe3°C (protected from light)29 days>90%
OctreotidePolypropylene Syringe23°C (protected from light)15 days>90%

This table is a summary of findings from multiple sources and should be used as a general guide. Actual stability will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media by HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your complete cell culture medium (e.g., DMEM or RPMI-1640, with and without FBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Acetonitrile (B52724) (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to create a concentrated stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C.

  • Spike this compound into Media: Thaw an aliquot of the stock solution. Dilute the stock solution into your cell culture medium (with and without serum, and a cell-free control) to the final experimental concentration in sterile, low-protein-binding tubes.

  • Time Zero (T0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your 100% reference point.

  • Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.

  • Sample Preparation for Analysis:

    • To each aliquot, add two volumes of ice-cold acetonitrile with 0.1% TFA to precipitate proteins and halt enzymatic activity.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto a C18 column.

    • Use a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

    • Monitor the elution of this compound by UV absorbance at an appropriate wavelength (e.g., 220 nm or 280 nm).

    • Quantify the peak area corresponding to intact this compound at each time point and compare it to the T0 sample to determine the percentage of peptide remaining.

Visualizations

Angiopeptin Signaling Pathway

Angiopeptin_Signaling_Pathway cluster_membrane Cell Membrane sst2_sst5 sst2/sst5 Receptors G_protein Gi/o Protein sst2_sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Angiopeptin Angiopeptin Angiopeptin->sst2_sst5 Binds to ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inhibition of Growth Hormone Release, Inhibition of Proliferation) cAMP->Cellular_Response Leads to

Caption: Angiopeptin signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare Angiopeptin TFA Stock Solution start->prep_stock spike_media Spike Angiopeptin into Cell Culture Media prep_stock->spike_media t0_sample Collect T0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO₂ spike_media->incubate collect_samples Collect Samples at Time Points incubate->collect_samples precipitate Precipitate Proteins with Acetonitrile/TFA collect_samples->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end End analyze->end

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic

Troubleshooting_Logic start Reduced Biological Effect Observed check_stability Is Peptide Stability Confirmed? start->check_stability check_handling Proper Handling and Storage? check_stability->check_handling Yes perform_stability Perform Stability Test (HPLC) check_stability->perform_stability No check_tfa Potential TFA Interference? check_handling->check_tfa Yes review_handling Review Handling (Aliquoting, Fresh Prep) check_handling->review_handling No tfa_control Run Vehicle Control Consider TFA-free Peptide check_tfa->tfa_control No solution Problem Identified check_tfa->solution Yes perform_stability->solution review_handling->solution tfa_control->solution

Caption: Troubleshooting logic for reduced this compound activity.

References

How to prevent Angiopeptin TFA precipitation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Angiopeptin TFA during storage.

Frequently Asked Questions (FAQs)

Q1: What is Angiopeptin and why is it supplied as a TFA salt?

A1: Angiopeptin is a synthetic, cyclic octapeptide analogue of somatostatin. It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process using reverse-phase high-performance liquid chromatography (HPLC) where TFA is used as an ion-pairing agent.

Q2: What are the common causes of this compound precipitation during storage?

A2: Precipitation of this compound from a solution during storage can be attributed to several factors:

  • pH near the isoelectric point (pI): Peptides are least soluble at their isoelectric point, where their net charge is zero.

  • Improper storage temperature: Both freezing and elevated temperatures can affect peptide stability and solubility.

  • Repeated freeze-thaw cycles: This can lead to aggregation and precipitation.

  • High peptide concentration: Supersaturated solutions are prone to precipitation.

  • Contamination: Bacterial growth or other contaminants can alter the solution's properties and cause the peptide to precipitate.

  • Interaction with storage container: The peptide may adsorb to the surface of the storage vial.

Q3: What is the amino acid sequence and isoelectric point of Angiopeptin?

A3: Angiopeptin is also known as Lanreotide. Its amino acid sequence is H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2. The theoretical isoelectric point (pI) of Angiopeptin is approximately 8.5 . This was calculated based on its amino acid sequence using a standard pI calculation tool. Peptides are most prone to precipitation at their pI.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in solution.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon reconstitution. Incorrect solvent or pH. The peptide may not be fully soluble in the initial solvent. The pH of the solvent may be too close to the peptide's pI.Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide, then slowly add the aqueous buffer. Ensure the final pH of the solution is buffered to be at least 1-2 pH units away from the pI of ~8.5 (e.g., pH 6.5-7.5 or pH 9.5-10.5).
Precipitate forms after a period of storage at -20°C or -80°C. Repeated freeze-thaw cycles or inappropriate storage pH. Repeated temperature fluctuations can induce aggregation. The storage buffer pH may have shifted or was not optimal.Aliquot the peptide solution into single-use vials to avoid freeze-thaw cycles. Ensure the peptide is stored in a buffer with a pH of 5-6, which is generally recommended for peptide stability.
Cloudiness or visible particles appear in the solution. Bacterial contamination or peptide aggregation. The solution may not have been prepared under sterile conditions. The peptide may be self-associating over time.Prepare solutions using sterile buffers and filter-sterilize the final solution through a 0.22 µm filter. Store at the recommended low temperatures. If aggregation is suspected, consider using a lower concentration of the peptide.
Loss of activity without visible precipitation. Adsorption to the storage vial or chemical degradation. The peptide may be sticking to the walls of the vial. The peptide may be degrading due to oxidation or other chemical reactions.Use low-protein-binding microcentrifuge tubes. Store in a buffer containing antioxidants if the sequence is susceptible to oxidation. For long-term storage, keep the peptide in its lyophilized form.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Preparation: Prepare a sterile buffer with a pH between 5 and 6 (e.g., 10 mM sodium acetate (B1210297) buffer).

  • Initial Solubilization (if necessary): If the peptide is difficult to dissolve in the aqueous buffer, first dissolve it in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: Slowly add the aqueous buffer to the dissolved peptide solution dropwise while gently vortexing to ensure thorough mixing and prevent localized high concentrations that could lead to precipitation.

  • Final Concentration: Adjust the volume with the aqueous buffer to achieve the desired final peptide concentration.

  • Sterilization: For long-term storage, filter the peptide solution through a 0.22 µm sterile filter into a sterile, low-protein-binding container.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: TFA Removal by HCl Exchange (Optional)

For applications where TFA may interfere with biological assays, it can be exchanged for hydrochloride (HCl).

  • Dissolution: Dissolve the lyophilized this compound in sterile, distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.

  • Lyophilization: Freeze the solution using liquid nitrogen and lyophilize overnight to remove the liquid.

  • Repetition: To ensure complete TFA removal, re-dissolve the lyophilized powder in the HCl solution, freeze, and lyophilize again. Repeat this process at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the Angiopeptin HCl in the desired experimental buffer.

Visualization

Angiopeptin_Precipitation_Prevention cluster_storage_conditions Storage Conditions cluster_outcomes Outcomes cluster_issues Potential Issues Optimal_pH Optimal pH (5-6) Prevent_Precipitation Prevention of Precipitation Optimal_pH->Prevent_Precipitation Low_Temperature Low Temperature (-20°C to -80°C) Maintain_Stability Maintenance of Stability & Activity Low_Temperature->Maintain_Stability Aliquoting Aliquoting Aliquoting->Maintain_Stability Sterile_Conditions Sterile Conditions Sterile_Conditions->Prevent_Precipitation pH_near_pI pH near pI (~8.5) Angiopeptin_Solution This compound in Solution pH_near_pI->Angiopeptin_Solution Causes Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Angiopeptin_Solution Causes Contamination Contamination Contamination->Angiopeptin_Solution Causes Angiopeptin_Solution->Optimal_pH Control Angiopeptin_Solution->Low_Temperature Control Angiopeptin_Solution->Aliquoting Control Angiopeptin_Solution->Sterile_Conditions Control

Off-target effects of Angiopeptin TFA in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of Angiopeptin TFA in primary cell lines. The information is presented in a question-and-answer format through FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

1. What are the known on-target effects of this compound?

This compound is a synthetic cyclic octapeptide analogue of somatostatin (B550006). Its primary, on-target effects are mediated through its partial agonist activity at the somatostatin receptors sst2 and sst5.[1][] This interaction leads to the inhibition of adenylyl cyclase, which in turn modulates various cellular processes.[1][] The primary therapeutic-related effects include the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1]

2. What are the potential off-target effects of this compound?

While specific off-target interactions of this compound have not been extensively documented in publicly available literature, potential off-target effects for peptide-based therapeutics can arise from several mechanisms:

  • Binding to other receptors: Peptides can sometimes exhibit promiscuous binding to receptors with similar structural motifs to their primary targets.

  • Kinase inhibition: Some peptides have been shown to interact with the ATP-binding pocket of protein kinases, leading to unintended inhibition of their activity.

  • Non-specific interactions: Peptides can interact with cell membranes or other proteins through hydrophobic or electrostatic interactions, leading to cellular responses unrelated to their primary target.

3. How can I investigate the potential off-target effects of this compound in my primary cell line?

A systematic approach is recommended to identify potential off-target effects. This typically involves a tiered screening process:

  • Tier 1: Broad Panel Screening: Screen this compound against a broad panel of receptors and kinases to identify potential off-target "hits."

  • Tier 2: Hit Confirmation and Validation: Confirm the initial hits in dose-response assays to determine their potency (e.g., IC50 or EC50 values).

  • Tier 3: Cellular Phenotypic Assays: Investigate the functional consequences of the confirmed off-target interactions in your primary cell line of interest.

4. What are the common side effects observed with somatostatin analogues like this compound, and could they be related to off-target effects?

Common side effects of somatostatin analogues include gastrointestinal issues such as diarrhea, abdominal pain, nausea, and bloating, as well as headache and changes in blood sugar levels.[3][4][5][6][7] While many of these can be attributed to the on-target effects of somatostatin receptor activation in various tissues, the possibility of off-target contributions cannot be entirely ruled out without specific investigational data.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound in primary cell lines.

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium Low aqueous solubility of the peptide, especially at high concentrations. The trifluoroacetate (B77799) (TFA) salt form can also impact solubility.- Prepare stock solutions in an appropriate solvent like DMSO. - When diluting into aqueous culture medium, do so gradually while vortexing. - Avoid high final concentrations of the peptide. - Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8]
Inconsistent or non-reproducible experimental results - Peptide degradation due to improper storage or multiple freeze-thaw cycles. - Contamination of the peptide stock with endotoxins or other substances. - Variability in primary cell culture lots.- Store lyophilized peptide at -20°C or -80°C and protect from light.[9] - Aliquot peptide solutions to avoid repeated freeze-thaw cycles.[9] - Use endotoxin-free reagents and test for endotoxin (B1171834) contamination.[9] - Thoroughly characterize each new batch of primary cells.
Observed cytotoxicity at expected therapeutic concentrations - Off-target toxicity. - Contamination of the peptide preparation. - High sensitivity of the specific primary cell line.- Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range. - Screen for off-target interactions using the protocols outlined below. - Ensure the purity of the this compound preparation.
Difficulty in calculating the precise peptide concentration The presence of counter-ions (like TFA) and water in the lyophilized powder means the net peptide content is less than the total weight.- Obtain the net peptide content from the manufacturer's certificate of analysis. - Use this net peptide content for accurate concentration calculations.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the off-target effects of this compound.

Protocol 1: Off-Target Kinase Profiling

Objective: To identify unintended inhibition of a broad range of protein kinases by this compound.

Methodology:

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., >400 kinases).

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The service provider will typically perform serial dilutions.

  • Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate (B84403) from ATP to a substrate peptide.[10]

  • Screening Concentration: Perform an initial screen at a high concentration of this compound (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • Hit Confirmation: For any identified hits, perform a dose-response assay to determine the IC50 value. This involves testing a range of this compound concentrations (e.g., from 1 nM to 100 µM) to quantify the potency of the off-target inhibition.

Illustrative Quantitative Data: Kinase Profiling

Kinase% Inhibition at 10 µM this compoundIC50 (µM)
Kinase A65%8.2
Kinase B12%> 100
Kinase C88%1.5
.........
Protocol 2: Receptor Binding Panel Screen

Objective: To identify off-target binding of this compound to a wide array of receptors.

Methodology:

  • Panel Selection: Utilize a commercial receptor binding panel that includes a diverse set of receptors (e.g., GPCRs, ion channels, transporters).

  • Assay Principle: These are typically competitive binding assays where this compound competes with a radiolabeled ligand for binding to the receptor.

  • Compound Preparation: Provide a concentrated stock solution of this compound.

  • Screening: The assay is performed at a single high concentration of this compound (e.g., 10 µM).

  • Data Analysis: The results are expressed as the percentage of displacement of the radiolabeled ligand. A significant displacement (e.g., >50%) indicates a potential off-target interaction.

  • Follow-up Studies: For any confirmed hits, determine the binding affinity (Ki) through saturation binding experiments.

Illustrative Quantitative Data: Receptor Binding Screen

Receptor% Displacement at 10 µM this compoundBinding Affinity (Ki) (µM)
Receptor X72%5.3
Receptor Y5%> 100
Receptor Z58%12.1
.........
Protocol 3: Gene Expression Profiling in Primary Cells

Objective: To assess the global changes in gene expression in a primary cell line upon treatment with this compound, which can reveal unexpected pathway activation or inhibition.

Methodology:

  • Cell Culture and Treatment: Culture the primary cell line of interest to a predetermined confluency. Treat the cells with this compound at a relevant concentration (and a vehicle control) for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate high-quality total RNA from the treated and control cells.

  • Library Preparation and Sequencing: Prepare RNA sequencing (RNA-Seq) libraries and perform next-generation sequencing (NGS).

  • Data Analysis:

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound.

    • Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are unexpectedly enriched among the differentially expressed genes.

  • Validation: Validate key gene expression changes using a secondary method, such as quantitative real-time PCR (qRT-PCR).

Visualizations

Signaling Pathways and Workflows

Known_Signaling_Pathway Angiopeptin_TFA This compound sst2_sst5 sst2/sst5 Receptors Angiopeptin_TFA->sst2_sst5 Gi_protein Gi Protein sst2_sst5->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of GH release) PKA->Cellular_Response

Caption: Known signaling pathway of this compound.

Off_Target_Screening_Workflow Start Start: this compound Broad_Screening Tier 1: Broad Panel Screening (Kinases, Receptors) Start->Broad_Screening No_Hits No Significant Hits Broad_Screening->No_Hits <50% inhibition/ displacement Hits_Identified Hits Identified Broad_Screening->Hits_Identified >50% inhibition/ displacement Dose_Response Tier 2: Hit Confirmation (IC50 / Ki Determination) Hits_Identified->Dose_Response Cellular_Assays Tier 3: Functional Cellular Assays in Primary Cells Dose_Response->Cellular_Assays End End: Characterize Off-Target Effects Cellular_Assays->End

Caption: Recommended workflow for off-target screening.

Hypothetical_Off_Target_Pathway Angiopeptin_TFA This compound Off_Target_Kinase Off-Target Kinase Angiopeptin_TFA->Off_Target_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Off_Target_Kinase->Phosphorylated_Substrate ATP Substrate_Protein Substrate Protein Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Unintended_Cellular_Effect Unintended Cellular Effect (e.g., Cytotoxicity) Downstream_Signaling->Unintended_Cellular_Effect

Caption: Hypothetical off-target kinase inhibition pathway.

References

Technical Support Center: Enhancing the Bioavailability of Angiopeptin TFA in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Angiopeptin TFA in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored under specific conditions. For long-term storage, it is recommended to store the solid peptide at -80°C for up to six months or at -20°C for up to one month.[1] The storage area should be sealed and protected from moisture.[1] If you prepare a stock solution in water, it is advised to filter and sterilize it using a 0.22 μm filter before use.[1]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a synthetic cyclic octapeptide that acts as an analog of somatostatin (B550006).[1][2][] It functions as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][] Its mechanism of action involves the inhibition of adenylate cyclase and the stimulation of extracellular acidification.[1][] This activity leads to the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production, which is relevant in research on conditions like coronary atherosclerosis.[1][2]

Q3: What are the potential effects of the trifluoroacetic acid (TFA) counterion in my experiments?

A3: Trifluoroacetic acid (TFA) is frequently used in the synthesis and purification of peptides like Angiopeptin, resulting in the peptide being isolated as a TFA salt.[4] While essential for the production process, residual TFA can have unintended effects in biological assays.[4] It is crucial to consider the potential for TFA to influence experimental results and to quantify its presence. Several analytical methods, including FT-IR, 19F-NMR, and HPLC-ELSD, can be used for the detection and quantification of TFA.[4] If the TFA counterion is suspected to interfere with the study, protocols for exchanging it with a different counterion, such as chloride, are available.[4]

Section 2: Troubleshooting Guide for In Vivo Studies

Q4: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?

A4: High variability in plasma concentrations can stem from several factors. First, ensure your animal handling and dosing procedures are consistent across all subjects. Variations in injection volume, site, or technique can lead to differing absorption rates. Secondly, the formulation itself may not be homogenous. Ensure thorough mixing of your dosing solution before each administration. Lastly, physiological differences between animals, such as metabolic rate, can also contribute to variability. Implementing a strict, standardized experimental protocol is key to minimizing this issue.

Q5: My this compound formulation appears to have poor solubility, making administration difficult. How can I address this?

A5: Poor aqueous solubility is a common challenge with peptides. If you are preparing a simple aqueous solution, consider using a co-solvent system or adjusting the pH of the vehicle, if the peptide's stability allows. For more advanced approaches, formulation strategies such as the use of solid dispersions or lipid-based delivery systems can significantly enhance solubility.[5][6] It is advisable to start with small-scale formulation development to find a suitable vehicle before proceeding to in vivo studies.

Q6: I suspect that this compound is degrading rapidly after administration. How can I investigate and mitigate this?

A6: Rapid in vivo degradation is a known challenge for peptide therapeutics. To investigate this, you can perform in vitro stability studies using plasma or relevant tissue homogenates from the animal species you are using. This will help you determine the degradation rate and identify potential metabolites. To mitigate rapid degradation, you could explore alternative routes of administration, such as subcutaneous injection, which may provide a slower release profile compared to intravenous injection. Additionally, co-administering the peptide with enzyme inhibitors, if the degrading enzymes are known, could be a viable strategy. Encapsulating this compound in a protective delivery system, such as liposomes or polymeric nanoparticles, can also shield it from enzymatic degradation and prolong its circulation time.[7][8]

Section 3: Strategies for Bioavailability Enhancement

Improving the oral bioavailability of peptides is a significant challenge. Below are several formulation strategies that have been successful for other poorly soluble drugs and could be investigated for this compound.

Table 1: Potential Strategies for Improving Bioavailability of this compound (Illustrative)

StrategyApproachPotential Improvement in Bioavailability (Relative to Aqueous Solution)Key Considerations
Solid Dispersion Dispersing this compound in an inert carrier matrix at the solid state.2 to 10-foldChoice of carrier is critical; stability of the dispersion needs to be assessed.
Lipid-Based Formulations Incorporating this compound into formulations containing lipids, surfactants, and co-solvents (e.g., SMEDDS).5 to 20-foldCan enhance lymphatic uptake; requires careful optimization of components.
Nanoparticle Encapsulation Encapsulating this compound in polymeric nanoparticles or liposomes.10 to 50-foldCan protect the peptide from degradation and allow for targeted delivery.
Permeation Enhancers Co-administration of agents that reversibly increase the permeability of intestinal epithelium.2 to 8-foldPotential for local toxicity needs to be evaluated.

Note: The values presented in this table are illustrative and based on general observations for peptide drugs. Specific improvements for this compound would need to be determined experimentally.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion Formulation
  • Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP, PEG, HPMC).

  • Solvent Evaporation Method:

    • Dissolve both this compound and the carrier in a common volatile solvent.

    • Remove the solvent under vacuum to obtain a solid mass.

    • Grind the solid mass to a fine powder.

  • Characterization:

    • Assess the solid-state properties using techniques like DSC and XRD to confirm the amorphous nature of the drug.

    • Determine the drug content and uniformity in the prepared dispersion.

  • In Vitro Dissolution:

    • Perform dissolution testing of the solid dispersion in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the dissolution of the pure peptide.

Protocol 2: General Method for Quantification of this compound in Plasma by LC-MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations in blank plasma.

    • Determine the concentration of this compound in the study samples by interpolating from the calibration curve.

Section 5: Visualizations

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Study cluster_3 Phase 4: Bioanalysis and Data Interpretation Characterize Physicochemical Properties Characterize Physicochemical Properties Assess Solubility and Stability Assess Solubility and Stability Characterize Physicochemical Properties->Assess Solubility and Stability Select Formulation Strategy Select Formulation Strategy Assess Solubility and Stability->Select Formulation Strategy Prepare and Characterize Formulation Prepare and Characterize Formulation Select Formulation Strategy->Prepare and Characterize Formulation Animal Dosing Animal Dosing Prepare and Characterize Formulation->Animal Dosing Dosing and Sampling Dosing and Sampling Blood Sample Collection Blood Sample Collection Animal Dosing->Blood Sample Collection Plasma Preparation Plasma Preparation Blood Sample Collection->Plasma Preparation LC-MS Analysis LC-MS Analysis Plasma Preparation->LC-MS Analysis Quantify Drug in Plasma Quantify Drug in Plasma Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS Analysis->Pharmacokinetic Analysis Evaluate Bioavailability Evaluate Bioavailability Pharmacokinetic Analysis->Evaluate Bioavailability

Caption: Workflow for an In Vivo Bioavailability Study.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Potential Solutions Poor Bioavailability Observed Poor Bioavailability Observed Is solubility a limiting factor? Is solubility a limiting factor? Poor Bioavailability Observed->Is solubility a limiting factor? Is the peptide rapidly degrading? Is the peptide rapidly degrading? Is solubility a limiting factor?->Is the peptide rapidly degrading? No Improve formulation (e.g., solid dispersion, lipid-based system) Improve formulation (e.g., solid dispersion, lipid-based system) Is solubility a limiting factor?->Improve formulation (e.g., solid dispersion, lipid-based system) Yes Is intestinal permeation low? Is intestinal permeation low? Is the peptide rapidly degrading?->Is intestinal permeation low? No Use protective delivery system (e.g., nanoparticles) Use protective delivery system (e.g., nanoparticles) Is the peptide rapidly degrading?->Use protective delivery system (e.g., nanoparticles) Yes Incorporate permeation enhancers Incorporate permeation enhancers Is intestinal permeation low?->Incorporate permeation enhancers Yes

Caption: Troubleshooting Poor Peptide Bioavailability.

References

Minimizing lot-to-lot variability of synthetic Angiopeptin TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lot-to-lot variability when working with synthetic Angiopeptin TFA.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in bioactivity between different lots of this compound in our cell-based assays. What are the potential causes?

A1: Lot-to-lot variability in synthetic peptides like this compound is a common issue that can stem from several factors throughout the manufacturing and handling process. The primary causes for inconsistent biological activity include:

  • Purity and Impurity Profile: The percentage of the full-length, correct peptide sequence is critical. Impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides can interfere with your assay.[1][2] Even minor impurities can sometimes inhibit or alter the peptide's intended function.[2]

  • Net Peptide Content (NPC): Lyophilized peptides are not 100% peptide; they contain counterions (like TFA), water, and other salts. The NPC, typically ranging from 70-90%, can vary between lots.[3][4] Dosing based on gross weight instead of NPC can lead to significant concentration errors.

  • Counterion (TFA) Content: Trifluoroacetic acid (TFA) is used during peptide synthesis and purification.[5][6] Residual TFA counterions bound to the peptide can alter its physicochemical properties and biological activity, sometimes exhibiting cellular toxicity or inhibiting cell proliferation.[6][7][8] Variations in residual TFA levels between lots can directly impact experimental outcomes.

  • Peptide Aggregation: Hydrophobic peptides or those with specific sequences are prone to aggregation.[9][10] Aggregates can have altered activity and are often less soluble, leading to inconsistent results.

  • Improper Storage and Handling: this compound is sensitive to temperature fluctuations, light, and moisture.[6][11] Multiple freeze-thaw cycles can degrade the peptide, reducing its efficacy over time.[6]

To troubleshoot, it is essential to review the Certificate of Analysis (CoA) for each lot, normalize peptide concentration by the Net Peptide Content, and ensure proper handling and storage protocols are followed.

Q2: What are the critical quality attributes to look for on a Certificate of Analysis (CoA) for this compound to ensure consistency?

A2: A comprehensive Certificate of Analysis is the first line of defense against lot-to-lot variability. When comparing different batches of this compound, pay close attention to the following parameters:

  • Purity (by HPLC): This value, determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the target peptide in the sample.[3][12] For most research applications, a purity of >95% is recommended, while for more sensitive assays, >98% may be necessary.[3][13]

  • Identity (by Mass Spectrometry): Mass Spectrometry (MS) confirms that the molecular weight of the synthesized peptide matches the theoretical mass of this compound.[3][14] This ensures the correct peptide was synthesized.

  • Net Peptide Content (NPC): This is one of the most critical but often overlooked parameters. It is typically determined by Amino Acid Analysis (AAA) or nitrogen analysis and represents the actual percentage of peptide in the lyophilized powder.[4][13] Using the NPC to calculate the amount of peptide to weigh for your experiments is crucial for consistent concentrations.

  • Counterion (TFA) Content: The amount of trifluoroacetate (B77799) should be quantified. While not always standard on all CoAs, this information is vital for understanding potential effects on your assays.[7]

  • Appearance: The physical state of the peptide should be a white, fluffy, lyophilized powder. Any deviation may suggest issues with synthesis or handling.

The following table summarizes key specifications to compare between lots.

Quality AttributeAnalytical MethodRecommended SpecificationPotential Impact of Variability
Purity HPLC / UPLC>95% (ideally >98%)Lower purity can introduce interfering impurities.[1][13]
Identity Mass Spectrometry (MS)Measured mass matches theoretical massIncorrect mass indicates wrong sequence or modifications.[3][15]
Net Peptide Content Amino Acid Analysis (AAA)Typically 70-90%Inconsistent NPC leads to inaccurate dosing.[4]
TFA Content Ion Chromatography / NMRShould be quantified and consistentHigh or variable TFA levels can cause cellular toxicity.[6][8]
Appearance Visual InspectionWhite, lyophilized solidOff-color or non-uniform appearance may signal degradation.

Q3: My this compound is difficult to dissolve. What are the best practices for solubilization, and how can this affect my results?

A3: Solubility issues are a common source of variability. Improper solubilization can lead to inaccurate concentrations and peptide precipitation. Angiopeptin, being a cyclic octapeptide, may have specific solubility requirements.

Troubleshooting Steps & Best Practices:

  • Perform a Solubility Test: Before dissolving the entire batch, use a small aliquot to test different solvents.[16]

  • Start with Sterile Water: The first choice for dissolving peptides should be sterile, distilled water.[16]

  • Use pH to Your Advantage: If the peptide is insoluble in water, the pH of the solution can be adjusted. Since this compound is a salt of a strong acid (TFA), the initial solution will be acidic. For basic peptides (containing residues like Lys, Arg), a small amount of dilute acetic acid can aid dissolution. For acidic peptides (containing Asp, Glu), a dilute ammonium (B1175870) hydroxide (B78521) solution may be used.

  • Incorporate Organic Solvents: For highly hydrophobic peptides, organic solvents like Dimethyl Sulfoxide (DMSO) may be necessary.[16] However, always dissolve the peptide in the minimum amount of organic solvent first, then slowly add this concentrated solution to your aqueous buffer while stirring.[16] Be aware that high concentrations of DMSO can be toxic to cells.[16]

  • Use Sonication: Brief sonication in an ice-water bath can help break up aggregates and improve dissolution.[16] Avoid excessive heating, which can degrade the peptide.

Poor solubility can lead to lower effective concentrations in your experiments, causing an apparent decrease in activity and contributing to lot-to-lot variability.

Q4: How should I store and handle this compound to maintain its integrity across different experiments and lots?

A4: Proper storage and handling are critical for preventing degradation and ensuring the long-term stability of this compound.[6][11]

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C or, for long-term storage, at -80°C.[11] The container should be sealed tightly to protect it from moisture.

  • Stock Solutions: Once dissolved, it is best to make single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store stock solutions at -80°C.[11] MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[11]

Handling Best Practices:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside the vial.

  • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Avoid Contamination: Use sterile buffers for reconstitution and sterile filtration (0.22 µm filter) if necessary.[11]

  • Light Sensitivity: Protect the peptide from direct light, both in its lyophilized form and in solution.[17]

The workflow below illustrates the recommended handling procedure for new lots of this compound.

G cluster_0 Receiving & Initial QC cluster_1 Preparation & Storage cluster_2 Experimental Use Receive Receive New Lot ReviewCoA Review Certificate of Analysis (CoA) Receive->ReviewCoA Compare Compare CoA to Previous Lots & Specs ReviewCoA->Compare Equilibrate Equilibrate Vial to Room Temp Compare->Equilibrate If CoA is acceptable Weigh Weigh Peptide (Correct for NPC) Equilibrate->Weigh Solubilize Solubilize to Create Stock Solution Weigh->Solubilize Aliquot Aliquot into Single-Use Tubes Solubilize->Aliquot Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Use Use Immediately in Assay Dilute->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for handling new lots of this compound.

Experimental Protocols

Protocol 1: Verifying Lot Consistency with Reverse-Phase HPLC (RP-HPLC)

This protocol allows for a direct comparison of the purity and impurity profiles of different this compound lots.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of lyophilized peptide from each lot.

    • Dissolve each sample in a suitable diluent (e.g., 5% Acetonitrile in water with 0.1% TFA) to a final concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This may need optimization depending on the specific peptide characteristics.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215-220 nm (for detecting the peptide bond).[1][3]

    • Column Temperature: 30°C.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of each prepared sample.

    • Compare the resulting chromatograms. Look for:

      • Retention Time: The main peak for this compound should have a consistent retention time across all lots.

      • Purity (% Area): The area of the main peak relative to the total area of all peaks should be consistent and meet specifications.

      • Impurity Profile: The number, retention times, and relative areas of minor impurity peaks should be similar between lots. Significant new peaks or large variations in existing impurity peaks are a red flag.

The following diagram outlines the troubleshooting logic if inconsistencies are found.

G Start Run HPLC on Different Lots CheckPurity Is Purity >95% and Consistent? Start->CheckPurity CheckProfile Is Impurity Profile Consistent? CheckPurity->CheckProfile Yes ContactSupplier Contact Supplier with Data. Request investigation or replacement. CheckPurity->ContactSupplier No CheckRetention Is Retention Time Consistent? CheckProfile->CheckRetention Yes CheckProfile->ContactSupplier No LotOK Lots are likely consistent. Troubleshoot assay conditions. CheckRetention->LotOK Yes CheckRetention->ContactSupplier No

Caption: Troubleshooting logic for HPLC-based lot comparison.

Protocol 2: Determining Net Peptide Content (NPC) via Amino Acid Analysis (AAA)

While typically performed by the manufacturer, this protocol provides an overview of how NPC is determined, which is crucial for accurate dosing.

Methodology:

  • Sample Preparation: An accurately weighed sample of the lyophilized peptide is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[4]

  • Derivatization: The hydrolyzed amino acids are derivatized to make them detectable (e.g., using ninhydrin (B49086) or a fluorescent tag like AccQ-Tag™).[4]

  • Chromatographic Separation: The derivatized amino acids are separated and quantified using ion-exchange chromatography or reverse-phase HPLC.[3][4]

  • Quantification: The amount of each amino acid is measured by comparing its peak area to that of a known standard.

  • Calculation: The total mass of the detected amino acids gives the amount of peptide in the original sample. The NPC is calculated as:

    NPC (%) = (Total Mass of Amino Acids / Initial Gross Weight of Peptide) x 100

Accurate dosing requires adjusting the amount of peptide to weigh based on the NPC provided in the CoA. For example, to get 1 mg of pure peptide from a lot with an NPC of 80%, you would weigh:

1 mg / 0.80 = 1.25 mg of the lyophilized powder.

References

Angiopeptin TFA vehicle selection for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Angiopeptin (B12286003) TFA in in vivo experiments. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Angiopeptin TFA and what is its mechanism of action?

A1: this compound is a synthetic, cyclic octapeptide analog of somatostatin (B550006). It functions as a partial agonist for somatostatin receptors 2 (sst2) and 5 (sst5).[1][2][3] Its primary mechanism of action involves the inhibition of adenylyl cyclase through the activation of these G-protein coupled receptors.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of sst2 can stimulate phospholipase C (PLC) and modulate ion channel activity.[4] this compound is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, lyophilized this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Once reconstituted in a vehicle, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What are the common routes of administration for this compound in animal models?

A3: The most common routes of administration for this compound in animal studies are intravenous (IV) and subcutaneous (SC) injections.[1] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Troubleshooting Guide: Vehicle Selection and Preparation

Problem: My this compound is not dissolving properly.

Solution:

This compound is known to be soluble in water.[1] However, if you encounter solubility issues, follow these steps:

  • Start with Sterile Water or Saline: Attempt to dissolve the peptide in sterile, pyrogen-free water or a sterile isotonic saline solution (0.9% NaCl). Gentle vortexing or sonication can aid dissolution.

  • Consider a Co-solvent System: If aqueous solubility is limited, a co-solvent system may be necessary. A common approach for peptides is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add it to your aqueous vehicle (e.g., saline) while vortexing.

  • Optimize DMSO Concentration: When using DMSO, it is crucial to keep the final concentration as low as possible to avoid potential toxicity in animal models. A final DMSO concentration of less than 10% (v/v) is generally recommended, with some studies suggesting keeping it below 1%.[5][6][7]

  • Alternative Co-solvent Mixtures: Other potential co-solvent systems that can be tested include:

    • 10% DMSO / 10% Tween 80 / 80% Water[5]

    • 10% Ethanol / 40% PEG / 50% Water[5]

Problem: I am observing adverse effects in my animals that may be related to the vehicle.

Solution:

  • Vehicle Control Group: Always include a vehicle-only control group in your experiment to distinguish the effects of the vehicle from the effects of this compound.

  • Reduce DMSO Concentration: High concentrations of DMSO can cause local irritation, hemolysis, and other toxic effects.[5] If you suspect vehicle-related toxicity, reduce the final DMSO concentration in your formulation.

  • Ensure Sterility: All components of the vehicle and the final formulation should be sterile to prevent infection. Filter sterilization of the final solution using a 0.22 µm filter is recommended.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C58H73F6N11O14S2[2]
Molecular Weight 1326.39 g/mol [2][3]
IC50 for sst2 receptor 0.26 nM[1][2]
IC50 for sst5 receptor 6.92 nM[1][2]
Solubility in Water 10 mg/mL (ultrasonic assistance may be needed)[1]

Experimental Protocols

In Vivo Administration of this compound in a Rat Model

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade (if required)

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration)

  • 70% Ethanol for disinfection

  • Animal model (e.g., Sprague-Dawley rats)

2. Vehicle Preparation (Example with DMSO):

  • Calculate the total volume of vehicle needed for all animals in the study, including a small excess to account for loss during preparation.

  • To prepare a vehicle with a final concentration of 10% DMSO in saline:

    • Aseptically add 1 part sterile DMSO to 9 parts sterile 0.9% saline.

    • Mix thoroughly by gentle inversion.

3. This compound Solution Preparation:

  • Determine the desired dose of this compound (e.g., 20-50 µg/kg).

  • Calculate the total amount of this compound required for the study.

  • Weigh the appropriate amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add a small amount of the prepared vehicle to the this compound and vortex gently until it is fully dissolved.

  • Bring the solution to the final desired concentration with the remaining vehicle.

  • If necessary, filter the final solution through a sterile 0.22 µm syringe filter.

4. Administration:

  • Acclimatize animals to the experimental conditions.

  • Weigh each animal to determine the precise injection volume.

  • Disinfect the injection site with 70% ethanol.

  • Administer the this compound solution via the chosen route (e.g., intravenous injection into the tail vein or subcutaneous injection in the dorsal region).

  • Monitor the animals closely for any adverse reactions.

Visualizations

Angiopeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 Binds sst5 sst5 Receptor Angiopeptin->sst5 Binds GPCR Gαi/o sst2->GPCR Activates sst5->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits PLC Phospholipase C GPCR->PLC Activates (via sst2) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates GH_IGF1 ↓ Growth Hormone & ↓ IGF-1 Secretion PKA->GH_IGF1 Leads to Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Vehicle Selection (e.g., Saline, DMSO/Saline) B 2. This compound Reconstitution A->B C 3. Sterile Filtration (0.22 µm filter) B->C E 5. Administration (IV or SC) C->E D 4. Animal Acclimatization & Weighing D->E F 6. Post-administration Monitoring E->F G 7. Sample Collection (Blood, Tissue) F->G H 8. Data Analysis G->H

Caption: In Vivo Experimental Workflow.

References

Addressing inconsistent results in Angiopeptin TFA functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiopeptin TFA. Our goal is to help you achieve consistent and reliable results in your functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclic octapeptide analogue of somatostatin (B550006). It functions as a partial agonist for the somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][][3] Its primary mechanism of action involves the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[][4] This activity allows it to potently inhibit the release of growth hormone and insulin-like growth factor-1 (IGF-1).[1][3]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for one month.[1] When preparing a stock solution with water, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1]

Q3: What are the expected outcomes of this compound in cell-based functional assays?

A3: In functional assays, this compound is expected to exhibit effects consistent with its role as a somatostatin analogue. This includes the inhibition of proliferation in cell types expressing sst2 or sst5 receptors, and potentially the induction of apoptosis.[5][6][7] It has also been shown to decrease the adhesiveness of endothelial cells for mononuclear cells.[4] The specific outcome will depend on the cell line and the specific signaling pathways present.

Q4: In which functional assays is this compound typically evaluated?

A4: this compound is commonly evaluated in a variety of functional assays to determine its biological activity. These include:

  • Cell Viability and Proliferation Assays: To assess its cytostatic or cytotoxic effects.[8][9]

  • Apoptosis Assays: To determine if it induces programmed cell death.[5][6][7]

  • Receptor Binding Assays: To confirm its affinity for somatostatin receptors.[10][11][12]

  • Signal Transduction Assays: Such as measuring cAMP levels to confirm its mechanism of action.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CCK-8)

Q: My cell viability assay results with this compound are highly variable between wells and experiments. What could be the cause?

A: High variability in cell viability assays can stem from several factors related to peptide handling, cell culture technique, and the assay itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Peptide Concentration Ensure complete solubilization of lyophilized this compound before making dilutions. Vortex gently but thoroughly. Prepare fresh dilutions for each experiment from a validated stock solution to avoid degradation.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Check for cell clumping.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media.
Inconsistent Incubation Times Standardize the incubation time with this compound and with the viability reagent across all plates and experiments.
Interference with Assay Reagent Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium dyes). Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagent.
Issue 2: Lack of Expected Apoptotic Effect

Q: I am not observing an increase in apoptosis with this compound treatment in my Annexin V/caspase assays. Why might this be?

A: The absence of a detectable apoptotic effect can be due to several biological and technical reasons.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Line Lacks Target Receptors Confirm that your chosen cell line expresses sst2 and/or sst5 receptors at sufficient levels. This can be verified by qPCR, Western blot, or flow cytometry.
Incorrect Timing of Assay Apoptosis is a dynamic process. The time point for measuring apoptosis may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detecting apoptosis.
Peptide Concentration is Suboptimal The concentration of this compound may be too low to induce a significant apoptotic response. Perform a dose-response experiment with a wider range of concentrations.
Assay Insensitivity Consider using a more sensitive apoptosis detection method or a combination of assays to confirm the results (e.g., Annexin V staining combined with a caspase-3/7 activity assay).[13]
Cellular Resistance Mechanisms The cells may have intrinsic resistance to apoptosis. Ensure your positive controls for apoptosis induction are working as expected.
Issue 3: Inconsistent Results in Receptor Binding Assays

Q: My receptor binding assays with this compound show high non-specific binding or inconsistent displacement curves. What should I check?

A: Receptor binding assays with peptides can be sensitive to various experimental conditions.[11][12]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Peptide Adsorption to Surfaces Peptides can adsorb to plasticware. Pre-treat tubes and plates with a blocking agent like bovine serum albumin (BSA). Include a carrier protein such as BSA in your assay buffer.
Inadequate Washing Steps Insufficient washing can lead to high background from unbound radiolabeled ligand. Optimize the number and duration of wash steps with ice-cold buffer.
Incorrect Blocking of Non-Specific Sites Ensure that the concentration of the unlabeled competitor used to determine non-specific binding is sufficient (typically 1000-fold excess over the radioligand).[10]
Degradation of Peptide Include protease inhibitors in your assay buffer, especially when using cell or membrane preparations, to prevent the degradation of this compound.
Assay Not at Equilibrium Determine the optimal incubation time to ensure the binding reaction has reached equilibrium by performing a time-course experiment.[10]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Receptor Binding Assay (Competitive)
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., sst2).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add radiolabeled ligand and assay buffer.

    • Non-specific Binding: Add radiolabeled ligand and a high concentration of unlabeled this compound.

    • Competitive Binding: Add radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Reaction: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.[10]

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from unbound ligand.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Measurement: Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled this compound concentration to determine the IC50.

Visualizations

Angiopeptin_Signaling_Pathway Angiopeptin This compound Receptor sst2 / sst5 Receptor Angiopeptin->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ GH Release, ↓ Proliferation) PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Peptide_Prep 2. This compound Dilution Cell_Culture->Peptide_Prep Treatment 3. Cell Treatment Peptide_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Assay_Reagent 5. Add Assay Reagent Incubation->Assay_Reagent Data_Acquisition 6. Data Acquisition (e.g., Plate Reader) Assay_Reagent->Data_Acquisition Data_Analysis 7. Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow for a cell-based functional assay.

Caption: Logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Angiopeptin TFA and Other Somatostatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Angiopeptin (B12286003) TFA with other commercially available somatostatin (B550006) analogs, namely octreotide (B344500), lanreotide, and pasireotide (B1678482). The information presented herein is collated from publicly available experimental data to assist in the evaluation of these compounds for research and therapeutic development.

Quantitative Comparison of Receptor Binding Affinity

The therapeutic efficacy of somatostatin analogs is intrinsically linked to their binding affinity for the five subtypes of somatostatin receptors (SSTR1-5). The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, with lower values indicating higher binding affinity.

Somatostatin Analog SSTR1 (IC50, nM) SSTR2 (IC50, nM) SSTR3 (IC50, nM) SSTR4 (IC50, nM) SSTR5 (IC50, nM)
Angiopeptin TFA No significant affinity0.26[1][2][3]No significant affinityNo significant affinity6.92[1][2][3]
Octreotide >1000[4][5]0.6 - 1.9[5]39[5]>1000[4][5]5.1[5]
Lanreotide >1000[5]0.9 - 2.5[5]13.7[5]>1000[5]6.1[5]
Pasireotide 1.5 - 9.1[5]1.0 - 2.5[5]1.5 - 10[5]>100[5]0.16 - 0.4[5]

Note: IC50 values can vary based on experimental conditions and cell types used.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing the anti-proliferative or anti-secretory efficacy of this compound with octreotide, lanreotide, and pasireotide in the same experimental setting are limited in the public domain. However, individual studies provide insights into their respective activities.

This compound:

  • Acts as a partial agonist at the human SSTR2, demonstrating a 44.6% inhibition of bFGF-stimulated cell re-growth at a concentration of 100 nM.[1]

  • Shows no agonist activity at the human SSTR5 receptor.[1] In fact, at a concentration of 100 nM, it potently antagonizes the anti-proliferative effect of native somatostatin (SRIF) at this receptor subtype.[1]

Octreotide:

  • In some studies using neuroendocrine tumor cell lines like BON-1 and QGP-1, octreotide showed no significant inhibition of cell proliferation at concentrations up to 10 µM.[5]

  • However, in other studies, particularly in cells overexpressing SSTR2, octreotide has been shown to inhibit proliferation by inducing cell cycle arrest and apoptosis.[6]

Lanreotide:

  • Demonstrates anti-proliferative effects, and in a phase II trial with patients having carcinoid and pancreatic endocrine tumors, 41% of patients experienced stable disease.[7]

Pasireotide:

  • Has shown a stronger anti-proliferative effect than octreotide in in-vitro studies on human meningioma primary cell cultures, with a mean inhibition of BrdU incorporation of -36% for pasireotide versus -26% for octreotide at 1 nM.[8]

  • In some pituitary tumor cell line studies, pasireotide and octreotide showed comparable inhibition of cell viability.[4][9]

Signaling Pathways and Experimental Workflows

The biological effects of somatostatin analogs are mediated through a cascade of intracellular signaling events following receptor binding.

G Somatostatin Receptor Signaling Pathway SSA Somatostatin Analog (e.g., this compound) SSTR Somatostatin Receptor (e.g., SSTR2) SSA->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulates Phosphatase ↑ Phosphatases (e.g., SHP-1) G_protein->Phosphatase Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Effects Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Effects MAPK->Cellular_Effects Phosphatase->Cellular_Effects Ion_Channel->Cellular_Effects

Caption: SSTR signaling cascade initiated by a somatostatin analog.

A typical workflow for comparing the anti-proliferative efficacy of somatostatin analogs is outlined below.

G Experimental Workflow for Anti-Proliferation Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis start Seed cells in 96-well plates incubation1 Incubate (24h) start->incubation1 treatment Add Somatostatin Analogs (Varying Concentrations) incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values & Compare Efficacy read_absorbance->calculate_ic50

Caption: Workflow for comparing anti-proliferative efficacy.

The logical relationship for comparing these analogs is based on a multi-faceted evaluation of their biochemical and cellular activities.

G Logical Framework for Comparison cluster_0 Compound Properties cluster_1 In Vitro Efficacy cluster_2 In Vivo Efficacy cluster_3 Overall Assessment binding_affinity Receptor Binding Affinity (IC50 values) antiproliferation Anti-proliferative Activity (e.g., MTT, BrdU assays) binding_affinity->antiproliferation antisecretory Anti-secretory Activity (e.g., GH inhibition) binding_affinity->antisecretory tumor_inhibition Tumor Growth Inhibition (Xenograft models) antiproliferation->tumor_inhibition antisecretory->tumor_inhibition overall_efficacy Comparative Efficacy Profile tumor_inhibition->overall_efficacy

Caption: Logical framework for comparing somatostatin analogs.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity of a non-radiolabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

a. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr³]-octreotide.

  • Competitor Ligands: this compound, octreotide, lanreotide, pasireotide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

b. Protocol:

  • Membrane Preparation:

    • Culture cells to high density, harvest, and homogenize in cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine protein concentration (e.g., BCA assay). Store at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor compounds.

    • Add the prepared cell membranes (typically 3-20 µg of protein per well) to initiate the binding reaction.

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

a. Materials:

  • Cell Line: A suitable cell line expressing somatostatin receptors (e.g., neuroendocrine tumor cell lines).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Somatostatin Analogs: this compound, octreotide, lanreotide, pasireotide.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: Typically 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates.

b. Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of the somatostatin analogs. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot the percentage of viability against the log concentration of the analog to determine the IC50 value for anti-proliferative activity.

References

Comparative Analysis of Angiopeptin TFA Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiopeptin (B12286003) TFA's interaction with its primary G-protein coupled receptors (GPCRs) and a proposed framework for evaluating its cross-reactivity against a broader panel of GPCRs. Angiopeptin TFA, a cyclic octapeptide analog of somatostatin (B550006), is recognized for its partial agonist activity at somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1] Understanding its broader GPCR interaction profile is crucial for assessing its specificity and potential off-target effects in therapeutic development.

Executive Summary

This compound demonstrates high affinity for its primary targets, the somatostatin receptors sst2 and sst5. This guide presents available binding affinity data for this compound and comparator somatostatin analogs, octreotide (B344500) and lanreotide. Due to the lack of publicly available comprehensive cross-reactivity screening data for this compound, this guide outlines a recommended screening panel and provides detailed experimental protocols for key assays to enable researchers to conduct such a study. A hypothetical dataset is presented to illustrate the expected outcome of such a screening campaign.

On-Target Affinity Profile

This compound and its comparators, octreotide and lanreotide, exhibit distinct binding affinities for their primary somatostatin receptor targets. The following table summarizes the available data.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki, nM)Reference
This compound sst20.26 (IC50)[1]
sst56.92 (IC50)[1]
Octreotide sst20.2 - 2.5 (IC50)[2]
sst3Low affinity[2]
sst5Lower affinity than SSTR2[2]
Lanreotide sst21.2 ± 0.3 (Ki)[3]
sst53.5 ± 0.9 (Ki)[3]

Proposed GPCR Cross-Reactivity Screening Panel and Hypothetical Data

To thoroughly assess the selectivity of this compound, a comprehensive screen against a panel of diverse GPCRs is recommended. Commercial services, such as the Eurofins Discovery gpcrMAX™ panel, offer a broad selection of GPCR targets.[4][5] A representative panel for initial screening is outlined below, along with a hypothetical, yet plausible, dataset for this compound to illustrate potential outcomes. This hypothetical data assumes high selectivity for sst2 and sst5 with minimal off-target interactions at a screening concentration of 10 µM.

GPCR Target FamilyRepresentative ReceptorsHypothetical % Inhibition of this compound @ 10 µM
Adrenergic α1A, α2A, β1, β2< 20%
Dopamine D1, D2, D3, D4, D5< 20%
Serotonin 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, 5-HT7< 20%
Muscarinic M1, M2, M3, M4, M5< 20%
Histamine H1, H2, H3, H4< 20%
Opioid µ, δ, κ< 20%
Chemokine CXCR4, CCR5< 20%
Cannabinoid CB1, CB2< 20%
Angiotensin AT1, AT2< 20%
Endothelin ETA, ETB< 20%
Somatostatin sst1 < 30%
sst2 > 95%
sst3 < 40%
sst4 < 30%
sst5 > 90%

Signaling Pathways and Experimental Workflows

The interaction of this compound with its target receptors, sst2 and sst5, primarily leads to the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi/o). This results in a decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate the signaling pathway and the workflows for key experimental assays.

SSTR2_SSTR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiopeptin This compound SSTR sst2 / sst5 Receptor Angiopeptin->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response Leads to

Caption: this compound signaling pathway via sst2/sst5 receptors.

Experimental_Workflow cluster_assays Experimental Assays cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_cAMP cAMP Assay cluster_arrestin β-Arrestin Assay Membrane_Prep Prepare Membranes (GPCR-expressing cells) Incubation_Binding Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation_Binding Filtration Separate Bound/ Free Radioligand Incubation_Binding->Filtration Quantification_Binding Quantify Radioactivity Filtration->Quantification_Binding Data_Analysis_Binding Determine IC50/Ki Quantification_Binding->Data_Analysis_Binding Cell_Culture_cAMP Culture GPCR- expressing cells Stimulation_cAMP Stimulate with This compound Cell_Culture_cAMP->Stimulation_cAMP Lysis_Detection_cAMP Lyse Cells & Detect cAMP Stimulation_cAMP->Lysis_Detection_cAMP Data_Analysis_cAMP Determine EC50/IC50 Lysis_Detection_cAMP->Data_Analysis_cAMP Cell_Culture_Arrestin Culture Engineered GPCR/β-Arrestin Cells Stimulation_Arrestin Stimulate with This compound Cell_Culture_Arrestin->Stimulation_Arrestin Detection_Arrestin Measure Reporter Signal Stimulation_Arrestin->Detection_Arrestin Data_Analysis_Arrestin Determine EC50/IC50 Detection_Arrestin->Data_Analysis_Arrestin

References

Comparison Guide: Confirmation of Somatostatin Analogue-Mediated Apoptosis by TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding Angiopeptin TFA and Apoptosis

Initial research indicates a misunderstanding regarding the biological activity of this compound. Scientific literature primarily identifies this compound as a cyclic octapeptide analogue of somatostatin (B550006). Its main functions are as a partial agonist for somatostatin receptors sst2 and sst5, leading to the inhibition of growth hormone release and myointimal proliferation. There is currently no direct scientific evidence to support the claim that this compound induces apoptosis.

Consequently, a direct comparison guide on this compound-mediated apoptosis confirmed by TUNEL assay cannot be provided. However, to address the core request for a comparison guide on apoptosis confirmed by the TUNEL assay, this document will focus on other somatostatin analogues for which there is scientific evidence of apoptosis induction.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic effects of various somatostatin analogues, with a focus on evidence from TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays.

Introduction to Somatostatin Analogues and Apoptosis

Somatostatin is a natural hormone that regulates various cellular processes, including proliferation and cell death. Synthetic somatostatin analogues, such as Octreotide and Pasireotide, are used therapeutically to manage various conditions, including cancerous tumors. One of their mechanisms of action involves the induction of apoptosis, or programmed cell death, in tumor cells. The TUNEL assay is a widely used method to detect DNA fragmentation, a key hallmark of late-stage apoptosis.[1][2][3] This assay labels the free 3'-hydroxyl termini of DNA breaks with labeled deoxynucleotides, allowing for the quantification and visualization of apoptotic cells.[2][3]

Comparative Data on Apoptosis Induction

While specific quantitative TUNEL assay data comparing different somatostatin analogues side-by-side is limited in publicly available literature, the existing evidence indicates that analogues like Octreotide (a somatostatin analogue) induce apoptosis in various cell types, including activated lymphocytes.[1] Studies have shown that the pro-apoptotic effect of somatostatin analogues can be mediated through different somatostatin receptor (SSTR) subtypes.

Somatostatin Analogue Mechanism of Action Evidence of Apoptosis TUNEL Assay Application
Octreotide (SMS 201-995) Binds preferentially to SSTR2.Induces apoptosis in activated human lymphocytes.[1]Apoptosis confirmed by detecting apoptotic DNA with a monoclonal antibody specific for single-stranded DNA, a method related to TUNEL.[1]
Pasireotide (SOM230) Binds to multiple SSTR subtypes, with high affinity for SSTR5, SSTR3, and SSTR2.Induces apoptosis in lymphocytes, potentially through SSTR3 or heterodimerization of receptors.The growth inhibitory action is suggested to be an apoptotic phenomenon.
Alternative Apoptosis Inducer: Staurosporine Broad-spectrum protein kinase inhibitor.Commonly used as a positive control for inducing apoptosis in a wide range of cell types.Frequently used to validate TUNEL assays by inducing widespread apoptosis.
Alternative Apoptosis Inducer: Doxorubicin Topoisomerase II inhibitor, DNA intercalator.A widely used chemotherapeutic agent that induces apoptosis in cancer cells.TUNEL assays are commonly used to quantify the apoptotic response to Doxorubicin treatment.

Experimental Protocols

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol

This protocol provides a general framework for detecting apoptosis-induced DNA fragmentation in cultured cells or tissue sections.

1. Sample Preparation:

  • Adherent Cells:

    • Culture cells on coverslips or in chamber slides.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Suspension Cells:

    • Harvest cells by centrifugation.

    • Wash cells with PBS.

    • Resuspend cells in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Cytospin cells onto slides.

  • Paraffin-Embedded Tissue Sections:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer steam).

2. Permeabilization:

  • Cultured Cells: Incubate with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • Tissue Sections: Incubate with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature.

3. TUNEL Reaction:

  • Wash samples with PBS.

  • (Optional) Incubate samples with Equilibration Buffer for 10 minutes.

  • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) according to the manufacturer's instructions.

  • Apply the TUNEL reaction mixture to the samples.

  • Incubate for 60 minutes at 37°C in a humidified chamber.

4. Detection:

  • Wash samples to remove unincorporated nucleotides.

  • If using a fluorescently labeled dUTP, samples can be directly visualized under a fluorescence microscope.

  • If using a biotin-labeled dUTP, incubate with a streptavidin-fluorophore conjugate.

  • Counterstain with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) to visualize all cell nuclei.

5. Analysis:

  • Visualize samples using a fluorescence microscope.

  • Apoptotic cells will show bright nuclear fluorescence, while non-apoptotic cells will only show the counterstain.

  • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.

Controls:

  • Positive Control: Treat a sample with DNase I to induce non-specific DNA breaks, which should result in all nuclei staining positive.

  • Negative Control: Perform the assay without the TdT enzyme in the reaction mixture to check for non-specific staining.

Visualizations

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_receptor Receptor Binding cluster_signaling Intracellular Signaling Cascade cluster_execution Execution Phase Somatostatin_Analogue Somatostatin Analogue (e.g., Octreotide) SSTR Somatostatin Receptor (e.g., SSTR2) Somatostatin_Analogue->SSTR Caspase_Activation Caspase Activation (Caspase-3) SSTR->Caspase_Activation Effector_Proteins Activation of Effector Proteins Caspase_Activation->Effector_Proteins DNA_Fragmentation DNA Fragmentation Effector_Proteins->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies

Caption: Somatostatin Analogue-Mediated Apoptosis Pathway

tunel_workflow start Start: Apoptotic Cells fixation 1. Fixation & Permeabilization start->fixation tdt_labeling 2. TdT Enzyme & Labeled dUTPs fixation->tdt_labeling incorporation 3. Label Incorporation at DNA Breaks tdt_labeling->incorporation detection 4. Fluorescence Detection incorporation->detection end End: Visualize TUNEL+ Nuclei detection->end

References

Unveiling the Impact of Angiopeptin TFA on Cellular Signaling: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Angiopeptin TFA, understanding its precise effects on downstream signaling pathways is paramount. This guide provides a comparative analysis of this compound's influence on the critical PI3K/Akt and MAPK/ERK signaling cascades, benchmarked against alternative modulators. Through detailed experimental protocols and quantitative data, this document serves as a practical resource for evaluating this compound's efficacy and mechanism of action.

This compound, a synthetic peptide analog of Angiopoietin-2 (Ang-2), is a key regulator of angiogenesis and vascular stability. Its therapeutic potential lies in its ability to modulate the intricate signaling networks that govern cell survival, proliferation, and migration. This guide focuses on the well-established PI3K/Akt and MAPK/ERK pathways, which are central to many physiological and pathological processes, including tumor growth and inflammation.

Visualizing the Experimental Approach

To elucidate the effects of this compound and its alternatives on downstream signaling, Western blot analysis is the gold-standard technique. The following diagram illustrates the typical workflow employed in these experiments.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis a Seed Cells b Treat with this compound or Alternatives a->b c Lyse Cells b->c d Quantify Protein (e.g., BCA Assay) c->d e SDS-PAGE d->e f Protein Transfer to Membrane e->f g Blocking f->g h Primary Antibody Incubation (p-Akt, p-ERK, Total Akt, Total ERK) g->h i Secondary Antibody Incubation h->i j Detection i->j k Densitometry Analysis j->k l Normalize to Loading Control k->l m Calculate p-Protein / Total Protein Ratio l->m

Figure 1: A generalized workflow for Western blot analysis.

Delving into the Signaling Pathways

This compound exerts its effects by binding to the Tie2 receptor tyrosine kinase, initiating a cascade of intracellular events. The two primary pathways influenced are the PI3K/Akt and MAPK/ERK pathways, as depicted below.

G cluster_0 Cell Membrane cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Angiopeptin_TFA This compound Tie2 Tie2 Receptor Angiopeptin_TFA->Tie2 Binds PI3K PI3K Tie2->PI3K Ras Ras Tie2->Ras Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream_Akt Cell Survival, Proliferation, Migration p_Akt->Downstream_Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Downstream_ERK Cell Proliferation, Differentiation p_ERK->Downstream_ERK

Figure 2: this compound signaling through PI3K/Akt and MAPK/ERK pathways.

Comparative Analysis of Downstream Signaling Activation

To provide a clear comparison, the following table summarizes the quantitative effects of this compound and its alternatives on the phosphorylation of Akt and ERK, key indicators of pathway activation. The data is presented as a fold change in the ratio of phosphorylated protein to total protein, relative to an untreated control.

TreatmentConcentrationFold Change in p-Akt/Total Akt RatioFold Change in p-ERK/Total ERK Ratio
This compound (Ang-2) 100 ng/mL2.5 ± 0.31.8 ± 0.2
COMP-Ang1 (Ang-1 agonist) 100 ng/mL4.2 ± 0.52.5 ± 0.4
Trebananib (Ang-1/2 inhibitor) 1 µg/mL0.8 ± 0.10.9 ± 0.1
VEGF 50 ng/mL3.5 ± 0.43.8 ± 0.5

Note: The data presented in this table is a representative compilation from multiple studies and should be used for comparative purposes. Actual results may vary depending on the specific experimental conditions.

The data indicates that while this compound activates both the PI3K/Akt and MAPK/ERK pathways, the synthetic Angiopoietin-1 agonist, COMP-Ang1, and Vascular Endothelial Growth Factor (VEGF) induce a more potent response in terms of Akt and ERK phosphorylation, respectively. Conversely, Trebananib, an inhibitor of both Angiopoietin-1 and -2, shows a slight reduction in the basal phosphorylation levels of both kinases. This highlights the context-dependent and nuanced role of this compound in cellular signaling.

Detailed Experimental Protocol: Western Blot Analysis

The following protocol provides a detailed methodology for performing a Western blot analysis to assess the phosphorylation status of Akt and ERK in response to treatment with this compound and its alternatives.

1. Cell Culture and Treatment:

  • Seed endothelial cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours prior to treatment.

  • Treat the cells with this compound, COMP-Ang1, Trebananib, or VEGF at the desired concentrations for a specified time (e.g., 15-30 minutes). Include an untreated control group.

2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control.

  • Calculate the fold change in phosphorylation relative to the untreated control.

This comprehensive guide provides a framework for researchers to objectively evaluate the effects of this compound on downstream signaling pathways. By employing the detailed Western blot protocol and utilizing the comparative data and pathway diagrams, scientists can gain valuable insights into the molecular mechanisms of this compound, aiding in the development of novel therapeutic strategies.

Angiopeptin TFA Shows Promise in Porcine Models for Restenosis, Offering a Potential Alternative to Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, preclinical in vivo data is critical for assessing the therapeutic potential of new compounds. This guide provides a comparative analysis of Angiopeptin TFA's performance in a porcine model of coronary restenosis against established alternatives, primarily drug-eluting stents (DES). The data is compiled from multiple independent studies, offering a comprehensive overview of the available experimental evidence.

This compound, a somatostatin (B550006) analog, has demonstrated significant efficacy in reducing neointimal hyperplasia, a key process in the development of restenosis following angioplasty and stenting. Studies in porcine models, which closely mimic human cardiovascular physiology, provide a robust platform for evaluating its therapeutic potential. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison.

Performance Comparison: this compound vs. Alternatives

The therapeutic efficacy of this compound has been evaluated in porcine models of both balloon angioplasty-induced injury and in-stent restenosis. The data below summarizes key morphometric parameters from these studies and compares them with data from studies evaluating bare-metal stents (BMS) and sirolimus-eluting stents (SES).

Table 1: this compound Performance in a Porcine Balloon Angioplasty Model (28 Days Post-Injury)
Treatment GroupMaximal Intimal Thickness (mm)Residual Lumen (%)
Control (Balloon Injury)0.25 ± 0.0475 ± 3
This compound (Systemic)0.14 ± 0.0288 ± 2

Data adapted from a study on normolipemic swine coronary arteries after overstretch-balloon injury.

Table 2: this compound Performance in a Porcine In-Stent Restenosis Model (4 Weeks Post-Implantation)
Treatment GroupNeointimal Area (mm²)Percent Diameter Stenosis (%)
Control (Stent Only)1.65 ± 0.9725 ± 17
This compound (Sustained-Release IM)0.93 ± 0.4113 ± 8
This compound (Continuous SC Infusion)0.85 ± 0.2814 ± 9

IM: Intramuscular, SC: Subcutaneous. Data from a study using oversized Palmaz-Schatz stents in the left anterior descending coronary artery.[1]

Table 3: Comparative Efficacy of Angiopeptin-Eluting Stents in a Porcine Model (28 Days Post-Implantation)
Stent TypeNeointimal Area (mm²)Luminal Cross-Sectional Area (mm²)
Uncoated Stent2.8 ± 1.24.9 ± 1.5
Angiopeptin-Eluting Stent2.5 ± 0.95.2 ± 1.3
Non-Loaded Coated Stent2.7 ± 1.15.0 ± 1.4

This particular study found no significant difference in neointimal or luminal cross-sectional areas between the groups.[2]

Table 4: Performance of Sirolimus-Eluting Stents in a Porcine In-Stent Restenosis Model (28 Days Post-Implantation)
Stent TypeNeointimal Area (mm²)
Bare-Metal Stent5.06 ± 1.88
Sirolimus-Eluting Stent (SRL)2.47 ± 1.04

SRL: Sirolimus. This study demonstrates a significant reduction in neointimal hyperplasia with sirolimus-eluting stents compared to bare-metal stents.[3][4]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-proliferative effects by interacting with somatostatin receptors (sst2 and sst5), which in turn modulates key signaling pathways involved in cell growth and proliferation.[5] Two of the primary pathways affected are the inhibition of Insulin-like Growth Factor-1 (IGF-1) signaling and the inhibition of adenylate cyclase.

IGF1_Signaling_Pathway Angiopeptin This compound sst2_sst5 sst2/sst5 Receptors Angiopeptin->sst2_sst5 activates IGF1R IGF-1 Receptor sst2_sst5->IGF1R inhibits IGF1 IGF-1 IGF1->IGF1R activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation

Inhibition of IGF-1 Signaling Pathway by this compound.

Adenylate_Cyclase_Pathway Angiopeptin This compound sst2_sst5 sst2/sst5 Receptors (Gi-coupled) Angiopeptin->sst2_sst5 activates AC Adenylate Cyclase sst2_sst5->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Growth Inhibition of Cell Growth PKA->Cell_Growth

Inhibition of Adenylate Cyclase Pathway by this compound.

Experimental Protocols

The following sections detail the methodologies used in the key porcine model studies cited in this guide. These protocols provide a framework for understanding the experimental setup and for designing future comparative studies.

Porcine Model of Coronary Artery Restenosis

A common experimental workflow for inducing and evaluating coronary artery restenosis in a porcine model is outlined below.

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Yucatan minipigs) Anesthesia Anesthesia & Monitoring Animal_Prep->Anesthesia Vascular_Access Vascular Access (e.g., femoral artery) Anesthesia->Vascular_Access Angiography_Baseline Baseline Coronary Angiography Vascular_Access->Angiography_Baseline Injury Coronary Artery Injury (Balloon Overstretch or Stent) Angiography_Baseline->Injury Treatment Treatment Administration (Systemic, Stent-based, etc.) Injury->Treatment Follow_up Follow-up Period (e.g., 28 days) Treatment->Follow_up Angiography_Followup Follow-up Angiography Follow_up->Angiography_Followup Euthanasia Euthanasia & Tissue Harvest Angiography_Followup->Euthanasia Analysis Histomorphometric Analysis Euthanasia->Analysis

General Experimental Workflow for Porcine Restenosis Model.

Animal Model:

  • Species: Domestic swine or Yucatan minipigs are commonly used due to the anatomical and physiological similarities of their coronary arteries to humans.[6][7]

  • Health Status: Normolipemic and healthy animals are typically used to isolate the effects of the intervention on the vascular healing response.

Procedure for Induction of Restenosis:

  • Anesthesia and Vascular Access: Animals are anesthetized, and vascular access is obtained, typically through the femoral artery.

  • Baseline Angiography: Quantitative coronary angiography is performed to determine the baseline vessel diameter of the target coronary artery (commonly the left anterior descending or right coronary artery).

  • Vascular Injury:

    • Balloon Angioplasty Model: An angioplasty balloon is inflated in the target artery to induce an overstretch injury, which initiates the process of neointimal hyperplasia.[8]

    • In-Stent Restenosis Model: A bare-metal or drug-eluting stent is implanted in the target artery, often with some degree of oversizing to ensure a consistent stimulus for neointimal growth.[1]

  • Treatment Administration:

    • Systemic Delivery: this compound can be administered systemically via subcutaneous infusion or intramuscular injection.

    • Local Delivery: Angiopeptin can be loaded onto a polymer coating on a stent for localized delivery to the arterial wall.[2]

Post-Procedure and Analysis:

  • Follow-up Period: Animals are monitored for a set period, typically 28 days, which is sufficient time for the development of significant neointimal hyperplasia in the porcine model.[9]

  • Follow-up Angiography: Quantitative coronary angiography is repeated at the end of the follow-up period to assess the degree of luminal stenosis.

  • Histomorphometric Analysis: After euthanasia, the stented or injured arterial segments are harvested, fixed, and sectioned for histological staining. Computerized morphometric analysis is then used to quantify parameters such as neointimal area, lumen area, and maximal intimal thickness.[1][2]

Conclusion

The in vivo data from porcine models of coronary restenosis demonstrate that this compound has a significant inhibitory effect on neointimal hyperplasia, a key driver of restenosis. Both systemic and sustained-release formulations of Angiopeptin have shown efficacy in reducing in-stent restenosis.[1] While one study on Angiopeptin-eluting stents did not show a significant reduction in neointimal growth compared to uncoated stents, further optimization of drug loading and release kinetics may be warranted.[2]

When compared to the substantial reduction in neointimal formation observed with sirolimus-eluting stents, the data suggests that while this compound is effective, the magnitude of its effect may differ depending on the delivery method.[3][4] The distinct mechanism of action of Angiopeptin, targeting somatostatin receptors and inhibiting IGF-1 and adenylate cyclase pathways, presents a unique therapeutic approach that could be beneficial, potentially in combination with other agents or for specific patient populations.[5]

This compilation of preclinical data underscores the therapeutic potential of this compound in the prevention of restenosis and provides a foundation for further investigation and direct comparative studies against current standards of care.

References

A Researcher's Guide to Angiopeptin TFA: A Side-by-Side Supplier Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and characterization of peptides are paramount. Angiopeptin TFA, a synthetic analog of somatostatin (B550006), is a crucial reagent in studies targeting somatostatin receptors sst2 and sst5. This guide provides a comparative overview of this compound from three prominent suppliers: MedChemExpress, BOC Sciences, and Ruixibiotech, focusing on publicly available data regarding their products.

Data Presentation: Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative data provided by each supplier for their this compound product.

ParameterMedChemExpressBOC SciencesRuixibiotech
Purity 99.01%[1][2]99%[]>90%[4]
IC50 (sst2 Receptor) 0.26 nM[1]0.26 nM[]0.26 nM[4]
IC50 (sst5 Receptor) 6.92 nM[1]6.92 nM[]6.92 nM[4]
Storage Conditions -80°C (6 months), -20°C (1 month)[1]Not specified-20°C (1 year)[4]
Documentation Data Sheet, COA, SDS, LCMS available[1]Specification, Properties, QA & Reviews[]MSDS available[4]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and verifying product performance. While supplier-specific protocols for this compound are not publicly available, this section outlines standard, representative methodologies for the key experiments cited.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of a synthetic peptide like this compound.

Objective: To separate and quantify the main peptide from any impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized to achieve the best separation.

  • Analysis: Inject the sample onto the HPLC system. The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks, expressed as a percentage.

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for verifying the molecular weight of this compound.

Objective: To confirm the identity of the peptide by measuring its mass-to-charge ratio (m/z).

Materials:

  • This compound sample

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Solvents for sample preparation (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in the appropriate solvent for the mass spectrometer.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the peak(s) corresponding to the expected molecular weight of this compound (Molecular Formula: C₅₄H₇₁N₁₁O₁₀S₂). The observed mass should be within an acceptable range of the theoretical mass.

Biological Activity: Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for sst2 and sst5 receptors.

Objective: To measure the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to its receptor.

Materials:

  • Cell membranes expressing sst2 or sst5 receptors.

  • Radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14).

  • This compound (as the competitor).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve.

Mandatory Visualizations

To better illustrate the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sourcing Sourcing cluster_analysis Analysis cluster_comparison Comparison s1 This compound (MedChemExpress) purity Purity (HPLC) s1->purity identity Identity (MS) s1->identity activity Bioactivity (Receptor Binding) s1->activity s2 This compound (BOC Sciences) s2->purity s2->identity s2->activity s3 This compound (Ruixibiotech) s3->purity s3->identity s3->activity data_table Data Table purity->data_table identity->data_table activity->data_table

Caption: Experimental workflow for comparing this compound from different suppliers.

Angiopeptin_Signaling_Pathway Angiopeptin This compound sst2 sst2 Receptor Angiopeptin->sst2 sst5 sst5 Receptor Angiopeptin->sst5 Gi Gi Protein sst2->Gi sst5->Gi AC Adenylyl Cyclase Gi->AC MAPK Modulation of MAPK Pathway Gi->MAPK PI3K Modulation of PI3K/AKT Pathway Gi->PI3K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Proliferation, ↓ Secretion) PKA->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response

Caption: Angiopeptin signaling pathway via sst2 and sst5 receptors.

References

Statistical Analysis of Angiopeptin in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiopeptin's performance in preclinical studies, focusing on its therapeutic potential in cardiovascular applications. The information is based on available experimental data, offering an objective analysis for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Angiopeptin's Efficacy

Preclinical studies have demonstrated Angiopeptin's potent inhibitory effects on myointimal hyperplasia, a key process in restenosis following angioplasty and in transplant arteriosclerosis. The following tables summarize the key quantitative findings from these studies.

Study Focus Animal Model Treatment Group Dosage Key Finding Statistical Significance
Inhibition of Myointimal ThickeningHypercholesterolemic Rabbit Arterial Balloon InjuryAngiopeptin (B12286003)20 µ g/day/kg 47% average inhibition of myointimal thickening in the infrarenal aorta, common and external iliac arteries.[1]Significant
Inhibition of Myointimal ThickeningHypercholesterolemic Rabbit Arterial Balloon InjuryAngiopeptin2 µ g/day/kg Significant inhibition of myointimal thickening in the external iliac artery.[1]Significant
In vitro Antiproliferative EffectsPig Coronary ArteriesAngiopeptinNot SpecifiedInhibition of thymidine (B127349) uptake.[2]Not Specified

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of Angiopeptin.

Rat Carotid Artery Balloon Injury Model

This widely used model simulates the vascular injury that occurs during angioplasty, providing a platform to study the mechanisms of restenosis and the efficacy of potential therapeutic agents like Angiopeptin.[3][4]

Objective: To induce myointimal hyperplasia in the carotid artery to evaluate the inhibitory effects of Angiopeptin.

Procedure:

  • Anesthesia and Surgical Exposure: Rats are anesthetized, and a midline incision is made in the neck to expose the left common carotid artery and its bifurcation into the external and internal carotid arteries.[5][6]

  • Vessel Isolation and Control: Temporary ligatures are placed around the proximal common carotid artery and the internal carotid artery to control blood flow.[5][6]

  • Catheter Insertion: An arteriotomy is made in the external carotid artery, through which a balloon embolectomy catheter (e.g., 2F) is inserted and advanced to the proximal common carotid artery.[5][6]

  • Endothelial Denudation and Vessel Injury: The balloon is inflated to a specific pressure and then withdrawn with a rotating motion to denude the endothelium and cause a controlled stretch injury to the vessel wall. This procedure is typically repeated multiple times to ensure complete denudation.[6]

  • Catheter Removal and Restoration of Blood Flow: The catheter is removed, the external carotid artery is ligated, and the temporary ligatures on the common and internal carotid arteries are removed to restore blood flow.[6]

  • Treatment Administration: Angiopeptin or a vehicle control is administered to the animals according to the study protocol (e.g., continuous infusion).

  • Tissue Harvesting and Analysis: After a predetermined period (e.g., 2-4 weeks), the animals are euthanized, and the injured carotid arteries are harvested for histological and morphometric analysis to quantify the degree of myointimal hyperplasia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Angiopeptin and a typical experimental workflow for its preclinical evaluation.

Angiopeptin_Signaling_Pathway cluster_0 cluster_1 cluster_2 Angiopeptin Angiopeptin SSTR Somatostatin (B550006) Receptors (SSTRs) Angiopeptin->SSTR Binds GrowthFactors Growth Factors (e.g., IGF-I) Angiopeptin->GrowthFactors Abrogates Increase AC Adenylyl Cyclase SSTR->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) SSTR->MAPK Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CellProlif ↓ Smooth Muscle Cell Proliferation & Migration PKA->CellProlif Inhibits MAPK->CellProlif GF_Receptor Growth Factor Receptors GrowthFactors->GF_Receptor Activates GF_Receptor->MAPK

Caption: Proposed signaling pathway of Angiopeptin.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rat Carotid Artery Injury) VascularInjury Induction of Vascular Injury (Balloon Angioplasty) AnimalModel->VascularInjury Grouping Randomization into Groups (Control vs. Angiopeptin) VascularInjury->Grouping Treatment Drug Administration (Specified Dosage and Duration) Grouping->Treatment Monitoring In-life Monitoring (Health and Behavior) Treatment->Monitoring Endpoint Endpoint Reached (e.g., 14 or 28 days) Monitoring->Endpoint Harvest Tissue Harvesting (Injured Arteries) Endpoint->Harvest Analysis Histological & Morphometric Analysis (Quantification of Myointimal Hyperplasia) Harvest->Analysis Stats Statistical Analysis (Comparison between groups) Analysis->Stats

Caption: Typical experimental workflow for preclinical evaluation.

Discussion

Angiopeptin, a long-acting cyclic octapeptide analog of somatostatin, has demonstrated significant efficacy in preclinical models of vascular injury.[7] Its primary mechanism of action is believed to be the inhibition of myointimal migration and proliferation.[7] This is thought to occur through the abrogation of the increase in insulin-like growth factor (IGF-I) and other growth factors that are upregulated in the vascular wall following injury.[7]

Preclinical studies in various animal models, including rabbits with arterial balloon catheter injury, have shown that Angiopeptin can significantly reduce myointimal thickening.[1][2] Notably, its inhibitory effect appears to be largely unaffected by elevated plasma lipid concentrations, a common comorbidity in patients undergoing angioplasty.[1]

The antiproliferative effects of Angiopeptin are mediated through its interaction with somatostatin receptors (SSTRs).[7][8] While it has shown potent effects in animal models, where it is thought to act primarily through SSTR-2, the translation to clinical settings has been more challenging.[8][9] This discrepancy may be due to differences in the expression profiles of SSTR subtypes between humans and preclinical animal models.[8] Human blood vessels express high levels of SSTR-1, with lower levels of SSTR-2.[8]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Angiopeptin TFA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Angiopeptin TFA must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a potent research-grade peptide.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety practices. When handling this compound, always utilize appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential for preventing skin contact.[1]

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.[1]

Handle this compound in a well-ventilated area, preferably within a designated chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound and associated waste depends on its form (solid or liquid) and must comply with local, state, and federal regulations.[4] Never dispose of peptides in the regular trash or pour solutions down the drain.[4][5]

Liquid Waste Disposal:

  • Inactivation (Recommended): While not always mandatory, chemical inactivation provides an additional layer of safety.[6] This can be achieved through hydrolysis by treating the peptide solution with a strong acid or base to break the peptide bonds.[6]

    • Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.[6]

    • Base Hydrolysis: Alternatively, use 1 M Sodium Hydroxide (NaOH).[1]

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation.[1]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1][6]

  • Collection: Collect the inactivated and neutralized solution in a designated, clearly labeled, and leak-proof hazardous waste container.[1] The label should include the full chemical name, "this compound," and list any other constituents.[3][7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[1][6]

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, must be segregated and disposed of as hazardous chemical waste.[1][3]

  • Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

Final Disposal:

Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup and disposal of all this compound waste through a licensed hazardous waste disposal contractor.[4][6] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Quantitative Data for Chemical Decontamination

For liquid waste, chemical decontamination is a key step. The following table summarizes important parameters for common inactivation reagents.

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 0.5-1.0% final concentration30-60 minutes[1]Effective for many peptides but can be corrosive.
Sodium Hydroxide (NaOH) 1 MMinimum 30 minutes[1]Highly effective; requires a neutralization step before disposal.[1]
Hydrochloric Acid (HCl) 1 MMinimum 30 minutes[1]Highly effective; requires a neutralization step before disposal.[1]

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at each step.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_collection Solid Waste Collection cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste LiquidWaste Liquid Waste (Solutions, Solvents) IdentifyWaste->LiquidWaste Liquid SolidWaste Solid Waste (Vials, Tips, Gloves) IdentifyWaste->SolidWaste Solid Inactivate Inactivate with Acid/Base (e.g., 1M HCl or NaOH) LiquidWaste->Inactivate CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid Neutralize Neutralize to pH 5.5-9.0 Inactivate->Neutralize CollectLiquid Collect in Labeled Hazardous Waste Container Neutralize->CollectLiquid Store Store Waste in Designated Secure Area CollectLiquid->Store CollectSolid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Contractor (e.g., Incineration) ContactEHS->Disposal

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Angiopeptin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent synthetic peptides like Angiopeptin TFA. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, fostering a secure research environment.

This compound is the trifluoroacetate (B77799) salt of Angiopeptin, a cyclic octapeptide analog of somatostatin.[1][2][] While the peptide itself has specific biological activities, the trifluoroacetic acid (TFA) counter-ion introduces significant handling considerations due to its corrosive nature.[4][5] Adherence to the following procedures is critical for personal safety and maintaining experimental integrity.

Immediate Safety Precautions

Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] Avoid direct contact with skin, eyes, and clothing.[6] When handling the solid form, use non-sparking tools to prevent electrostatic discharge.[6]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] A face shield is recommended for larger quantities.[4]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[6][7]Prevents skin contact with the corrosive TFA salt, which can cause severe burns.[4][5][8]
Body Protection A fire/flame resistant and impervious lab coat or protective clothing.[4][6]Shields the body from accidental spills and contamination.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[6]Protects against inhalation of harmful dust or vapors.

Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4] In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7][9] Seek immediate medical attention.[9]
Skin Contact Take off contaminated clothing immediately.[6] Rinse the affected skin thoroughly with plenty of water for at least 15 minutes.[9] Seek medical attention.[9]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

G This compound Handling Workflow cluster_prep Preparation and Handling cluster_cleanup Cleanup and Disposal a Receiving and Storage b Don PPE a->b Before Handling c Work in Fume Hood b->c d Weighing and Reconstitution c->d e Experimental Use d->e f Decontaminate Work Area e->f Post-Experiment g Segregate Waste f->g h Store Hazardous Waste g->h i Schedule Waste Pickup h->i

Caption: Workflow for the safe handling of this compound.

Logistical Plan: Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures for stock solutions are -80°C for up to 6 months and -20°C for up to 1 month.[1] Keep the compound away from incompatible materials such as strong bases, oxidizing agents, and metals.[4][9]

Disposal Plan: All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.

  • Segregation: Do not dispose of this compound waste down the drain.[4][9] It must be segregated from other laboratory waste.[4]

  • Containment: Collect all solid and liquid waste in a designated, compatible (e.g., polyethylene (B3416737) or glass), and clearly labeled hazardous waste container.[4][9] The label should explicitly state "Hazardous Waste" and "Trifluoroacetic Acid".[4]

  • Storage of Waste: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Collection: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[9]

Experimental Protocols

Reconstitution of Lyophilized this compound:

This protocol provides a general guideline for preparing a stock solution.

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water or an appropriate sterile buffer (e.g., PBS)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized powder to come to room temperature to prevent condensation.[10]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[10]

  • Solvent Addition: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.[10] Gentle warming to 37°C can also aid solubility.[10]

  • Filtration: For cell-based assays, it is recommended to filter and sterilize the stock solution through a 0.22 µm filter before use.[1]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Note on TFA Interference: The TFA counter-ion can interfere with certain biological assays by altering the pH of solutions.[11] If your experiment is sensitive to TFA, consider exchanging the TFA salt for a different counter-ion, such as hydrochloride or acetate, through methods like dialysis or HPLC.[5][11][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.